molecular formula C17H16ClN5O2 B085672 Disperse red 50 CAS No. 12223-35-7

Disperse red 50

Número de catálogo: B085672
Número CAS: 12223-35-7
Peso molecular: 357.8 g/mol
Clave InChI: NPBDWXMKLFBNIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse Red 50 (CAS 12223-35-7) is a synthetic, single azo class dye with a molecular formula of C 17 H 16 ClN 5 O 2 and a molecular weight of 357.79 g/mol . It is supplied as a red to purple powder and is known for its excellent dispersion properties . This compound is primarily used in textile research and development for dyeing synthetic fibers, especially polyester, as well as acetate and acrylic fibers . It exhibits good washing and perspiration fastness, making it a subject of interest for improving textile dyeing processes and quality assessments . Beyond its traditional applications, this compound serves as a valuable chemical agent in materials science . Researchers utilize it as a model compound for studying dye chemistry, synthesis pathways, and for developing advanced polymeric materials . Key Chemical Identifiers: • CAS Number: 12223-35-7; 40880-51-1 • Molecular Formula: C 17 H 16 ClN 5 O 2 • Molecular Weight: 357.79 g/mol • IUPAC Name: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile This product is for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16ClN5O2/c1-2-22(11-3-10-19)14-6-4-13(5-7-14)20-21-17-9-8-15(23(24)25)12-16(17)18/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDWXMKLFBNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866023
Record name C.I. Disperse Red 50
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Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40880-51-1, 12223-35-7
Record name Disperse Red 50
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)-
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Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Red 50
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Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Foundational & Exploratory

Disperse Red 50: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 50, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Chemically, it belongs to the family of azo dyes, which are characterized by the presence of one or more azo groups (–N=N–). While its main application lies in coloration, the broader class of azo dyes and their metabolic byproducts have garnered attention from the scientific community for their potential biological activities and toxicological profiles. This guide provides an in-depth overview of this compound, including its chemical identity, and discusses relevant experimental protocols and biological pathways applicable to its study, particularly in the context of toxicology and drug development research.

Chemical and Physical Properties

This compound is identified by the CAS number 12223-35-7 and has the molecular formula C₁₇H₁₆ClN₅O₂.[1] Its molecular weight is approximately 357.79 g/mol .[1]

PropertyValueReference
CAS Number 12223-35-7[1]
Molecular Formula C₁₇H₁₆ClN₅O₂[1]
Molecular Weight 357.79 g/mol [1]
Appearance Purple powder[1]
Solubility Soluble in acetone and alcohol; insoluble in water.

Synthesis

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1]

  • Diazotization: 2-Chloro-4-nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with N-ethyl-N-cyanoethylaniline, the coupling component, to form the final this compound dye molecule.[1]

Biological Interactions and Metabolism

While specific studies on the metabolism of this compound are limited, the general metabolic pathway for azo dyes is well-established and is crucial for understanding their potential biological effects.

The primary metabolic process for azo dyes is the reductive cleavage of the azo bond.[2][3][4] This reaction is primarily carried out by azoreductases, enzymes produced by intestinal microorganisms and, to a lesser extent, by hepatic enzymes.[2][3] This cleavage results in the formation of aromatic amines. In the case of this compound, this would yield 2-chloro-4-nitroaniline and N-ethyl-N-cyanoethyl-p-phenylenediamine.

These resulting aromatic amines can then undergo further metabolic transformations, including oxidation and conjugation reactions, primarily in the liver.[5] Some of these metabolites may have biological activity or toxic potential.[6]

G Disperse_Red_50 This compound (C₁₇H₁₆ClN₅O₂) Azo_Reduction Azo Reduction (Intestinal Microbiota, Liver Azoreductases) Disperse_Red_50->Azo_Reduction Aromatic_Amines Aromatic Amines (e.g., 2-chloro-4-nitroaniline, N-ethyl-N-cyanoethyl-p-phenylenediamine) Azo_Reduction->Aromatic_Amines Phase_I_Metabolism Phase I Metabolism (Oxidation, Hydroxylation) (Liver Cytochrome P450) Aromatic_Amines->Phase_I_Metabolism Phase_II_Metabolism Phase II Metabolism (Conjugation) (e.g., Glucuronidation, Sulfation) Phase_I_Metabolism->Phase_II_Metabolism Excretion Excretion (Urine, Feces) Phase_II_Metabolism->Excretion

General metabolic pathway of azo dyes.[2][3][5]

Potential Toxicological Pathways

The toxicological assessment of azo dyes is often linked to their metabolic products. Some aromatic amines are known to be mutagenic or carcinogenic.[6][7] These compounds can potentially cause cellular damage through various mechanisms, including the induction of inflammatory responses and programmed cell death pathways like pyroptosis.[8][9]

G Aromatic_Amines Aromatic Amine Metabolites Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Aromatic_Amines->Cellular_Stress Inflammasome_Activation Inflammasome Activation (e.g., NLRP3) Cellular_Stress->Inflammasome_Activation Caspase_Activation Caspase Activation (e.g., Caspase-1) Inflammasome_Activation->Caspase_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-18) Caspase_Activation->Inflammatory_Cytokines Pyroptosis Pyroptosis (Inflammatory Cell Death) Caspase_Activation->Pyroptosis

Potential inflammatory signaling pathway induced by azo dye metabolites.[8][9]

Experimental Protocols

Analysis of this compound by LC-MS/MS

This method can be adapted for the detection and quantification of this compound in various matrices, including environmental and biological samples.

  • Sample Preparation:

    • For textile samples, extract 1 gram of the material with 20 mL of methanol under sonication at 50°C for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter.

    • Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.[10]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[10]

    • Mobile Phase: A gradient elution using a mixture of water and methanol (both containing 0.1% formic acid) is often effective.

    • Flow Rate: 0.5 mL/min.[11]

    • Injection Volume: 5-40 µL.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

    • Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.[11] The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Cell Culture:

    • Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a density of 5,000-20,000 cells per well.

    • Incubate overnight to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain the desired test concentrations. The final solvent concentration in the wells should be non-toxic to the cells (typically ≤0.5%).

    • Replace the cell culture medium with medium containing the test compound or vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • Assay Procedure:

    • After incubation, remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

    • Add medium containing a specific concentration of neutral red dye (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

    • Remove the dye-containing medium and wash the cells.

    • Add a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes.

    • Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[12] Cell viability is proportional to the amount of neutral red absorbed.

Conclusion

This compound is a commercially important azo dye with a well-defined chemical structure. While its primary use is in the textile industry, the potential for human exposure and environmental release necessitates a thorough understanding of its biological interactions. The provided metabolic and toxicological pathways, common to azo dyes, offer a framework for the scientific investigation of this compound. The detailed experimental protocols for analysis and cytotoxicity testing serve as a starting point for researchers to further explore the properties of this compound and its potential implications for human health and drug development. Further research is warranted to elucidate the specific biological activities and toxicological profile of this compound and its metabolites.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and manufacturing process for Disperse Red 50 (C.I. 11226), a significant monoazo dye utilized in the textile industry. The synthesis involves a two-step process: the diazotization of 2-chloro-4-nitroaniline and the subsequent azo coupling with N-ethyl-N-cyanoethylaniline. This document outlines the chemical principles, experimental protocols, and key process parameters.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₇H₁₆ClN₅O₂
Molecular Weight 357.79 g/mol
CAS Number 12223-35-7 / 40880-51-1
Appearance Purple powder
Melting Point 136-137 °C
Boiling Point 579.4 °C at 760 mmHg
Solubility Soluble in acetone and alcohol; insoluble in water.

Synthesis Workflow

The synthesis of this compound is a classic example of azo dye formation, proceeding through two primary stages: diazotization and azo coupling.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2-Chloro-4-nitroaniline D Diazonium Salt Intermediate A->D  Dissolution in Acid B Sodium Nitrite (NaNO₂) B->D  Nitrosation (0-5 °C)   C Hydrochloric Acid (HCl) C->D F This compound (Crude) D->F  Electrophilic Aromatic Substitution (pH 4-7)   E N-ethyl-N-cyanoethylaniline E->F G Filtration & Washing F->G H Drying & Grinding G->H I Pure this compound H->I

Synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound synthesis.

Part 1: Synthesis of the Coupling Component: N-ethyl-N-cyanoethylaniline

The synthesis of the coupling component, N-ethyl-N-cyanoethylaniline, is achieved through a two-step process involving the N-ethylation of aniline followed by cyanoethylation.

Step 1: Condensation Reaction (N-ethylation of Aniline)

This step produces N-ethylaniline.

  • Reactants and Conditions:

    Reactant/Condition Quantity/Value
    Aniline 235 g
    Ethanol 145 g
    Catalyst (POCl₃/PCl₃ mixture) 8.5 g / 2 g
    Temperature 230-240 °C
    Pressure 3-3.5 MPa

    | Reaction Time | 10 hours |

  • Procedure:

    • Charge a 1L autoclave with aniline, ethanol, and the catalyst mixture.

    • Slowly heat the mixture to 230-240 °C, allowing the pressure to rise to 3-3.5 MPa.

    • Maintain these conditions for 10 hours.

    • After the reaction, cool the autoclave and rectify the product mixture to separate N-ethylaniline from unreacted aniline and the N,N-diethylaniline byproduct.[1]

Step 2: Addition Reaction (Cyanoethylation of N-ethylaniline)

This step yields the final coupling component.

  • Reactants and Conditions:

    Reactant/Condition Quantity/Value
    N-ethylaniline 213 g
    Acrylonitrile 102 g
    Catalyst (ZnCl₂/AlCl₃ mixture) 8 g / 3.1 g
    Temperature 85-95 °C
    Pressure 0.1 MPa

    | Reaction Time | 12 hours |

  • Procedure:

    • In a 1L reaction kettle, combine N-ethylaniline, acrylonitrile, and the binary catalyst.

    • Heat the reaction mixture to 85-95 °C and maintain for 12 hours under a gauge pressure of 0.1 MPa.

    • After the reaction is complete, distill the product under vacuum to obtain pure N-ethyl-N-cyanoethylaniline. A purity of ≥99% is typically achieved.[1]

Part 2: Synthesis of this compound

Step 1: Diazotization of 2-Chloro-4-nitroaniline

This procedure is based on a general method for the diazotization of sparingly soluble aromatic amines.[2]

  • Reactants and Conditions:

    Reactant/Condition Quantity/Value
    2-Chloro-4-nitroaniline 17.3 g
    Dimethylsulfoxide (DMSO) 10 ml
    Ice 100 g
    Concentrated HCl 30 ml
    4N Sodium Nitrite Solution 25 ml

    | Temperature | 0-5 °C (maintained) |

  • Procedure:

    • Dissolve 17.3 g of 2-chloro-4-nitroaniline in 10 ml of dimethylsulfoxide at 45 °C.

    • In a separate reactor, prepare a mixture of 100 g of ice and 30 ml of concentrated HCl.

    • With efficient stirring, add the amine solution to the ice/acid mixture. The amine will precipitate.

    • Cool the resulting suspension to 0-5 °C.

    • Rapidly add 25 ml of 4N sodium nitrite solution to the stirred suspension while maintaining the temperature below 5 °C.

    • Continue stirring for approximately 1 minute to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.[2]

Step 2: Azo Coupling Reaction

This general procedure is adapted for the coupling of the prepared diazonium salt with N-ethyl-N-cyanoethylaniline.

  • Reactants and Conditions:

    Reactant/Condition Value
    Diazonium Salt Solution From previous step
    N-ethyl-N-cyanoethylaniline Stoichiometric amount
    Temperature 0-5 °C

    | pH | 4-7 |

  • Procedure:

    • Dissolve a stoichiometric amount of N-ethyl-N-cyanoethylaniline in a suitable acidic aqueous solution and cool to 0-5 °C.

    • Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring, ensuring the temperature is maintained at 0-5 °C.

    • After the addition is complete, continue to stir the mixture for 1-2 hours at low temperature.

    • Gradually add a buffer solution, such as sodium acetate, to adjust the pH to the optimal range of 4-7 for coupling with an aromatic amine.

    • The colored product, this compound, will precipitate from the solution.

Part 3: Purification
  • Procedure:

    • Isolate the crude this compound precipitate by vacuum filtration.

    • Wash the filter cake with cold water to remove any residual salts and acids.

    • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

    • Dry the purified product under vacuum.

    • For commercial use, the dye is often milled or ground to a fine powder to ensure proper dispersion in the dyeing process.

Industrial Manufacturing Considerations

The industrial production of this compound follows the same fundamental chemical principles but is optimized for scale, efficiency, and safety.[3] Key considerations include:

  • Process Control: Strict control of temperature, pH, and addition rates is crucial to maximize yield and purity while minimizing side reactions.

  • Reactant Purity: The purity of the starting materials, 2-chloro-4-nitroaniline and N-ethyl-N-cyanoethylaniline, directly impacts the quality and coloristic properties of the final dye.

  • Waste Management: The manufacturing process generates acidic wastewater and potentially other byproducts that require appropriate treatment and disposal in accordance with environmental regulations.

  • Product Formulation: After synthesis, the dye is typically formulated with dispersing agents to create a stable dispersion suitable for use in various dyeing applications.[1]

This in-depth guide provides a comprehensive framework for the synthesis and manufacturing of this compound. Researchers and professionals are encouraged to adapt these protocols with appropriate safety measures and analytical monitoring to achieve desired product quality and yield.

References

Solubility Profile of Disperse Red 50: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 50 (CAS No. 12223-35-7), a monoazo dye. This document is intended for researchers, scientists, and professionals in drug development and other fields where the precise understanding of solubility is critical. The guide details the solubility of this compound in various solvents, outlines experimental protocols for solubility determination, and explores the key factors influencing its solubility.

Introduction to this compound

This compound is a synthetic organic dye characterized by its low solubility in water and its affinity for hydrophobic materials.[1] Chemically, it is identified as 3-[--INVALID-LINK--amino]propanenitrile, with the molecular formula C₁₇H₁₆ClN₅O₂.[2] Its non-ionic nature dictates its solubility behavior, making it readily soluble in certain organic solvents while remaining practically insoluble in aqueous media.[3][4] This property is fundamental to its application in dyeing synthetic fibers like polyester, where it is applied as a fine aqueous dispersion.[1][5]

Solubility Data

The solubility of a compound is a critical parameter in various scientific and industrial applications, including drug delivery systems, formulation development, and toxicological studies. While qualitative descriptions of this compound's solubility are available, precise quantitative data in common organic solvents is not extensively documented in publicly available literature. The following tables summarize the available qualitative information and provide illustrative quantitative data for organic solvents, alongside referenced data for supercritical carbon dioxide with other disperse dyes to offer a comparative perspective.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)SolubilityUnits
Acetone25Soluble[3]Illustrative: 15.0
Ethanol25Soluble[3]Illustrative: 5.0
Water25Very Low[2]< 0.1

Note: The quantitative values for acetone and ethanol are illustrative, based on general statements of solubility for disperse dyes, as specific experimental data for this compound was not found in the surveyed literature. The value for water reflects its characteristic low aqueous solubility.

Table 2: Reference Solubility Data of Other Disperse Dyes in Supercritical Carbon Dioxide (scCO₂)

For context, the following table presents solubility data for other disperse dyes in supercritical CO₂, a solvent of increasing interest for "green" chemistry applications.[6][7] The solubility in scCO₂ is highly dependent on pressure and temperature.

DyeTemperature (°C)Pressure (bar)Solubility (mol fraction x 10⁻⁶)
C.I. Disperse Red 60140.55300~1.8
C.I. Disperse Orange 30120240~3.5
C.I. Disperse Blue 79120240~1.5

This data is provided for comparative purposes to illustrate the magnitude of disperse dye solubility in supercritical fluids under various conditions.

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using UV-Vis spectrophotometry. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[8]

Materials and Apparatus
  • Materials:

    • This compound (analytical standard)

    • Solvent of interest (e.g., acetone, ethanol - HPLC grade)

    • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

    • Pipettes (various sizes with appropriate accuracy)

    • Glass vials with screw caps

    • Syringe filters (0.45 µm, solvent-compatible)

    • Magnetic stirrer and stir bars

    • Analytical balance

  • Apparatus:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Constant temperature bath or shaker

Experimental Workflow

G Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equilibrate Equilibration prep->equilibrate Incubate at constant temperature filter Filtration equilibrate->filter Remove undissolved solid dilute Serial Dilution filter->dilute Prepare standards measure Absorbance Measurement dilute->measure UV-Vis Spectrophotometer curve Calibration Curve Construction measure->curve Plot Absorbance vs. Concentration calc Solubility Calculation curve->calc Determine concentration of saturated solution

Caption: A flowchart illustrating the key steps in determining the solubility of a dye using spectrophotometry.

Detailed Procedure

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the solution for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure that equilibrium solubility is reached.

Step 2: Preparation of Standard Solutions and Calibration Curve

  • Prepare a stock solution of this compound in the same solvent with a known concentration. This is done by accurately weighing a small amount of the dye and dissolving it in a specific volume of the solvent using a volumetric flask.

  • Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

  • Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning the absorbance of one of the standard solutions across the UV-Vis spectrum.

  • Measure the absorbance of each standard solution at the determined λ_max using the UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin, following the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Step 3: Determination of Solubility

  • After equilibration, carefully withdraw a sample of the supernatant from the saturated solution using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted saturated solution at λ_max.

  • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing the Solubility of Disperse Dyes

The solubility of disperse dyes like this compound is influenced by several factors, which are crucial to consider in both experimental design and practical applications.

G Factors Affecting Disperse Dye Solubility solubility Disperse Dye Solubility temp Temperature solubility->temp solvent Solvent Polarity solubility->solvent mw Molecular Weight & Structure solubility->mw da Dispersing Agents solubility->da

Caption: Key factors that have a significant impact on the solubility of disperse dyes.

  • Temperature: Generally, the solubility of disperse dyes increases with an increase in temperature.[1] This is a critical factor in the dyeing process, where higher temperatures facilitate the dissolution of the dye and its diffusion into the fiber.

  • Solvent Polarity: Disperse dyes, being non-ionic and relatively nonpolar, exhibit higher solubility in organic solvents of lower polarity, such as acetone and ethanol, compared to highly polar solvents like water.[3] The principle of "like dissolves like" is a key determinant of their solubility.

  • Molecular Weight and Structure: The molecular size and the presence of certain functional groups on the dye molecule can affect its solubility. Generally, smaller molecules tend to be more soluble.

  • Dispersing Agents: In aqueous applications, dispersing agents are essential. These are surface-active agents that surround the fine dye particles, preventing them from aggregating and keeping them suspended in the water, which facilitates the dyeing process even with low intrinsic solubility.[1]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data in common organic solvents remains a gap in the readily available literature, the provided qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers and professionals. A thorough understanding of the factors influencing solubility is paramount for the effective use of this dye in various scientific and industrial contexts. The methodologies and information presented herein are intended to support further research and application development involving this compound.

References

A Technical Guide to the Molar Mass and Molecular Weight of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar mass and molecular weight of the monoazo dye, Disperse Red 50. It includes a detailed breakdown of its chemical formula, the theoretical calculation of its molar mass, and the experimental methodology for its determination, tailored for a scientific audience.

Core Concepts: Molar Mass and Molecular Weight

In chemical sciences, it is crucial to distinguish between molar mass and molecular weight. Molecular weight , or relative molecular mass, is a dimensionless quantity. It represents the ratio of the mass of a single molecule to one-twelfth the mass of a carbon-12 atom.

Conversely, molar mass (M) is a bulk property of a substance, defined as the mass of one mole (approximately 6.022 x 10²³ particles) of that substance.[1][2] It is expressed in units of grams per mole ( g/mol ).[1][3] For all practical purposes in laboratory settings, the numerical value of the molecular weight (in atomic mass units, amu) is identical to the molar mass (in g/mol ).[1]

Quantitative Data for this compound

The key quantitative data for this compound are summarized in the table below. These values are derived from its confirmed chemical formula.

PropertyValueUnitSource(s)
Chemical Formula C₁₇H₁₆ClN₅O₂-[3][4][5]
Molecular Weight 357.79 g/mol [3][4]
Molar Mass 357.79 g/mol [3][4]
Exact Mass 357.09925Da[3]

Methodologies for Molar Mass Determination

The determination of the molar mass of a compound like this compound can be approached through theoretical calculation and confirmed via experimental analysis.

Experimental Protocol: Calculation from Chemical Formula

The most direct method for determining the molar mass of a pure compound is by calculation from its chemical formula. This protocol is based on the standard atomic weights of the constituent elements.

Objective: To calculate the molar mass of this compound (C₁₇H₁₆ClN₅O₂) using the atomic masses of its constituent elements.

Materials:

  • Periodic Table with standard atomic weights.

  • Chemical Formula: C₁₇H₁₆ClN₅O₂

Procedure:

  • Identify Elements and Atom Count: Deconstruct the chemical formula to identify each element present and the number of atoms of each.

    • Carbon (C): 17 atoms

    • Hydrogen (H): 16 atoms

    • Chlorine (Cl): 1 atom

    • Nitrogen (N): 5 atoms

    • Oxygen (O): 2 atoms

  • Obtain Atomic Masses: From the periodic table, find the standard atomic mass for each element.

    • C: ~12.011 g/mol

    • H: ~1.008 g/mol

    • Cl: ~35.453 g/mol

    • N: ~14.007 g/mol

    • O: ~15.999 g/mol

  • Calculate Total Mass for Each Element: Multiply the atom count of each element by its respective atomic mass.[4][5]

    • Total Mass of C = 17 * 12.011 g/mol = 204.187 g/mol

    • Total Mass of H = 16 * 1.008 g/mol = 16.128 g/mol

    • Total Mass of Cl = 1 * 35.453 g/mol = 35.453 g/mol

    • Total Mass of N = 5 * 14.007 g/mol = 70.035 g/mol

    • Total Mass of O = 2 * 15.999 g/mol = 31.998 g/mol

  • Sum Elemental Masses: Add the total masses of all elements to obtain the molar mass of the compound.[3][4][5]

    • Molar Mass of C₁₇H₁₆ClN₅O₂ = 204.187 + 16.128 + 35.453 + 70.035 + 31.998 = 357.791 g/mol

Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the experimental determination of the molecular weight of a compound.[6][7] It measures the mass-to-charge ratio (m/z) of ionized molecules. For organic dyes, techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are particularly effective.[8][9][10]

Objective: To determine the molecular weight of this compound using LC-MS.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer's ion source. In an ESI source, a high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released into the gas phase.

  • Mass Analysis: The generated ions are directed into the mass analyzer (e.g., a quadrupole, time-of-flight, or orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z) by manipulating electric and/or magnetic fields.[11]

  • Detection: An electron multiplier or similar detector measures the abundance of ions at each m/z value.

  • Data Analysis: The output is a mass spectrum, which plots ion intensity versus m/z. The peak corresponding to the intact ionized molecule is the molecular ion peak. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight (e.g., ~358 for the [M+H]⁺ ion). This provides a direct experimental measurement of the molecular weight.[7][11]

Visualization of Molar Mass Determination Workflow

The logical process for determining the molar mass of a chemical compound is illustrated below.

Molar_Mass_Workflow Workflow for Molar Mass Determination of this compound A Identify Chemical Formula (C₁₇H₁₆ClN₅O₂) B Deconstruct into Constituent Elements (C, H, Cl, N, O) A->B C Determine Atom Count for Each Element (C:17, H:16, Cl:1, N:5, O:2) B->C E Calculate Mass Contribution (Atom Count × Atomic Weight) C->E D Obtain Standard Atomic Weights from Periodic Table D->E F Sum Mass Contributions of All Elements E->F G Final Molar Mass (357.79 g/mol) F->G

Caption: Logical workflow for calculating the molar mass of this compound.

References

Spectroscopic Analysis of Disperse Red 50: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Red 50

This compound, also known by its Colour Index (C.I.) number 11226, is a synthetic dye belonging to the single azo class.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for the color of the compound. Disperse dyes, including this compound, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]

The manufacturing process of this compound involves the diazotization of 2-chloro-4-nitrobenzenamine, followed by a coupling reaction with N-ethyl-N-cyanoethylaniline.[1] The resulting molecule is a purple powder, soluble in acetone and alcohol, but insoluble in water.[2][3]

Chemical Structure and Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrileECHEMI
C.I. Name This compoundWorld dye variety[1]
CAS Number 12223-35-7 / 40880-51-1World dye variety[1]
Molecular Formula C₁₇H₁₆ClN₅O₂World dye variety[1]
Molecular Weight 357.79 g/mol World dye variety[1]
Appearance Purple powderS D International[3]
Solubility Soluble in acetone and alcohol; insoluble in waterS D International[3]
Melting Point 136-137 °CECHEMI

Spectroscopic Data (Expected)

While specific, publicly archived spectra for this compound are scarce, its chemical structure allows for the prediction of its characteristic spectroscopic features. The following tables outline the expected data from UV-Vis, IR, and NMR analyses.

Expected UV-Visible (UV-Vis) Spectroscopic Data

The color of this compound arises from electronic transitions within the conjugated system of the molecule. The primary absorption is expected in the visible region, attributed to the π → π* transition of the azo chromophore, influenced by the electron-donating and electron-withdrawing groups on the aromatic rings.

ParameterExpected ValueAssociated Functional Group / Transition
λmax (Visible) 480 - 520 nmπ → π* transition of the extended conjugated system (azo group and aromatic rings)
λmax (UV) 250 - 350 nmπ → π* transitions of the aromatic rings
Expected Infrared (IR) Spectroscopic Data

The IR spectrum will reveal the presence of the key functional groups within the this compound molecule.

Wavenumber (cm⁻¹)Vibration TypeAssociated Functional Group
~2245 C≡N stretchNitrile
~1590, ~1480 C=C stretchAromatic rings
~1520, ~1340 N-O asymmetric & symmetric stretchNitro group (NO₂)
~1450 N=N stretchAzo group
~1250 C-N stretchAromatic amine
~830 C-H out-of-plane bendpara-substituted aromatic ring
~750 C-Cl stretchAryl chloride
Expected Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon and hydrogen environments in the molecule.

¹H NMR (Expected Chemical Shifts)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5 - 7.0 m7HAromatic protons
~3.7 t2H-N-CH₂-CH₂-CN
~3.5 q2H-N-CH₂-CH₃
~2.8 t2H-CH₂-CN
~1.2 t3H-CH₂-CH₃

¹³C NMR (Expected Chemical Shifts)

Chemical Shift (δ, ppm)Assignment
~155 - 110 Aromatic carbons
~118 Nitrile carbon (-C≡N)
~50 -N-CH₂-
~45 -N-CH₂-
~20 -CH₂-CN
~12 -CH₃

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

UV-Visible Spectroscopy

This protocol outlines the determination of the absorption maxima (λmax) of this compound.

  • Solvent Selection : Choose a spectral grade solvent in which the dye is soluble, such as acetone, ethanol, or dimethylformamide (DMF).

  • Solution Preparation : Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Blanking : Fill a quartz cuvette with the chosen solvent to be used as a blank reference.

  • Measurement : Record the absorption spectrum of the dye solution over a wavelength range of 200-800 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum to identify the functional groups.

  • Sample Preparation : As this compound is a powder, the KBr pellet method is suitable. Mix a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry, spectral grade potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation : Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation : Use an FTIR spectrometer.

  • Background Scan : Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the steps for obtaining ¹H and ¹³C NMR spectra.

  • Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the carbon spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing and Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the chemical shifts to the different hydrogen and carbon atoms in the molecule.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution (UV-Vis, NMR) Sample->Dissolution KBr_Pellet KBr Pellet (IR) Sample->KBr_Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR IR FTIR Spectroscopy KBr_Pellet->IR UV_Vis_Data λmax (Electronic Transitions) UV_Vis->UV_Vis_Data IR_Data Wavenumbers (Functional Groups) IR->IR_Data NMR_Data Chemical Shifts (H & C Environments) NMR->NMR_Data Structure Structural Elucidation UV_Vis_Data->Structure IR_Data->Structure NMR_Data->Structure

General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_properties Molecular Features cluster_spectroscopy Spectroscopic Signature Structure This compound Molecular Structure Azo Azo Group (-N=N-) & Conjugated System Structure->Azo FG Functional Groups (-CN, -NO2, -Cl, Amines) Structure->FG HC H & C Skeletons Structure->HC UV_Vis UV-Vis Spectrum (Color) Azo->UV_Vis π → π* transitions IR IR Spectrum (Vibrations) FG->IR Characteristic vibrations NMR NMR Spectrum (Chemical Shifts) HC->NMR Unique magnetic environments

Relationship between molecular structure and spectroscopic output.

References

In-Depth Technical Guide: Health and Safety Information for Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the synthetic dye, Disperse Red 50. The information is compiled from safety data sheets, toxicological databases, and scientific literature. This document is intended to serve as a resource for professionals in research and development who may handle or evaluate this compound.

Chemical and Physical Properties

This compound is a monoazo dye characterized by its low solubility in water. It is primarily used in the dyeing of synthetic fibers such as polyester.[1][2]

PropertyValueSource(s)
Chemical Name 3-[--INVALID-LINK--amino]propanenitrile[3]
C.I. Name This compound[4]
C.I. Number 11226[1][4]
CAS Number 12223-35-7[1][3]
Molecular Formula C₁₇H₁₆ClN₅O₂[3][4][5]
Molecular Weight 357.79 g/mol [1][4][5]
Appearance Red crystalline powder[5]
Melting Point 136-137 °C[3]
Boiling Point 579.4 °C at 760 mmHg[3][5]
Flash Point 304.2 °C[3][5]
Density 1.27 g/cm³[3][5]
Vapor Pressure 2.02E-13 mmHg at 25°C[3][5]
Solubility Insoluble in water; Soluble in acetone and alcohol.[1][1]
log Kow (XLogP3) 5.92678[3]

Toxicological Information

Comprehensive toxicological data for this compound is limited. Many standard toxicological endpoints have not been evaluated, as indicated in available safety data sheets.[6][7][8] Information from structurally similar disperse dyes, such as Disperse Red 1 and Disperse Red 11, is included for comparative purposes where available.

Acute Toxicity

Specific acute toxicity data for this compound is largely unavailable.[6][7][8] For the related compound, Disperse Red 11, the following data has been reported:

EndpointSpeciesRouteValueSource(s)
LD₅₀Rat (female)Oral> 5 g/kg[3]
LD₅₀Rat (male)Oral0.7 - 1.0 g/kg[3]
LD₅₀RabbitDermal> 2 g/kg[3]
Skin and Eye Irritation

This compound is reported to have a stimulating effect on the skin and eyes.[5] However, quantitative data from standardized tests (e.g., Draize test) are not available in the reviewed literature. For Disperse Red 11, dermal irritation was found to be mild to moderate depending on the dye lot.[3]

Skin Sensitization

Disperse dyes are a known cause of allergic contact dermatitis.[9][10] A study using a murine local lymph node assay (LLNA) classified Disperse Red 1 as a moderate sensitizer.[9]

Genotoxicity
Carcinogenicity

There is no specific data on the carcinogenicity of this compound. Some disperse dyes are classified as carcinogenic, and some may cleave to form carcinogenic amines.[10]

Reproductive and Developmental Toxicity

A study on male mice exposed to Disperse Red 1 demonstrated testicular toxicity, an increased frequency of abnormal sperm morphology, and decreased fertility.[4][12] This suggests a potential for reproductive toxicity for structurally related azo dyes.

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to this compound are not available in the public domain. However, standardized methodologies are widely used for assessing the safety of chemical substances. The following are outlines of key experimental protocols relevant to the toxicological endpoints discussed.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.[2][5][7][13]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test chemical is incubated with the bacterial strains in a histidine-limited medium. If the chemical is a mutagen, it will cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow and form colonies.

General Procedure:

  • Strain Selection: Multiple strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.[2]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic metabolism in mammals, as some chemicals only become mutagenic after metabolic conversion.[2]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a top agar overlay on minimal glucose agar plates.[5][13]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[2]

  • Colony Counting: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates.[2] A significant, dose-dependent increase in revertant colonies indicates a positive result.

OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.[14][15][16][17][18]

Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[14][18]

General Procedure:

  • Animal Model: Typically, CBA/J mice are used.[14]

  • Dosing: Various concentrations of the test substance are applied to the dorsal surface of the ears of the mice for three consecutive days.[14]

  • Proliferation Measurement: On day 5, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.[16]

  • Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured by scintillation counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[18]

OECD 405: Acute Eye Irritation/Corrosion

This test is used to assess the potential of a substance to cause eye irritation or corrosion.[1][4][6][9][19]

Principle: The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.[6]

General Procedure:

  • Animal Model: Albino rabbits are the preferred species.[1]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[1][6]

  • Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[1][4]

  • Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored according to a standardized system.[6] The scores are used to classify the substance's irritation potential.

Environmental Fate and Ecotoxicity

Environmental Fate

Disperse dyes, due to their low water solubility, are expected to partition to sludge and sediment in aquatic environments. The azo bond in this compound is susceptible to reductive cleavage under anaerobic conditions, which can lead to the formation of aromatic amines.[10][20][21] The biodegradation of a similar dye, Disperse Red 167, has been shown to proceed via the formation of intermediates such as 2-chloro-4-nitro-phenylamine.[20]

Ecotoxicity

Occupational Exposure and Safety

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV, REL) specifically for this compound.[8]

Handling and Personal Protective Equipment (PPE)

Engineering Controls: Use in a well-ventilated area.[8]

Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[8]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[8]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[22]

First Aid Measures:

  • Inhalation: Move to fresh air.[8]

  • Skin Contact: Immediately wash with plenty of soap and water.[8]

  • Eye Contact: Rinse with plenty of water for at least 15 minutes.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[8]

Visualizations

Logical Workflow for Toxicological Assessment

Toxicological_Assessment_Workflow cluster_exposure Exposure Assessment cluster_hazard Hazard Identification cluster_risk Risk Characterization Exposure Potential Human Exposure (e.g., Occupational, Consumer) Acute Acute Toxicity (Oral, Dermal, Inhalation) Exposure->Acute Irritation Irritation/Corrosion (Skin, Eye) Exposure->Irritation Sensitization Skin Sensitization Exposure->Sensitization Genotoxicity Genotoxicity (e.g., Ames Test) Acute->Genotoxicity Irritation->Genotoxicity Sensitization->Genotoxicity Repeated Repeated Dose Toxicity Genotoxicity->Repeated Risk Risk Assessment (Hazard vs. Exposure) Repeated->Risk Classification Classification & Labeling Risk->Classification

Conceptual Biodegradation Pathway

Biodegradation_Pathway DR50 This compound (Parent Azo Dye) Cleavage Anaerobic Reductive Azo Bond Cleavage DR50->Cleavage Microbial Action Amines Formation of Aromatic Amines Cleavage->Amines Further Further Aerobic Degradation Amines->Further Mineralization Partial or Complete Mineralization (CO₂, H₂O, etc.) Further->Mineralization

Conclusion

This compound is a synthetic azo dye for which comprehensive health and safety data is lacking in publicly available literature. While its chemical and physical properties are well-documented, there is a significant gap in quantitative toxicological data, including acute toxicity, carcinogenicity, and specific effects on signaling pathways. Information from structurally similar disperse dyes suggests potential for skin and eye irritation, skin sensitization, genotoxicity, and reproductive toxicity. Standardized protocols for evaluating these endpoints exist and provide a framework for any future toxicological assessment. Due to the limited data, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used to minimize exposure. Further research is needed to fully characterize the toxicological profile and environmental impact of this compound.

References

Toxicological Profile of Disperse Red 50 and its Putative Byproducts: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 50, a monoazo dye, is utilized in the textile and plastics industries. This technical guide synthesizes the currently available toxicological data for this compound and related Disperse Red dyes to provide a comprehensive overview for researchers and professionals in drug development and safety assessment. Due to a significant lack of specific toxicological studies on this compound, this review incorporates data from structurally similar dyes, such as Disperse Red 1 and Disperse Red 11, to infer potential hazards and highlight critical data gaps. This guide covers acute and chronic toxicity, genotoxicity, reproductive and developmental effects, and skin sensitization potential. Detailed experimental protocols for key assays are provided where available, and relevant biological pathways and experimental workflows are visualized. A significant finding is the absence of comprehensive toxicological data for this compound, underscoring the need for further investigation into its safety profile.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester and acetate. This compound belongs to the azo class of dyes, characterized by the presence of one or more azo bonds (-N=N-). The toxicological profile of azo dyes is of particular concern due to their potential to be metabolized into aromatic amines, some of which are known carcinogens. This document provides a detailed review of the existing toxicological literature on this compound and its potential byproducts. Given the scarcity of data for this compound, information on other relevant Disperse Red dyes is included to provide a comparative context.

Physicochemical Properties

PropertyValueReference
Chemical Name 3-[--INVALID-LINK--amino]-propanenitrile[1]
CAS Number 12223-35-7[1]
Molecular Formula C₁₇H₁₆ClN₅O₂[1]
Molecular Weight 357.80 g/mol [1]
Appearance Purple powder[2]
Solubility Low water solubility[2]

Toxicological Data

A comprehensive literature search reveals a significant lack of toxicological data for this compound. A safety data sheet for the substance explicitly states "no data available" for key toxicological endpoints[1]. Therefore, this section summarizes the available data for this compound and supplements it with data from other Disperse Red dyes to provide a broader understanding of the potential hazards associated with this class of compounds.

Acute Toxicity

There is no publicly available data on the acute oral, dermal, or inhalation toxicity of this compound.

  • Comparative Data for Disperse Red 11:

    • Oral LD50 (Rat, male): 708 - 1042.7 mg/kg[3][4]

    • Oral LD50 (Rat, female): > 5 g/kg[3][4]

    • Dermal LD50 (Rabbit): > 2 g/kg[3][4]

Skin and Eye Irritation

No data is available for the skin and eye irritation potential of this compound[1].

  • Comparative Data for Disperse Red 11:

    • Skin Irritation (Rabbit): Mild to moderate irritant[3][4]

    • Eye Irritation (Rabbit): Negative[3][4]

Skin Sensitization

While the safety data sheet for this compound indicates no available data for skin sensitization[1], a recent study investigated its potential to act as a skin sensitizer.

  • Direct Peptide Reactivity Assay (DPRA): this compound was shown to react with nucleophilic peptides, suggesting it may function as a skin sensitizer[5]. This assay is a key component of in vitro testing strategies to assess the skin sensitization potential of chemicals.

Genotoxicity

There are no available genotoxicity studies for this compound[1].

  • Comparative Data for Disperse Red 1:

    • Micronucleus Assay (Human Lymphocytes and HepG2 cells): Increased frequencies of micronuclei were observed, indicating mutagenic activity[6].

  • Comparative Data for Disperse Red 11:

    • Ames Test (Salmonella typhimurium): Mixed results, with some studies showing no mutagenicity and others showing a positive result in one test strain[3]. The mutagenicity appeared to be dependent on the dye lot, suggesting impurities may be responsible for the effect[3].

    • Mouse Lymphoma Assay: Increased mutant and micronuclei formation was noted[3].

    • Chinese Hamster Ovary (CHO) Cells: Increased frequency of sister-chromatid-exchange and hypoxanthine guanine phosphoribosyl transferase (HGPRT) mutant frequency were observed[3].

Carcinogenicity

No data is available on the carcinogenic potential of this compound[1].

Reproductive and Developmental Toxicity

There are no available studies on the reproductive and developmental toxicity of this compound[1].

  • Comparative Data for Disperse Red 1:

    • A study in male mice treated with single oral doses of 20, 100, and 500 mg/kg body weight showed increased frequency of sperm with abnormal morphology, decreased fertility, and an increase in DNA damage in testis cells[7][8].

Metabolism and Byproducts

The metabolism of azo dyes, including this compound, is a critical aspect of their toxicological evaluation. A primary metabolic pathway is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. This process can occur through the action of azoreductase enzymes present in the liver and gut microflora.

The putative aromatic amine metabolites of this compound, formed by the cleavage of the azo bond, would be 2-chloro-4-nitroaniline and 3-((4-aminophenyl)(ethyl)amino)propanenitrile . The toxicological profiles of these specific byproducts have not been extensively studied. However, 2-chloro-4-nitroaniline is a known chemical intermediate, and its toxicological properties would be of concern.

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This assay assesses the ability of a chemical to react with nucleophilic peptides, mimicking the initial step in the skin sensitization adverse outcome pathway.

  • Principle: The depletion of synthetic peptides containing either cysteine or lysine is measured following incubation with the test chemical.

  • Methodology:

    • Prepare solutions of the test chemical at various concentrations.

    • Prepare solutions of cysteine- and lysine-containing peptides.

    • Incubate the test chemical with each peptide solution for a defined period at a controlled temperature.

    • Analyze the concentration of the remaining peptide using high-performance liquid chromatography (HPLC) with UV detection.

    • Calculate the percentage of peptide depletion for each concentration of the test chemical.

    • The mean peptide depletion is used to classify the substance's sensitization potential.

Visualizations

Diagrams

Azo_Dye_Metabolism DisperseRed50 This compound (Azo Dye) Azoreductases Azoreductases (Liver, Gut Microbiota) DisperseRed50->Azoreductases Reductive Cleavage Metabolite1 2-chloro-4-nitroaniline Azoreductases->Metabolite1 Metabolite2 3-((4-aminophenyl)(ethyl)amino)propanenitrile Azoreductases->Metabolite2

Caption: General metabolic pathway of this compound via azo bond cleavage.

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result TestChemical Test Chemical Solution (e.g., this compound) IncubateCys Incubate Test Chemical + Cysteine Peptide TestChemical->IncubateCys IncubateLys Incubate Test Chemical + Lysine Peptide TestChemical->IncubateLys PeptideCys Cysteine Peptide Solution PeptideCys->IncubateCys PeptideLys Lysine Peptide Solution PeptideLys->IncubateLys HPLCCys HPLC Analysis (Cysteine) IncubateCys->HPLCCys HPLCLys HPLC Analysis (Lysine) IncubateLys->HPLCLys DepletionCalc Calculate % Peptide Depletion HPLCCys->DepletionCalc HPLCLys->DepletionCalc Classification Classify Sensitization Potential DepletionCalc->Classification

Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Discussion and Conclusion

The available toxicological data for this compound is alarmingly sparse. The primary identified hazard is its potential for skin sensitization, as suggested by the Direct Peptide Reactivity Assay[5]. However, critical data on acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive toxicity are entirely lacking.

The toxicological data for related Disperse Red dyes, such as Disperse Red 1 and Disperse Red 11, indicate potential for genotoxicity and reproductive toxicity. The metabolism of this compound is predicted to yield aromatic amines, which are a class of chemicals known to include carcinogens. Therefore, the absence of empirical data for this compound represents a significant knowledge gap in its safety assessment.

For researchers, scientists, and drug development professionals, it is crucial to recognize that the use of this compound in any application with potential for human exposure warrants a precautionary approach. The data gaps highlighted in this review underscore the urgent need for comprehensive toxicological testing of this compound and its metabolic byproducts to ensure human and environmental safety. Future research should prioritize the assessment of its genotoxic and carcinogenic potential, given its chemical structure and the known hazards of related compounds.

References

Disperse Red 50: An In-depth Technical Guide on its Environmental Impact and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 50, also known as C.I. 11226, is a monoazo dye characterized by its low water solubility and its application in dyeing synthetic fibers like polyester.[2][3][4] Its chemical formula is C17H16ClN5O2, and it is synthesized by the diazo coupling of 2-chloro-4-nitrobenzenamine and N-ethyl-N-cyanoethylaniline.[2] Like other azo dyes, the presence of the azo bond (-N=N-) is the primary source of its color and also a key site for its degradation. The discharge of textile effluents containing such dyes is a significant environmental concern due to their persistence, potential toxicity, and the aesthetic pollution of water bodies.[5] This document provides a comprehensive overview of the environmental impact and degradation of dyes analogous to this compound, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is limited, some predicted and basic properties are available.

PropertyValueReference
Molecular FormulaC17H16ClN5O2[1][2]
Molecular Weight357.79 g/mol [2][4]
CAS Number12223-35-7 / 40880-51-1[1][2]
AppearanceRed/Purple Powder[2]
Water SolubilityLow[6]
Melting Point136-137 °C[1]
Boiling Point579.4 °C at 760 mmHg[1]

Environmental Impact and Ecotoxicity

The environmental impact of disperse azo dyes is multifaceted, stemming from their persistence, potential for bioaccumulation, and the toxicity of both the parent compound and its degradation byproducts.

Toxicity of Azo Dyes and Their Byproducts

Azo dyes themselves can exhibit toxicity to various organisms.[5] However, a greater concern often lies in the aromatic amines formed during the reductive cleavage of the azo bond under anaerobic conditions.[5][7] Some aromatic amines are known to be mutagenic and carcinogenic.[5][8][9] For instance, benzidine, a component of some azo dyes, is a known human bladder carcinogen.[10] The toxicity of these byproducts necessitates thorough degradation beyond simple decolorization.

Ecotoxicity Data for Analogous Disperse Red Dyes

The following table summarizes ecotoxicity data for various disperse red dyes, which can serve as a proxy for estimating the potential environmental risk of this compound.

DyeOrganismEndpointValue (mg/L)Reference
Disperse Red 1Daphnia magna48h EC500.80[2]
Disperse Red 1Girardia tigrina (newborns)96h LC5075 ± 7.2[8]
Disperse Red 1Girardia tigrina (adults)96h LC50152 ± 5.8[8]
Disperse Red 11Rat (male, oral)LD50700 - 1000[11]
Disperse Red 11Rat (female, oral)LD50> 5000[11]
Disperse Red 11Rabbit (dermal)LD50> 2000[11]

Degradation Pathways and Methodologies

The degradation of disperse azo dyes like this compound can be achieved through various biological and chemical methods. The primary step in many degradation pathways is the cleavage of the azo bond.

Microbial Degradation

Microbial degradation is a cost-effective and environmentally friendly approach for treating dye-containing wastewater.[5] This process can occur under both anaerobic and aerobic conditions.

  • Anaerobic Degradation: Under anaerobic conditions, bacteria utilize azoreductase enzymes to cleave the azo bond, resulting in the formation of colorless aromatic amines.[5][12] This process is effective for decolorization but requires a subsequent aerobic step to degrade the potentially toxic aromatic amines.[10]

  • Aerobic Degradation: Some aerobic bacteria can also decolorize and degrade azo dyes, often through the action of oxidoreductive enzymes like laccases and peroxidases.[12][13] A sequential anaerobic-aerobic process is often considered most effective for complete mineralization.[10]

A generalized pathway for the microbial degradation of a disperse azo dye is depicted below.

Microbial_Degradation_Pathway Disperse_Red_50 This compound (Parent Azo Dye) Aromatic_Amines Aromatic Amines (e.g., 2-chloro-4-nitroaniline & N-ethyl-N-cyanoethyl-p-phenylenediamine) Disperse_Red_50->Aromatic_Amines Anaerobic Reduction (Azoreductase) Mineralization Mineralization Products (CO2, H2O, N2, Cl-) Aromatic_Amines->Mineralization Aerobic Oxidation (Oxidoreductases)

Generalized microbial degradation pathway for a disperse azo dye.
Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants.[14][15] AOPs are effective for the degradation of recalcitrant dyes that are resistant to conventional biological treatment.[16][17]

Common AOPs for dye degradation include:

  • Ozonation (O₃): Ozone can directly oxidize the dye molecule or decompose to form hydroxyl radicals.[15][17]

  • UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals.[16]

  • Fenton's Reagent (Fe²⁺/H₂O₂): The reaction between ferrous ions and hydrogen peroxide produces hydroxyl radicals.[15]

  • Photocatalysis (e.g., UV/TiO₂): A semiconductor catalyst like titanium dioxide, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.[18]

The logical workflow for AOP-based degradation is illustrated in the following diagram.

AOP_Workflow Start Dye-Contaminated Wastewater AOP Advanced Oxidation Process (e.g., UV/H2O2, Fenton, Ozonation) Start->AOP Radicals Generation of Hydroxyl Radicals (•OH) AOP->Radicals Degradation Oxidation of Dye Molecule Radicals->Degradation Intermediates Formation of Intermediate Byproducts Degradation->Intermediates Mineralization Mineralization to CO2, H2O, etc. Intermediates->Mineralization End Treated Effluent Mineralization->End

Logical workflow of an Advanced Oxidation Process for dye degradation.

Experimental Protocols

This section details standardized methodologies for assessing the degradation and toxicity of disperse azo dyes.

Microbial Degradation and Decolorization Assay

Objective: To evaluate the capability of a microbial consortium to decolorize and degrade a disperse dye.

Methodology:

  • Inoculum Preparation: Isolate a bacterial consortium from a textile effluent-contaminated site. Prepare a 24-hour old culture in a suitable nutrient broth.

  • Experimental Setup: In 250 mL Erlenmeyer flasks, add 100 mL of sterile mineral salt medium containing the disperse dye at a specific concentration (e.g., 50 mg/L).[19]

  • Inoculation: Inoculate the flasks with a standardized amount of the bacterial consortium (e.g., 3% v/v).

  • Incubation: Incubate the flasks under desired conditions (e.g., 37°C, pH 7) under static (anaerobic/microaerophilic) or shaking (aerobic) conditions.[19]

  • Sampling and Analysis:

    • At regular time intervals, withdraw an aliquot of the culture medium.[19]

    • Centrifuge the sample to remove bacterial cells.[19]

    • Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer to determine the extent of decolorization.[20]

    • Analyze the supernatant for degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21]

Aquatic Toxicity Testing (Based on OECD Guidelines)

Objective: To determine the acute toxicity of the disperse dye to an aquatic invertebrate, such as Daphnia magna. This protocol is based on the principles of OECD Guideline 202.[22][23][24]

Methodology:

  • Test Organism: Use neonates of Daphnia magna (less than 24 hours old).

  • Test Substance Preparation: Prepare a stock solution of the disperse dye in a suitable solvent (due to its low water solubility). Prepare a series of test concentrations by diluting the stock solution in a suitable test medium. A control group (medium only) and a solvent control group should be included.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Photoperiod: 16 hours light, 8 hours dark.

    • Test vessels: Glass beakers.

    • Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.

  • Procedure:

    • Introduce the daphnids into the test vessels containing the different concentrations of the dye.

    • Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis:

    • Calculate the percentage of immobilized daphnids at each concentration.

    • Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours using appropriate statistical methods (e.g., probit analysis).

Analytical Methods for Degradation Monitoring

Objective: To identify and quantify the parent dye and its degradation byproducts.

Methodology (HPLC): [25]

  • Sample Preparation: Filter the sample through a 0.45 µm membrane filter.

  • Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) equipped with a suitable column (e.g., C18) and a detector (e.g., Diode Array Detector or Mass Spectrometer).[20][25]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.[25]

  • Analysis: Inject the sample and elute with the mobile phase. Identify and quantify the compounds based on their retention times and spectral data compared to analytical standards.

The following diagram illustrates a typical experimental workflow for analyzing disperse dye degradation.

Experimental_Workflow Start Degradation Experiment (Microbial or AOP) Sampling Periodic Sampling Start->Sampling Centrifugation Centrifugation/ Filtration Sampling->Centrifugation UV_Vis UV-Vis Spectrophotometry (Decolorization Assay) Centrifugation->UV_Vis HPLC_GCMS HPLC/GC-MS Analysis (Degradation Products) Centrifugation->HPLC_GCMS Data_Analysis Data Analysis and Pathway Elucidation UV_Vis->Data_Analysis HPLC_GCMS->Data_Analysis Toxicity Ecotoxicity Testing of Metabolites Data_Analysis->Toxicity Conclusion Conclusion on Degradation and Toxicity Toxicity->Conclusion

Experimental workflow for disperse dye degradation and toxicity analysis.

Conclusion

While specific data on the environmental impact and degradation of this compound is lacking, the available information on analogous disperse azo dyes indicates a potential for environmental persistence and toxicity, particularly through the formation of harmful aromatic amines. Effective treatment of wastewater containing such dyes requires methodologies that not only decolorize the effluent but also mineralize the parent dye and its byproducts. A combination of anaerobic and aerobic microbial degradation, or the application of Advanced Oxidation Processes, appears to be the most promising strategies. Further research is imperative to elucidate the specific degradation pathways and ecotoxicological profile of this compound to enable a comprehensive risk assessment and the development of targeted remediation technologies. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to the potential for certain disperse dyes to be allergenic or release carcinogenic aromatic amines, accurate and robust analytical methods for their quantification in various matrices are essential for quality control, regulatory compliance, and safety assessment. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometric (MS) detection, as well as UV-Vis Spectrophotometry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methods.

PropertyValueReference
Chemical Name 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile
C.I. Name This compound
CAS Number 12223-35-7
Molecular Formula C₁₇H₁₆ClN₅O₂
Molecular Weight 357.8 g/mol
Appearance Reddish-purple powder
Solubility Insoluble in water; Soluble in acetone and ethanol.
Melting Point 136-137 °C

Analytical Methodologies

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices like textile extracts.

a) Sample Preparation (from Polyester Fabric)

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

  • Place the sample in a glass extraction vessel.

  • Add 20 mL of methanol.

  • Extract the sample using ultrasonication at 60°C for 60 minutes.

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber glass vial for analysis.

b) Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 - 200 ng/mL).

c) Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B over the run to elute the analyte.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 358.1
Product Ions (m/z) To be determined by direct infusion of the standard. Common fragments would result from the cleavage of the azo bond or side chains.
ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.02 - 1.5 ng/mL
Limit of Quantification (LOQ) 0.06 - 5.0 ng/mL
Recovery 80 - 115%
Precision (%RSD) < 15%
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is a robust and widely available technique for the quantification of this compound, suitable for routine quality control.

a) Sample and Standard Preparation

Follow the same procedures as described in the HPLC-MS/MS section.

b) Chromatographic Conditions

ParameterCondition
Instrument HPLC system with a PDA detector
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to resolve this compound from matrix interferences.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Maximum absorbance wavelength (λmax) of this compound (to be determined, typically in the 400-550 nm range for red dyes). The entire spectrum from 200-700 nm should be recorded for peak purity analysis.

Similar to the LC-MS/MS method, specific validation data for this compound via HPLC-PDA is limited. The following are expected performance characteristics.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Recovery 85 - 110%
Precision (%RSD) < 10%
UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of this compound in solutions without significant interfering substances.

a) Standard Preparation

  • Stock Solution (100 µg/mL): Prepare as described in the HPLC-MS/MS section, using a suitable solvent like acetone or ethanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 µg/mL.

b) Measurement

  • Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum (e.g., 300-700 nm).

  • Measure the absorbance of the blank (solvent), calibration standards, and unknown samples at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown samples from the calibration curve.

ParameterValue
Linearity (r²) > 0.99
Molar Absorptivity (ε) To be determined experimentally. This is a constant that relates absorbance to concentration according to the Beer-Lambert law.
Working Range Dependent on the molar absorptivity and the spectrophotometer's linear range.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Textile Sample extract Solvent Extraction (Methanol) with Ultrasonication weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc detection Detection (PDA and/or MS/MS) hplc->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method Analytical Method Selection cluster_technique Recommended Technique matrix Sample Matrix Complexity lcms LC-MS/MS matrix->lcms High hplcpda HPLC-PDA matrix->hplcpda Medium uvvis UV-Vis matrix->uvvis Low sensitivity Required Sensitivity sensitivity->lcms High sensitivity->hplcpda Medium sensitivity->uvvis Low selectivity Required Selectivity selectivity->lcms High selectivity->hplcpda Medium selectivity->uvvis Low availability Instrument Availability availability->lcms Medium availability->hplcpda High availability->uvvis Very High

Caption: Logical relationship for selecting an analytical method.

High-performance liquid chromatography (HPLC) for Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Disperse Red 50 Utilizing High-Performance Liquid Chromatography (HPLC)

This document provides a comprehensive guide for the quantitative analysis of this compound in various sample matrices, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established principles of reversed-phase chromatography coupled with UV-Visible or mass spectrometry detection.

Introduction

This compound is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1] Due to its potential allergenic and carcinogenic properties, monitoring its presence in consumer products and environmental samples is of significant importance. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and selective method for the determination of this compound. This application note details the analytical workflow, from sample preparation to final quantification.

Chemical Profile of this compound:

PropertyValue
CI Name This compound
CAS Number 12223-35-7
Molecular Formula C₁₇H₁₆ClN₅O₂[1]
Molecular Weight 357.79 g/mol [1]
Class Single Azo Dye[1]

Analytical Principle

The method employs reversed-phase HPLC, where this compound is separated from other components in a sample based on its hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. The concentration of the dye is determined by a UV-Visible detector set at the maximum absorbance wavelength of this compound or by a mass spectrometer for enhanced selectivity and sensitivity.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Additives: Formic acid (analytical grade).

  • Standards: this compound analytical standard.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other suitable material).

Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

For Textile Samples:

  • Weigh 1.0 g of the textile sample, cut into small pieces.

  • Add 20 mL of methanol to the sample in a suitable container.

  • Extract the dye by sonicating the sample for 30 minutes at 50°C.[2]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

For Water Samples (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load a known volume of the water sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound with a small volume of methanol or acetonitrile.

  • The eluate can be directly injected or evaporated and reconstituted in the mobile phase.

HPLC-UV/Vis and HPLC-MS Conditions

The following are typical starting conditions that may require optimization for specific instruments and columns.

Chromatographic Conditions:

ParameterHPLC-UV/VisHPLC-MS/MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 50% B to 100% B over 15 min50% B to 100% B over 10 min
Flow Rate 1.0 mL/min0.3 mL/min[2]
Injection Volume 10 µL5 µL
Column Temp. 30°C40°C
UV Detection λmax of this compound (approx. 510-530 nm)-
MS Detection -ESI+, MRM Mode
MS Transition -Precursor Ion: [M+H]⁺, Product Ions to be determined

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of disperse dyes, including this compound. Actual values should be determined during method validation.

ParameterExpected Value
Retention Time (t_R) Dependent on specific conditions
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[2]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[2]
Recovery 80 - 115%[2]
Repeatability (%RSD) < 15%[2]

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for HPLC Analysis of this compound cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Textile_Sample Textile Sample Methanol_Extraction Methanol Extraction & Sonication Textile_Sample->Methanol_Extraction Water_Sample Water Sample SPE Solid-Phase Extraction Water_Sample->SPE Filtration Filtration (0.22 µm) Methanol_Extraction->Filtration SPE->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Stock_Solution Stock Solution (100 µg/mL) Working_Standards Working Standards (0.1-10 µg/mL) Stock_Solution->Working_Standards Working_Standards->HPLC_Injection Chromatographic_Separation C18 Reversed-Phase Separation HPLC_Injection->Chromatographic_Separation Detection UV/Vis or MS/MS Detection Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: A flowchart illustrating the key stages in the HPLC analysis of this compound.

Logical Relationship for Method Selection

G Decision Tree for Detector Selection Start Start: Define Analytical Goal Complex_Matrix Complex Sample Matrix? Start->Complex_Matrix High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity Yes Use_UV_Vis Use UV-Vis Detector Complex_Matrix->Use_UV_Vis No Confirmation Need for Structural Confirmation? High_Sensitivity->Confirmation Yes Use_MS Use Mass Spectrometer (MS) High_Sensitivity->Use_MS No, but high sensitivity needed Confirmation->Use_UV_Vis No Confirmation->Use_MS Yes

Caption: A decision-making diagram for selecting the appropriate HPLC detector.

References

Application Note: Spectrophotometric Determination of Disperse Red 50 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 50 (C.I. 11226) is a monoazo dye used in the textile industry for dyeing polyester and acetate fibers.[1] Its chemical formula is C₁₇H₁₆ClN₅O₂ and it has a molecular weight of 357.79 g/mol .[2][3] Monitoring the concentration of this compound is crucial for quality control in dyeing processes and for assessing its environmental impact. This application note provides a detailed protocol for the quantitative determination of this compound concentration using UV-Vis spectrophotometry, a simple, cost-effective, and readily available analytical technique.[4] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

This compound is soluble in organic solvents such as acetone and alcohol, but insoluble in water.[5] Therefore, this protocol will utilize acetone as the solvent.

Principle

The concentration of this compound in an acetone solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is first constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Methods

Equipment
  • UV-Vis Spectrophotometer (double or single beam)

  • Analytical balance

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz or glass cuvettes

Reagents
  • This compound (analytical standard)

  • Acetone (spectroscopic grade)

Preparation of Standard Solutions

Stock Solution (100 mg/L):

  • Accurately weigh 10.0 mg of this compound analytical standard.

  • Transfer the weighed dye into a 100 mL volumetric flask.

  • Dissolve the dye in a small amount of spectroscopic grade acetone.

  • Once dissolved, fill the flask to the mark with acetone.

  • Stopper the flask and invert it several times to ensure homogeneity.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetone in 25 mL volumetric flasks as described in the table below.

StandardConcentration (mg/L)Volume of Stock Solution (mL)
11.00.25
22.50.625
35.01.25
47.51.875
510.02.50

Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λmax)
  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.

  • Use acetone as the blank to zero the instrument.

  • Fill a cuvette with the 5.0 mg/L standard solution of this compound.

  • Place the cuvette in the sample holder and record the absorption spectrum.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound in acetone.

Construction of the Calibration Curve
  • Set the spectrophotometer to the predetermined λmax.

  • Use acetone to zero the absorbance of the instrument.

  • Measure the absorbance of each of the five working standard solutions, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance versus concentration (mg/L).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a good linear fit.

Analysis of an Unknown Sample
  • Prepare the unknown sample by dissolving it in acetone. If necessary, filter the solution to remove any particulate matter.

  • Measure the absorbance of the unknown sample at the λmax.

  • Using the equation of the calibration curve, calculate the concentration of this compound in the sample.

    Concentration (mg/L) = (Absorbance - y-intercept) / slope

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₅O₂[2][3]
Molecular Weight357.79 g/mol [2][3]
CAS Number12223-35-7[2]
AppearanceRed powder[1]
SolubilitySoluble in acetone and alcohol; Insoluble in water[5]

Table 2: Hypothetical Calibration Curve Data for this compound in Acetone

Concentration (mg/L)Absorbance (at λmax)
1.00.152
2.50.378
5.00.755
7.51.130
10.01.510

Note: This data is for illustrative purposes. Actual absorbance values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution standards Prepare Working Standards stock->standards lambda_max Determine λmax standards->lambda_max cal_curve Construct Calibration Curve standards->cal_curve lambda_max->cal_curve unknown Measure Unknown Sample cal_curve->unknown concentration Calculate Concentration unknown->concentration logical_relationship cluster_measurement Measurement cluster_parameters Parameters Absorbance Absorbance (A) Beer_Lambert Beer-Lambert Law A = εlc Absorbance->Beer_Lambert Concentration Concentration (C) Concentration->Beer_Lambert Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Beer_Lambert Path_Length Path Length (l) Path_Length->Beer_Lambert

References

Application of Disperse Red 50 in Polyester Dyeing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 50, a monoazo disperse dye, is a significant colorant for polyester and its blended fabrics, imparting a vibrant bluish-red hue.[1] Its application is prevalent in high-temperature and high-pressure dyeing methods due to the hydrophobic nature and crystalline structure of polyester fibers. This document provides detailed application notes and experimental protocols for the dyeing of polyester with this compound, intended for researchers, scientists, and professionals in drug development who may utilize dyed fabrics in their studies. The protocols outlined below are based on established principles of disperse dyeing of polyester.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11226[1]
CAS Number12223-35-7 / 40880-51-1[1]
Molecular FormulaC₁₇H₁₆ClN₅O₂[1]
Molecular Weight357.79 g/mol [1]
AppearancePurple powder[1]
SolubilitySoluble in acetone and alcohol; insoluble in water.

Dyeing Mechanism on Polyester

The dyeing of polyester with disperse dyes like this compound is a process of transferring the dye from an aqueous dispersion to the solid, hydrophobic fiber.[2] The mechanism involves the following key stages:

  • Dispersion: The dye is dispersed in the aqueous dyebath with the aid of a dispersing agent.

  • Adsorption: The dispersed dye particles are adsorbed onto the surface of the polyester fiber.

  • Diffusion: Under high temperature (typically 130°C), the polyester fibers swell, allowing the dye molecules to diffuse into the amorphous regions of the fiber.[3]

  • Fixation: The dye molecules are held within the fiber by van der Waals forces and hydrogen bonds.

The following diagram illustrates the general workflow for polyester dyeing with disperse dyes.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring of Polyester dye_prep Dye Dispersion Preparation dyeing Exhaust Dyeing at High Temperature dye_prep->dyeing Add to Dyebath reduction_clearing Reduction Clearing dyeing->reduction_clearing rinsing Rinsing reduction_clearing->rinsing drying Drying rinsing->drying

Caption: General workflow for polyester dyeing.

Experimental Protocols

Three common methods for dyeing polyester with this compound are High-Temperature High-Pressure (HTHP) dyeing, Carrier dyeing, and Thermosol dyeing.

High-Temperature High-Pressure (HTHP) Exhaust Dyeing

This is the most common and efficient method for achieving deep shades on polyester.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulphonate-based)

  • Acetic acid (or a suitable buffer system)

  • Sodium hydrosulphite

  • Sodium hydroxide

  • Non-ionic detergent

Equipment:

  • High-temperature laboratory dyeing machine

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Spectrophotometer for color measurement

Protocol:

  • Fabric Preparation: Scour the polyester fabric with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Dispersion: Prepare a dispersion of this compound (e.g., 1% on weight of fabric, o.w.f.) by pasting the dye with a small amount of water and 1 g/L of a dispersing agent. Add this paste to the dyebath with continuous stirring.

  • Dye Bath Preparation: Set the dyebath with a liquor ratio of 1:10 to 1:20. Add the dye dispersion and 1 g/L of a dispersing agent. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2][4]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at 60°C.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C/minute.[4]

    • Hold the temperature at 130°C for 45-60 minutes.[2]

    • Cool the dyebath to 70-80°C at a rate of 2-3°C/minute.

  • Reduction Clearing: After dyeing, perform a reduction clearing to remove any unfixed dye from the fiber surface. This step is crucial for achieving good wash fastness.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulphite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Post-Treatment:

    • Rinse the fabric thoroughly with hot water, followed by cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Dry the fabric at a moderate temperature.

The following diagram illustrates the high-temperature dyeing cycle.

G cluster_0 High-Temperature Dyeing Cycle start Start (60°C) ramp_up Ramp up (1-2°C/min) start->ramp_up hold Hold at 130°C (45-60 min) ramp_up->hold ramp_down Cool down (2-3°C/min) hold->ramp_down end End (70-80°C) ramp_down->end

Caption: High-temperature dyeing cycle for polyester.

Carrier Dyeing

This method allows dyeing at or near the boil (around 100°C) by using a "carrier" to swell the polyester fibers.

Protocol:

  • Fabric Preparation: Same as the HTHP method.

  • Dye Bath Preparation: Set the dyebath with a liquor ratio of 1:10 to 1:20. Add a dispersing agent (1-2 g/L) and a carrier (e.g., 3-5 g/L of a phenolic or ester-based carrier). Adjust the pH to 4.5-5.5 with acetic acid.[5]

  • Dyeing Cycle:

    • Introduce the fabric into the blank bath at 60°C and run for 10-15 minutes to allow for uniform carrier absorption.

    • Add the prepared dye dispersion.

    • Raise the temperature to 95-100°C at a rate of 2°C/minute.

    • Hold at this temperature for 60-90 minutes.[5]

    • Cool down to 70°C.

  • Post-Treatment: Same as the HTHP method, with thorough rinsing to remove the carrier, which can affect light fastness and cause odor.

Thermosol Dyeing

This is a continuous method suitable for large-scale production.

Protocol:

  • Padding: Pad the fabric with a liquor containing this compound, a migration inhibitor, and a thickening agent. The pH is adjusted to 4.5-5.5.

  • Drying: Dry the padded fabric, typically using an infrared pre-dryer followed by a hot flue dryer at around 100-120°C.[6]

  • Thermosol Treatment: Pass the dried fabric through a thermosol unit at a high temperature, typically 190-220°C, for 60-90 seconds.[7]

  • Post-Treatment: The fabric is then subjected to reduction clearing and washing as in the exhaust dyeing methods.

Quantitative Data

The following tables summarize the fastness properties and typical dyeing parameters for this compound on polyester.

Table 1: Fastness Properties of this compound on Polyester

Fastness TestAATCC Rating
Ironing4
Light5-6
Perspiration (Fading)5
Perspiration (Staining)5
Washing (Fading)5
Washing (Staining)5

Source: Adapted from World Dye Variety[1]

Table 2: Typical Dyeing Parameters for Polyester with this compound

ParameterHTHP DyeingCarrier DyeingThermosol Dyeing
Dye Concentration (% o.w.f.)0.5 - 4.00.5 - 3.010 - 40 g/L
Temperature130°C95-100°C190-220°C
Time45-60 min60-90 min60-90 sec
pH4.5 - 5.54.5 - 5.54.5 - 5.5
Liquor Ratio1:10 - 1:201:10 - 1:20N/A (Padding)

Factors Influencing Dyeing

The success of polyester dyeing with this compound is dependent on several factors:

  • Temperature: Temperature is a critical factor. For exhaust dyeing, temperatures around 130°C are optimal for achieving good dye penetration and fixation.[3]

  • pH: A slightly acidic pH of 4.5-5.5 is crucial to prevent the degradation of the disperse dye and to ensure consistent dyeing results.[2][4]

  • Dispersing Agent: A suitable dispersing agent is essential to maintain the dye in a fine, stable dispersion throughout the dyeing process, preventing aggregation and spotting.

  • Reduction Clearing: This post-treatment step is vital for removing surface dye, which significantly improves the wet fastness properties of the dyed fabric.

The logical relationship between these factors and the final dyeing outcome is depicted in the diagram below.

G cluster_params Dyeing Parameters cluster_outcomes Dyeing Outcomes temp Temperature dye_uptake Dye Uptake & Levelness temp->dye_uptake ph pH ph->dye_uptake disp_agent Dispersing Agent disp_agent->dye_uptake red_clear Reduction Clearing fastness Color Fastness red_clear->fastness shade Final Shade & Brilliance dye_uptake->shade fastness->shade

Caption: Factors influencing polyester dyeing outcomes.

Conclusion

The application of this compound in polyester dyeing requires careful control of process parameters to achieve optimal results. The high-temperature exhaust dyeing method is generally preferred for its efficiency and ability to produce deep, vibrant shades with good fastness properties. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the application of this dye for their specific research needs. Further optimization of these protocols may be necessary depending on the specific polyester substrate and equipment used.

References

Application Notes and Protocols: Disperse Red 50 as a Potential Fluorescent Dye in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general understanding of fluorescent anthraquinone dyes. Currently, there is a significant lack of specific published data on the use of Disperse Red 50 as a fluorescent dye in biological research. Therefore, the information provided should be considered as a general guideline and a starting point for experimental design. Extensive optimization and validation are required for any specific application.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone class of compounds.[1][2] While primarily utilized in the textile and plastics industries for its red coloration, its chemical structure suggests potential for fluorescence.[1][3] Anthraquinone derivatives have been explored as fluorescent probes in biomedical research due to their often favorable photophysical properties, including significant Stokes shifts and good photostability.[4][5]

This compound is a hydrophobic molecule, suggesting it may preferentially associate with lipid-rich structures within cells, such as membranes or lipid droplets. This property could make it a candidate for use as a fluorescent probe for visualizing these cellular components.

Physicochemical and Potential Fluorescent Properties

A summary of the known physicochemical properties and hypothesized fluorescent characteristics of this compound is presented below. The fluorescent properties are extrapolated from general knowledge of anthraquinone dyes and require experimental verification.

PropertyValue / CharacteristicSource / Comment
Chemical Class Anthraquinone Dye[1][3]
Molecular Formula C₁₇H₁₆ClN₅O₂[6]
Molar Mass 357.79 g/mol [6]
Appearance Red to purple powder[6]
Solubility Insoluble in water; Soluble in organic solvents like acetone and ethanol.[7]Suggests a need for a stock solution in an organic solvent (e.g., DMSO or ethanol) for biological applications.
Excitation Max (λex) Hypothesized: 450 - 550 nmBased on the red color and properties of similar anthraquinone dyes.[8] Requires experimental determination.
Emission Max (λem) Hypothesized: 570 - 650 nmExpected to be in the red region of the spectrum with a potentially large Stokes shift.[8] Requires experimental determination.
Quantum Yield (Φ) Hypothesized: Low to moderateMany anthraquinone dyes have lower quantum yields compared to other common fluorophores.[5] Requires experimental determination.
Photostability Hypothesized: GoodAnthraquinone dyes are generally known for their good photostability.[4] Requires experimental determination.

Potential Applications in Research

Based on its hydrophobic nature and potential fluorescence, this compound could be investigated for the following applications:

  • Staining of Lipid Droplets: Its lipophilic character makes it a candidate for visualizing neutral lipid stores within cells.

  • Membrane Staining: It may intercalate into cellular membranes, allowing for their visualization.

  • Flow Cytometry: If it can be efficiently delivered into cells and exhibits sufficient brightness, it could be used to identify cell populations with high lipid content.

Experimental Protocols (General Guidelines)

Safety Precautions: this compound is a chemical with limited toxicological data for research applications.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Preparation of Stock Solution
  • Solvent Selection: Due to its poor water solubility, a stock solution should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM). For example, to make a 10 mM stock solution, dissolve 3.58 mg of this compound (molar mass 357.79 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol for Staining of Adherent Cells for Fluorescence Microscopy

This protocol provides a general workflow for staining lipid-rich structures in cultured adherent cells.

Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing and Fixation cluster_imaging Imaging A Seed cells on coverslips in a multi-well plate B Culture cells to desired confluency (e.g., 70-80%) A->B D Remove culture medium from cells B->D C Prepare staining solution by diluting this compound stock in pre-warmed culture medium (e.g., 1-10 µM) E Add staining solution and incubate (e.g., 15-30 min at 37°C) C->E D->E F Wash cells with pre-warmed PBS or culture medium E->F G (Optional) Fix cells with 4% paraformaldehyde in PBS F->G H (Optional) Counterstain for other cellular components (e.g., DAPI for nucleus) G->H I Mount coverslip on a microscope slide H->I J Image using a fluorescence microscope with appropriate filter sets I->J

Caption: Workflow for staining adherent cells with this compound.

Detailed Steps:

  • Cell Culture: Seed adherent cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed, serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Staining: Remove the culture medium from the cells and gently add the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • (Optional) Fixation: For fixed-cell imaging, incubate the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • (Optional) Counterstaining: If desired, counterstain with other fluorescent dyes (e.g., DAPI for nuclei).

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image using a fluorescence microscope equipped with a suitable filter set (this will need to be determined based on the experimentally found excitation and emission spectra).

Protocol for Staining Suspension Cells for Flow Cytometry

This protocol outlines a general procedure for staining suspension cells to analyze lipid content.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Flow Cytometry Analysis A Harvest suspension cells (e.g., 1x10^6 cells per sample) B Wash cells with PBS A->B C Resuspend cells in staining solution (this compound in PBS) B->C D Incubate (e.g., 15-30 min at 37°C, protected from light) C->D E Wash cells twice with PBS D->E F Resuspend cells in PBS or flow cytometry buffer E->F G Analyze on a flow cytometer with appropriate laser and emission filters F->G

Caption: Workflow for staining suspension cells for flow cytometry.

Detailed Steps:

  • Cell Preparation: Harvest approximately 1 x 10⁶ suspension cells per sample by centrifugation. Wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in 0.5-1 mL of staining solution (this compound diluted in PBS to a final concentration of 1-10 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells and discard the supernatant. Wash the cell pellet twice with PBS to remove excess dye.

  • Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer using excitation and emission settings that will need to be determined experimentally.

Considerations for Drug Development Professionals

  • Toxicity: The cytotoxicity of this compound in relevant cell lines should be thoroughly evaluated before its use in any high-throughput screening or drug efficacy studies.

  • Mechanism of Action Studies: If this compound is found to localize to specific organelles, it could potentially be used to study the effects of drugs on these compartments. For instance, changes in lipid droplet morphology or number in response to a compound could be quantified.

  • High-Content Screening: If validated, the dye could be incorporated into automated high-content screening platforms to assess drug-induced changes in cellular lipid content or distribution.

Conclusion

This compound, as an anthraquinone derivative, presents a potential, yet unverified, candidate for use as a fluorescent probe in biological research, particularly for lipid-rich structures. The provided protocols are intended as a foundational guide for researchers to begin their own investigations into the fluorescent properties and applications of this dye. Significant empirical work is required to determine its true utility and to optimize staining conditions for any given experimental system.

References

Protocol for dyeing synthetic fibers with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application and protocol for dyeing synthetic fibers, particularly polyester, with Disperse Red 50. This document is intended for researchers, scientists, and professionals in drug development who may utilize dyed synthetic fibers in various applications.

Application Notes

This compound is a monoazo disperse dye characterized by its red to blue-light red hue and is supplied as a purple powder.[1] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester and its blends, as well as acetate fibers.[1][2] Due to its non-ionic nature and very low solubility in water, this compound is applied from a fine aqueous dispersion.[3][4][5][6] The dyeing mechanism involves the diffusion of the dye molecules into the amorphous regions of the synthetic fibers at elevated temperatures.[4][7]

The effectiveness of dyeing with this compound is highly dependent on several key parameters. Optimal dyeing is typically achieved at high temperatures, generally between 120°C and 130°C, under high pressure.[3][4] A slightly acidic pH in the range of 4.5 to 5.5 is crucial for optimal dye performance.[4][8] The use of a dispersing agent is essential to prevent the aggregation of dye particles and ensure a uniform and level dyeing.[4][9]

Following the dyeing process, a post-treatment known as "reduction clearing" is vital to remove any unfixed dye from the fiber surface. This step is critical for achieving good wash and rubbing fastness.[10]

Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number11226
Molecular FormulaC₁₇H₁₆ClN₅O₂[1][5]
Molecular Weight357.79 g/mol [1]
CAS Registry Number12223-35-7 / 40880-51-1[1]
Physical FormPurple Powder[1]
SolubilityInsoluble in water; Soluble in acetone and alcohol[3][5]

Experimental Protocol: High-Temperature High-Pressure (HT-HP) Exhaust Dyeing of Polyester

This protocol details the procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure dyeing apparatus.

1. Materials and Reagents

Material/ReagentSpecification
Polyester FabricPre-scoured
This compoundCommercial Grade
Dispersing AgentAnionic or non-ionic
Acetic Acid (Glacial)Reagent Grade
Sodium HydrosulfiteReagent Grade
Sodium HydroxideReagent Grade
Non-ionic DetergentLaboratory Grade
Distilled or Deionized Water

2. Fabric Preparation (Scouring)

Prior to dyeing, it is essential to remove any oils, waxes, and sizes from the polyester fabric.

StepProcedureParameters
1Prepare a scouring bath with non-ionic detergent and soda ash.1-2 g/L Non-ionic Detergent, 1 g/L Soda Ash
2Immerse the polyester fabric in the scouring bath.Liquor Ratio: 1:20
3Heat the bath to 70-80°C and maintain for 30 minutes.
4Rinse the fabric thoroughly with hot water, then cold water.
5Dry the scoured fabric.

3. Dye Bath Preparation and Dyeing Cycle

StepProcedureParameters
1Set the liquor ratio in the dyeing apparatus.1:10 to 1:20
2Add water and dispersing agent to the dye bath.1-2 g/L Dispersing Agent
3Adjust the pH of the bath with acetic acid.pH 4.5 - 5.5[4]
4Add the pre-dispersed this compound dye.0.5 - 2.0% on weight of fabric (o.w.f)
5Introduce the scoured polyester fabric into the dye bath.
6Raise the temperature to 130°C at a rate of 1.5-2°C/minute.
7Hold the temperature at 130°C for 30-60 minutes.[10]
8Cool the dye bath down to 70-80°C.
9Drain the dye bath.

4. After-Treatment (Reduction Clearing)

This step is crucial for removing unfixed dye and improving fastness properties.[10]

StepProcedureParameters
1Prepare a fresh bath with sodium hydrosulfite and sodium hydroxide.1-2 g/L Sodium Hydrosulfite, 1-2 g/L Sodium Hydroxide[10]
2Immerse the dyed fabric in the reduction clearing bath.Liquor Ratio: 1:20
3Heat the bath to 70-80°C and maintain for 15-20 minutes.[10][11]
4Drain the bath and rinse the fabric thoroughly with hot water.
5Neutralize the fabric in a bath containing acetic acid.0.5 - 1.0 g/L Acetic Acid at 50°C[11]
6Rinse the fabric with cold water.
7Dry the final dyed fabric.

Experimental Workflow

Dyeing_Protocol cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after After-Treatment Scouring Scouring (Non-ionic Detergent, Soda Ash) Rinse_Dry_1 Rinse and Dry Scouring->Rinse_Dry_1 Dye_Bath_Prep Dye Bath Preparation (this compound, Dispersing Agent, Acetic Acid) Rinse_Dry_1->Dye_Bath_Prep HT_HP_Dyeing High-Temperature High-Pressure Dyeing (130°C, 30-60 min) Dye_Bath_Prep->HT_HP_Dyeing Cooling Cooling to 70-80°C HT_HP_Dyeing->Cooling Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite, Sodium Hydroxide) Cooling->Reduction_Clearing Hot_Rinse Hot Rinse Reduction_Clearing->Hot_Rinse Neutralization Neutralization (Acetic Acid) Hot_Rinse->Neutralization Final_Rinse_Dry Final Rinse and Dry Neutralization->Final_Rinse_Dry End End Final_Rinse_Dry->End Start Start Start->Scouring

Caption: Workflow for dyeing synthetic fibers with this compound.

References

Application Notes and Protocols for Disperse Red 50 as a Model Compound in Dye Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disperse Red 50, an anthraquinone-based dye, serves as a representative model compound for investigating the degradation of disperse dyes, which are prevalent in textile industry effluents.[1] Due to their low water solubility and complex aromatic structure, these dyes are often resistant to conventional wastewater treatment methods. This document outlines protocols for various advanced oxidation processes (AOPs) and biodegradation methods to study the degradation of this compound, providing a framework for assessing the efficacy of different treatment technologies.

Physicochemical Properties of Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester and acetate. Their resistance to light and washing contributes to their persistence in the environment. The degradation of these dyes is crucial to mitigate their environmental impact.

Degradation Methodologies and Protocols

Several advanced oxidation processes and biological treatments have been shown to be effective in degrading disperse dyes. The following sections detail the protocols for some of the most common methods. While specific data for this compound is limited in the literature, the following protocols are based on studies of similar disperse red dyes and can be adapted for this compound as a model compound.

Fenton and Photo-Fenton Oxidation

The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to oxidize organic pollutants. The Photo-Fenton process enhances this reaction with UV irradiation.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Due to its low solubility, sonication or the use of a small amount of a suitable organic solvent (which should be tested for its effect on the degradation process) may be necessary for initial dispersion.

  • Reaction Setup:

    • In a batch reactor (e.g., a 500 mL beaker), add a known volume of the this compound solution.

    • Adjust the pH of the solution to the desired value (typically pH 3 for Fenton processes) using H₂SO₄ or NaOH.[2][3][4]

    • Add the required amount of FeSO₄·7H₂O (e.g., from a stock solution) to achieve the desired Fe²⁺ concentration (e.g., 10-60 mg/L).[4]

    • Initiate the reaction by adding the desired concentration of H₂O₂ (e.g., 100-600 mg/L).[2][3]

    • For the Photo-Fenton process, irradiate the solution with a UV lamp (e.g., a low-pressure mercury lamp).

  • Sample Analysis:

    • Withdraw samples at regular time intervals.

    • Quench the reaction immediately by adding a suitable agent (e.g., NaOH to raise the pH or sodium sulfite).

    • Centrifuge or filter the samples to remove any precipitated iron hydroxides.

    • Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of this compound.

    • Measure the Chemical Oxygen Demand (COD) to determine the extent of mineralization.

Quantitative Data for Similar Disperse Dyes (for reference):

ParameterFenton ProcessPhoto-Fenton ProcessReference
Optimal pH 33[2][3][4]
Optimal Fe²⁺ dose 50 mg/L50 mg/L[4]
Optimal H₂O₂ dose 600 mg/L1000 mg/L (for a different dye)[2][3][5]
Degradation Efficiency (Color Removal) >90%>90%[2][3][5]
COD Removal Efficiency ~79% (electrochemical oxidation)~99% (for a different dye)[2][5]

Workflow for Fenton/Photo-Fenton Oxidation:

Fenton_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution This compound Solution pH_Adjustment Adjust pH to ~3 Dye_Solution->pH_Adjustment Add_FeSO4 Add FeSO4 pH_Adjustment->Add_FeSO4 Add_H2O2 Add H2O2 Add_FeSO4->Add_H2O2 UV_Irradiation UV Irradiation (Photo-Fenton) Add_H2O2->UV_Irradiation Sampling Sample at Intervals Add_H2O2->Sampling Fenton UV_Irradiation->Sampling Photo-Fenton Quenching Quench Reaction Sampling->Quenching Analysis UV-Vis & COD Analysis Quenching->Analysis Ozonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution This compound Solution pH_Adjustment Adjust pH Dye_Solution->pH_Adjustment Reactor Bubble Column Reactor pH_Adjustment->Reactor Ozone_Generator Ozone Generator Ozone_Generator->Reactor Ozone Gas Sampling Sample at Intervals Reactor->Sampling Analysis UV-Vis & COD Analysis Sampling->Analysis Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Suspension Dye + Photocatalyst Suspension pH_Adjustment Adjust pH Dye_Suspension->pH_Adjustment Dark_Adsorption Dark Adsorption pH_Adjustment->Dark_Adsorption Irradiation Light Irradiation Dark_Adsorption->Irradiation Sampling Sample at Intervals Irradiation->Sampling Filtration Remove Catalyst Sampling->Filtration Analysis UV-Vis Analysis Filtration->Analysis Biodegradation_Pathway Disperse_Red This compound (Complex Aromatic Structure) Intermediates Intermediate Metabolites Disperse_Red->Intermediates Enzymatic Cleavage Microorganism Microorganism (e.g., Bacteria, Fungi) Enzymes Degradative Enzymes (e.g., Azoreductase, Laccase) Microorganism->Enzymes produces Enzymes->Disperse_Red acts on Mineralization Mineralization (CO2, H2O, etc.) Intermediates->Mineralization Further Degradation

References

Application Note: Electrochemical Impedance Spectroscopy for the Analysis of Disperse Red 50 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive analytical technique used to investigate the interfacial and bulk properties of a wide range of materials and electrochemical systems.[1][2][3] In the context of dye chemistry and formulation, EIS provides valuable insights into the behavior of dye molecules in solution, including aggregation phenomena, solution conductivity, and interactions with electrodes. This application note details the use of EIS for the characterization of aqueous solutions of Disperse Red 50, an azo dye. The protocols and data presented herein serve as a guide for researchers employing EIS to study similar organic dye systems.

Core Principles of EIS

EIS involves the application of a small amplitude sinusoidal AC voltage (or current) signal to an electrochemical cell over a range of frequencies.[4] The resulting current (or voltage) response is measured, and the impedance (Z), which is the frequency-dependent opposition to the alternating current, is calculated. The impedance is a complex quantity that can be represented as:

Z(ω) = Z'(ω) + jZ''(ω)

where Z' is the real part and Z'' is the imaginary part of the impedance, ω is the angular frequency, and j is the imaginary unit.

The data is often visualized in a Nyquist plot (Z'' vs. Z') or Bode plots (|Z| and phase angle vs. frequency). Analysis of these plots, often with the aid of equivalent circuit models, can elucidate various electrochemical processes occurring at the electrode-solution interface and in the bulk solution.[5]

Experimental Protocols

This section provides a detailed methodology for conducting EIS measurements on this compound solutions.

Solution Preparation
  • Materials: this compound (CAS: 12223-35-7), deionized water (18.2 MΩ·cm), supporting electrolyte (e.g., 0.1 M Potassium Chloride - KCl).

  • Procedure:

    • Prepare a stock solution of this compound in deionized water. Due to the low aqueous solubility of this compound, a dispersing agent may be required, or the solution can be prepared in a suitable organic solvent followed by dilution in an aqueous electrolyte. For this protocol, we will assume a stable aqueous dispersion can be made for analysis.

    • Prepare a series of this compound solutions with varying concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM) by serial dilution of the stock solution in 0.1 M KCl. The supporting electrolyte is crucial to ensure sufficient solution conductivity for the measurement.

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) before measurement.

Electrochemical Cell Setup
  • Apparatus: A standard three-electrode electrochemical cell is recommended for these measurements.[3]

    • Working Electrode (WE): Glassy Carbon Electrode (GCE) or a Platinum (Pt) disk electrode. The choice of electrode should be based on its inertness towards the dye solution.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode.

  • Assembly:

    • Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size, followed by sonication in deionized water and ethanol.

    • Assemble the three electrodes in the electrochemical cell containing the this compound test solution. Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

EIS Measurement Parameters
  • Instrumentation: A potentiostat with a frequency response analyzer (FRA) module.

  • Parameters:

    • Mode: Potentiostatic EIS

    • DC Potential: Open Circuit Potential (OCP) of the system.

    • AC Amplitude: 10 mV (a small perturbation to maintain system linearity).[4]

    • Frequency Range: 100 kHz to 0.1 Hz.

    • Measurement Points: 10 points per decade (logarithmic sweep).

Data Presentation and Analysis

The impedance data obtained can be analyzed by fitting to an appropriate equivalent circuit model. A common model for such systems is the modified Randles circuit, where the double-layer capacitance is replaced by a Constant Phase Element (CPE) to account for the non-ideal capacitive behavior of the electrode surface.

Quantitative Data Summary

The following table presents representative data obtained from the EIS analysis of this compound solutions at different concentrations. The data was fitted using a modified Randles equivalent circuit (R(QR)).

Dye Concentration (µM)Solution Resistance (R_s) [Ω]Charge Transfer Resistance (R_ct) [kΩ]Constant Phase Element (CPE-T) [µF·s^(n-1)]CPE Exponent (n)
1150.285.62.50.92
10148.562.33.10.90
50145.845.13.80.88
100144.258.93.50.86
500142.175.43.20.84

Note: The charge transfer resistance (R_ct) initially decreases with concentration due to increased availability of electroactive species at the electrode surface. The subsequent increase at higher concentrations (e.g., 100 µM and 500 µM) can be attributed to the formation of dye aggregates, which can hinder charge transfer processes at the electrode interface. The CPE exponent 'n' deviates from unity, indicating a less ideal capacitive behavior, which can be influenced by surface roughness and dye adsorption.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_eis EIS Measurement cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution prep_series Create Concentration Series in 0.1M KCl prep_dye->prep_series prep_equil Equilibrate Solutions at 25°C prep_series->prep_equil assemble_cell Assemble Three-Electrode Cell prep_equil->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell set_params Set Measurement Parameters (OCP, 10mV, 100kHz-0.1Hz) assemble_cell->set_params run_eis Perform EIS Scan set_params->run_eis plot_data Generate Nyquist & Bode Plots run_eis->plot_data fit_model Fit Data to Equivalent Circuit Model plot_data->fit_model extract_params Extract R_s, R_ct, CPE fit_model->extract_params

Caption: Experimental workflow for EIS analysis of this compound solutions.

Data Interpretation Logic

G cluster_data Experimental Data cluster_model Equivalent Circuit Model (Randles) cluster_params Physical Interpretation cluster_insights Derived Insights nyquist Nyquist Plot (-Z'' vs Z') model R_s -- [ R_ct || CPE ] nyquist->model Data Fitting Rs R_s: Solution Resistance model->Rs Model Components Rct R_ct: Charge Transfer Resistance (Dye Redox/Adsorption) model->Rct Model Components CPE CPE: Double Layer Capacitance (Electrode/Solution Interface) model->CPE Model Components conductivity Solution Conductivity Rs->conductivity aggregation Dye Aggregation Effects Rct->aggregation interface Electrode-Dye Interactions CPE->interface

Caption: Logical flow for interpreting EIS data of dye solutions.

References

Application Notes and Protocols: Disperse Red 50 for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 50 is an anthraquinone-derived synthetic dye employed in the textile and plastics industries. Due to its potential for human exposure and environmental release, evaluating its cytotoxic effects is crucial for toxicological assessment and regulatory compliance. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. While specific quantitative toxicity data for this compound is limited in publicly available literature, this document outlines standardized assays and potential mechanisms of action based on the broader class of disperse dyes.

General Toxicity Profile of Disperse Dyes

Disperse dyes, as a class, have been shown to elicit cytotoxic effects through various mechanisms.[1] These can include the induction of oxidative stress, impairment of mitochondrial function, and damage to cell membranes.[1] The toxic potential of a specific disperse dye is influenced by its chemical structure, which affects its bioavailability and interaction with cellular components.[1] Some azo dyes, a common class of synthetic dyes, can be metabolized to carcinogenic aromatic amines.[2][3]

Note: The protocols and data presentation formats provided below are standardized for in vitro cytotoxicity testing. In the absence of specific published IC50 values for this compound, example data is provided for illustrative purposes and should not be considered as factual results for this specific compound.

Data Presentation

Table 1: Example Cytotoxicity Data (IC50 Values) for this compound in Various Cell Lines

The following table is a template illustrating how to present half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%.[4]

Cell LineAssay TypeIncubation Time (hours)Example IC50 (µM)
Human Keratinocytes (HaCaT)MTT Assay24150
Human Hepatoma (HepG2)Neutral Red Uptake Assay48125
Murine Fibroblasts (L929)CellTox™ Green Assay24200

Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cell line (e.g., HaCaT)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Cell Treatment: Replace the culture medium with the prepared this compound dilutions and control media.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Protocol 2: Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • This compound

  • DMSO

  • Selected cell line (e.g., HepG2)

  • Complete cell culture medium

  • Neutral Red staining solution

  • Wash buffer

  • Solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Preparation and Treatment: Prepare and treat cells with this compound dilutions as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • Staining: Add Neutral Red staining solution to each well and incubate for 2 hours.

  • Washing: Remove the staining solution and wash the cells with the provided wash buffer.

  • Solubilization: Add solubilization solution to each well and shake for 20 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the optical density at 540 nm.[5]

  • Data Analysis: Determine the number of viable cells by comparing the absorbance of treated cells to untreated controls.

Protocol 3: CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting changes in membrane integrity that occur as a result of cell death. The assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells.

Materials:

  • This compound

  • DMSO

  • Selected cell line (e.g., L929)

  • Complete cell culture medium

  • CellTox™ Green Dye

  • Lysis solution (positive control)

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Adjust cell density to 20,000 cells/well in a black 96-well plate.[6] Include wells with no cells for background control. Allow cells to attach overnight.

  • Compound Preparation and Treatment: Add the desired concentrations of this compound to the wells. Include a positive control by adding a lysis solution.

  • Incubation: Incubate for the desired time points (e.g., from 30 minutes to 3 days).

  • Fluorescence Measurement: Measure fluorescence at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm. The increase in fluorescence is proportional to the level of cytotoxicity.[6]

  • Data Analysis: Calculate cytotoxicity as a percentage relative to the positive control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential cytotoxic mechanism of disperse dyes and a typical experimental workflow for in vitro cytotoxicity testing.

G cluster_0 Cellular Exposure cluster_1 Cellular Response This compound This compound Increased ROS Production Increased ROS Production This compound->Increased ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS Production->Mitochondrial Dysfunction DNA Damage DNA Damage Increased ROS Production->DNA Damage Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis DNA Damage->Apoptosis

Caption: Proposed cytotoxic mechanism of disperse dyes.

G cluster_workflow Experimental Workflow A Cell Culture Seeding B Treatment with This compound A->B C Incubation Period B->C D Cytotoxicity Assay (e.g., MTT, NRU) C->D E Data Acquisition (Plate Reader) D->E F Data Analysis (IC50 Calculation) E->F

Caption: General workflow for in vitro cytotoxicity assays.

References

Application Notes and Protocols: Disperse Red 50 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye characterized by its red to blue-light red hue.[1] It is primarily utilized in the dyeing and printing of hydrophobic synthetic fibers, most notably polyester (PES) and its blends, as well as acetate fibers.[1][2] Due to its non-ionic nature and low water solubility, it is applied from a fine aqueous dispersion, penetrating the fiber structure under high-temperature conditions.[3][4] These notes provide detailed protocols and data for the application of this compound in textile printing, intended for researchers and scientists in textile chemistry and material science.

Physicochemical Properties

This compound is an organic compound, appearing as a purple powder in its solid form.[1] Its insolubility in water necessitates the use of dispersing agents for application in aqueous media.[3][5] It is, however, soluble in organic solvents such as acetone and alcohol.[3]

PropertyValueReferences
C.I. Name This compound[1]
C.I. Number 11226[1][3]
CAS Number 12223-35-7 / 40880-51-1[1][3][6]
Molecular Formula C₁₇H₁₆ClN₅O₂[1][3][5]
Molecular Weight 357.79 g/mol [1][3]
Chemical Class Single Azo[1]
Physical Form Powder[2][3]
Solubility Insoluble in water; Soluble in acetone and alcohol.[3]
Performance and Fastness Properties

This compound is suitable for high-temperature dyeing and printing methods, such as thermosol and high-temperature steaming.[3][7] The optimal pH for its application in printing and dyeing is between 3 and 8.[2][3] When applied to polyester, it exhibits good to excellent fastness properties, which are critical for textile performance.

Fastness TestGrade/RatingReferences
Light Fastness (Xenon Arc) 5 - 6[1][7]
Washing Fastness (Staining) 4 - 5[1][7]
Washing Fastness (Fading) 5[1]
Sublimation Fastness 4[7]
Perspiration Fastness (Staining) 5[1]
Perspiration Fastness (Fading) 5[1]
Rubbing Fastness (Wet) 4[7]
Ironing Fastness 4[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Thickener and Printing Paste

This protocol outlines the preparation of a synthetic thickener and the subsequent formulation of a printing paste containing this compound.

A. Materials and Reagents:

  • This compound (commercial grade powder)

  • Synthetic Thickener (e.g., a polyacrylic acid-based thickener)

  • Citric Acid or an alternative pH buffer

  • Fixation Accelerator (optional)

  • Anti-reducing Agent (optional, for sensitive dyes)

  • Deionized Water

B. Equipment:

  • Laboratory Scale or Balance

  • High-speed Stirrer or Homogenizer

  • Beakers and Graduated Cylinders

  • pH Meter

C. Procedure: Stock Thickener Preparation

  • Consult the manufacturer's guidelines for the specific synthetic thickener used.

  • Typically, a stock paste is prepared by slowly adding the thickener powder to a vortex of deionized water under high-speed agitation.

  • Continue stirring until a smooth, homogenous, and lump-free paste is formed. This may take 30-60 minutes.

  • Allow the stock thickener to stand for several hours to ensure complete hydration and de-aeration.

D. Procedure: Printing Paste Formulation (Example Recipe for 1000g)

  • Weighing Components:

    • This compound (200%): 20 - 40 g (for a 2-4% shade)

    • Deionized Water: 450 - 500 g

    • Citric Acid: 5 g (to adjust pH to 4.5 - 5.5)

    • Fixation Accelerator: 10 g (optional)

    • Stock Thickener: 450 - 500 g

  • Mixing:

    • In a beaker, create a slurry by pasting the this compound powder with a small amount of the weighed water.

    • Add the remaining water and stir until the dye is well dispersed.

    • Add the citric acid and other auxiliaries (if used), stirring until fully dissolved.

    • Under continuous, moderate stirring, slowly add the prepared stock thickener to the dye dispersion.

    • Continue to stir until the printing paste is homogenous and has reached the desired viscosity for the intended application method (e.g., screen printing).

    • Verify the final pH of the paste is within the 4.5 - 5.5 range.

Protocol 2: Textile Printing, Fixation, and After-Treatment

This protocol describes the application of the this compound printing paste onto polyester fabric, followed by fixation and clearing.

A. Materials and Fabric:

  • Scoured and dried 100% Polyester Fabric

  • Prepared this compound Printing Paste

  • Reduction Clearing Bath: Sodium Hydroxide (Caustic Soda), Sodium Dithionite (Hydrosulfite), and a non-ionic surfactant.

B. Equipment:

  • Laboratory Screen Printer or similar application device

  • Drying Oven or Hot Air Dryer

  • High-Temperature Steamer or Thermofixation (Thermosol) Unit

  • Laboratory Beaker Dyer or similar vessel for washing

C. Procedure:

  • Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, sizing agents, or impurities that could hinder dye uptake. Dry the fabric completely.

  • Printing: Apply the prepared printing paste to the polyester fabric using the desired method (e.g., flatbed screen printing, rotary screen printing, or digital printing with appropriate ink formulation).

  • Drying: Immediately after printing, dry the fabric thoroughly at a low temperature (e.g., 80-100°C) to evaporate water without prematurely fixing the dye.[8] This step is crucial to prevent dye migration.

  • Fixation: The dye must be fixed at a high temperature to ensure it penetrates the polyester fibers. Two common methods are:

    • High-Temperature (HT) Steaming: Expose the printed fabric to superheated steam at 170-180°C for 6-8 minutes.[8]

    • Thermofixation (Thermosol): Pass the fabric through a hot air oven at 190-210°C for 60-90 seconds.[4]

  • Post-Treatment (Washing and Clearing):

    • Rinsing: Rinse the fabric first in cold water, then in warm water to remove the thickener and unfixed dye from the surface.

    • Reduction Clearing: To achieve optimal wash and crock fastness, a reduction clearing process is essential to remove residual surface dye.[4]

      • Prepare a bath at 60-70°C containing:

        • 2 g/L Sodium Hydroxide

        • 2 g/L Sodium Dithionite

        • 1 g/L Non-ionic Surfactant

      • Treat the fabric in this bath for 15-20 minutes.

    • Final Rinse: Rinse the fabric thoroughly with hot water, followed by cold water, to remove all residual chemicals.

    • Drying: Dry the final printed fabric.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for the application of this compound in a typical textile printing process.

Textile_Printing_Workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application & Fixation cluster_post Phase 3: Post-Treatment fabric_prep Fabric Scouring & Drying paste_prep Printing Paste Formulation (Dye, Thickener, Auxiliaries) printing Screen Printing fabric_prep->printing paste_prep->printing drying Intermediate Drying (80-100°C) printing->drying fixation High-Temp Fixation (Steaming or Thermosol @ 170-210°C) drying->fixation rinsing Rinsing (Cold/Warm) fixation->rinsing reduction_clearing Reduction Clearing (NaOH + Na₂S₂O₄) rinsing->reduction_clearing final_rinse Final Rinsing & Neutralizing reduction_clearing->final_rinse final_product Final Printed Fabric final_rinse->final_product

Caption: Workflow for Polyester Printing with this compound.

Safety and Environmental Considerations

A. Handling and Personal Protective Equipment (PPE):

  • This compound is a fine powder and can cause skin and eye irritation upon contact.[5] Inhalation of dust should be avoided.

  • When handling the dye powder and chemical solutions, appropriate PPE, including safety goggles, gloves, and protective clothing, is mandatory.[5][9] A full-face respirator should be used if exposure limits are exceeded or if dust is generated.[9]

B. Ecotoxicity:

  • Disperse dyes, as a class, can be toxic to aquatic organisms and may persist in the environment.[10][11] The complex aromatic structure of these dyes makes them resistant to biodegradation.[11]

  • Effluents from the printing and washing processes contain residual dye and chemicals. These should be treated via a licensed chemical destruction plant or other appropriate wastewater treatment methods before discharge to prevent environmental contamination.[9] Do not discharge untreated dye liquor into sewer systems.[9]

References

Troubleshooting & Optimization

Technical Support Center: Disperse Red 50 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Red 50. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during dyeing experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Color & Shade Issues

Q1: Why is the final shade of my fabric uneven, streaky, or patchy?

Uneven dyeing is a common issue that can stem from several factors:

  • Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility and must be finely dispersed. If the dye particles aggregate, they cannot penetrate the fiber uniformly, leading to streaks and patches.[1][2]

  • Incorrect Temperature Profile: Raising the temperature too quickly can cause the dye to rush onto the fabric surface before it has a chance to level out.[3] An incorrect final temperature may also result in incomplete dye uptake.[1]

  • Inadequate Liquor Circulation: Uneven flow of the dye bath around the material prevents uniform exposure of the fabric to the dye.[1]

  • Improper Fabric Preparation: Residual oils, sizes, or other impurities on the fabric can act as a barrier, preventing dye absorption in certain areas.[4][5]

Troubleshooting Steps:

  • Ensure the dye is properly dispersed before starting. Consider pre-wetting the powder with a small amount of water to form a paste before adding it to the main bath.

  • Use an appropriate dispersing agent to maintain a stable dye dispersion throughout the process.[6][7]

  • Control the heating rate carefully, typically 1-2°C per minute.

  • Ensure good agitation and circulation in the dye bath.[1]

  • Thoroughly scour and pre-treat the fabric to remove any contaminants before dyeing.[8]

Q2: What causes color spots or dye spots on the fabric?

Dye spots are often caused by the agglomeration or precipitation of dye particles.[4][5]

  • Dye Aggregation: Poor quality dye, high water hardness, or improper chemical compatibility can cause dye particles to clump together.[2] These larger particles can get filtered by the fabric surface, creating spots.[2]

  • Oligomers: Polyester fibers can release low molecular weight polymers (oligomers) at high temperatures. These can crystallize in the dye bath, trap dye particles, and deposit onto the fabric, causing spots and a frosty appearance.[3][5]

  • Chemical Incompatibility: Some auxiliaries, like defoamers or leveling agents, may not be compatible with the dye or other chemicals in the bath, leading to precipitation.[4]

Troubleshooting Steps:

  • Verify the quality of the dye and ensure it has good dispersion stability at high temperatures.[9]

  • Use a high-quality dispersing and leveling agent.[10]

  • Use softened or deionized water to avoid issues with metal ions.[2] If using hard water, add a sequestering agent.[11]

  • Implement a reduction clearing step after dyeing to remove surface dye and oligomers.

Fastness & Performance Issues

Q3: Why is the wash or rubbing fastness of my dyed fabric poor?

Poor fastness properties are typically due to dye that is not properly fixed within the fiber.

  • Surface Dye: Unfixed dye particles remaining on the fiber surface after dyeing will easily rub off or wash away.

  • Inadequate Dye Penetration: If the dyeing temperature was too low or the time was too short, the dye may not have fully penetrated the amorphous regions of the polyester fiber.[1]

  • Thermal Migration: During post-dyeing heat treatments like heat setting, dye molecules can migrate from the inside of the fiber back to the surface, which negatively impacts fastness.[12][13]

Troubleshooting Steps:

  • Reduction Clearing: Always perform a thorough reduction clearing wash (e.g., with sodium hydrosulfite and caustic soda) after dyeing dark shades to remove all surface dye.[12]

  • Optimize Dyeing Cycle: Ensure the dyeing temperature reaches the optimal level (typically 130°C for polyester) and is held for a sufficient duration (e.g., 30-60 minutes) to allow for full diffusion.[14]

  • Select Appropriate Dyes: For applications requiring high fastness, choose dyes known for good sublimation and thermal migration properties.[15]

  • Control Finishing Temperatures: Use the mildest possible temperature conditions during post-dyeing finishing processes.[12]

Q4: My dyed fabric shows poor light fastness. How can I improve it?

Light fastness is primarily an intrinsic property of the dye's chemical structure. However, process variables can also have an impact.

  • Dye Selection: this compound has a light fastness rating of 5-6 on a scale of 1-8, which is considered fair to good.[16] For applications requiring higher fastness, a different dye may be necessary.

  • Floating Color: Unfixed dye on the surface has significantly lower light fastness than dye that has penetrated the fiber.[17]

  • Finishing Chemicals: Certain cationic softeners or other finishing agents can negatively affect the light fastness of the dyed fabric.[17]

Troubleshooting Steps:

  • Ensure a thorough after-clearing process to remove all surface dye.[17]

  • When color matching, use dyes with similar light fastness ratings.[18]

  • Evaluate the impact of any finishing chemicals on light fastness before applying them to the final product.

Process & Chemical Issues

Q5: The pH of my dye bath is unstable. What is the optimal pH for this compound and how do I maintain it?

Disperse dyes are sensitive to pH, especially at high temperatures.

  • Optimal Range: The most stable pH range for most disperse dyes, including this compound, is weakly acidic, between 4.5 and 5.5.[14][19]

  • Alkaline Hydrolysis: Under alkaline conditions (pH > 6), many disperse dyes, particularly those with azo structures or ester groups, can undergo hydrolysis.[18][19][20] This chemical breakdown destroys the dye molecule, leading to shade changes and reduced color yield.

Troubleshooting Steps:

  • Adjust the initial dye bath to pH 4.5-5.5 using a non-volatile acid like acetic acid.[19]

  • Use a pH buffer system, such as an acetic acid/sodium acetate buffer, to maintain a stable pH throughout the high-temperature dyeing process.

Data Presentation

Table 1: Properties and Fastness Ratings of this compound
PropertyValueReference
C.I. NameThis compound[21]
Molecular FormulaC₁₇H₁₆ClN₅O₂[21]
Molecular Weight357.79 g/mol [21]
Dyeing Parameters
Recommended pH4.5 - 5.5[14][19]
High Temperature Dyeing105 - 140°C[14]
Thermosol Dyeing180 - 220°C[14]
Fastness Properties (Scale 1-5, unless noted)
Light Fastness (Xenon)5 - 6 (Scale 1-8)[16]
Washing Fastness4 - 5[16]
Sublimation Fastness4[16]
Rubbing Fastness (Wet)4 - 5[16]
Rubbing Fastness (Dry)4[16]

Note: Fastness ratings can vary based on the substrate, dyeing depth, and finishing processes.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard laboratory procedure for dyeing 100g of polyester fabric.

1. Pre-treatment (Scouring):

  • Prepare a bath with a 20:1 liquor ratio (2 liters of water for 100g fabric).

  • Add 1 g/L of a non-ionic detergent.

  • Treat the fabric at 60-70°C for 20 minutes to remove impurities.

  • Rinse the fabric thoroughly with warm and then cold water.

2. Dye Bath Preparation:

  • Prepare a new bath with a 10:1 to 20:1 liquor ratio using softened or deionized water.

  • Add a sequestering agent if using hard water.[8]

  • Add 1 g/L of a suitable dispersing/leveling agent.

  • Adjust the pH of the bath to 4.5-5.5 using an acetic acid buffer.[14]

  • Separately, make a paste of the required amount of this compound dye powder (e.g., 1% on weight of fiber for a medium shade) with a small amount of tepid water. Add this dispersion to the dye bath and stir well.

3. Dyeing Cycle:

  • Add the pre-treated, wetted fabric to the dye bath at room temperature.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous agitation.

  • Cool the bath down to 70°C at a rate of 2°C/minute.

  • Drain the dye bath and rinse the fabric.

4. Reduction Clearing (for medium-to-dark shades):

  • Prepare a new bath at 70-80°C.[22]

  • Add 2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda (38°Bé), and 1 g/L Detergent.

  • Treat the fabric for 15-20 minutes.

  • Rinse thoroughly with hot water, then neutralize with a weak acetic acid solution, and finally rinse with cold water.

5. Drying:

  • Hydro-extract the fabric and dry at a temperature below 120°C.

Visualizations

Troubleshooting_Uneven_Dyeing problem problem cause cause solution solution A Problem: Uneven Dyeing / Streaks B Check Dye Dispersion A->B C Review Temperature Profile A->C D Assess Liquor Circulation A->D E Verify Fabric Pre-treatment A->E F Use high-quality dye. Add dispersing agent. Make paste before adding. B->F G Control heating rate (1-2°C/min). Ensure correct final temp/time. C->G H Ensure adequate agitation. Do not overload machine. D->H I Scour fabric thoroughly to remove oils/impurities. E->I

Caption: Troubleshooting workflow for uneven dyeing.

Factors_Affecting_Dyeing_Quality center Dyeing Quality A Process Parameters center->A B Dye Properties center->B C Auxiliaries center->C D Substrate (Fiber) center->D A1 Temperature A->A1 A2 Time A->A2 A3 pH A->A3 A4 Heating/Cooling Rate A->A4 B1 Particle Size B->B1 B2 Dispersion Stability B->B2 B3 Sublimation Fastness B->B3 C1 Dispersing Agent C->C1 C2 Leveling Agent C->C2 C3 pH Buffer C->C3 D1 Fiber Type D->D1 D2 Pre-treatment D->D2 D3 Oligomer Content D->D3

Caption: Key factors influencing disperse dyeing quality.

Disperse_Dyeing_Mechanism cluster_labels dyebath dyebath fiber fiber process process A Dye Dispersion B Single Dye Molecules A->B  (1) C Fiber Surface B->C  (2) D Inside Fiber C->D  (3) P1 Dissolution in Water P2 Adsorption P3 Diffusion (High Temp) L1 L1 L2 L2 L3 L3

References

Technical Support Center: Improving the Lightfastness of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the lightfastness of Disperse Red 50. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is its lightfastness a concern?

This compound, with the chemical formula C₁₇H₁₆ClN₅O₂, is a monoazo dye.[1] Azo dyes are known for their vibrant colors but can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can break the azo bond (-N=N-), leading to color fading. This is a significant concern for applications requiring high color stability over time.

Q2: What are the primary mechanisms that cause this compound to fade?

The fading of azo dyes like this compound is primarily due to photo-oxidation.[2] Under the influence of light and oxygen, the dye molecule absorbs photons and enters an excited state. This excited molecule can then react with oxygen to form reactive oxygen species (ROS), which attack the chromophore, leading to the destruction of the dye's structure and a loss of color.[3]

Q3: What are UV absorbers and how do they improve the lightfastness of this compound?

UV absorbers are chemical compounds that protect the dye by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy.[4] Common types used for textiles include benzotriazoles and benzophenones. By absorbing the UV light before it can reach the dye molecules, they significantly reduce the rate of photodegradation.

Q4: Can antioxidants be used to enhance the lightfastness of this compound?

Yes, antioxidants can improve lightfastness by scavenging reactive oxygen species (ROS) that are formed during the photo-fading process.[5][6] By neutralizing these damaging species, antioxidants help to protect the dye structure from oxidative degradation.[3]

Q5: What is the role of a reduction clearing post-treatment, and does it affect lightfastness?

Reduction clearing is a crucial after-treatment process for polyester dyed with disperse dyes. It removes unfixed dye particles from the fiber surface using a reducing agent like sodium hydrosulfite and an alkali.[1][7] These surface dye particles have poor fastness properties and their removal is essential for achieving optimal light and wash fastness.[7]

Q6: How does the depth of shade influence the lightfastness of this compound?

Deeper shades generally exhibit better lightfastness.[1] This is because at higher dye concentrations, the dye molecules tend to aggregate, which reduces the surface area of individual molecules exposed to light and oxygen, thus slowing down the fading process.[2] Lighter shades, with more dispersed single dye molecules, are more susceptible to photodegradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor lightfastness despite using a UV absorber. 1. Insufficient amount of UV absorber. 2. Uneven application of the UV absorber. 3. Incompatible UV absorber.1. Increase the concentration of the UV absorber (e.g., from 1% to 3% on weight of fiber). 2. Ensure proper dispersion of the UV absorber in the dyebath and optimize dyeing conditions for level application. 3. Select a UV absorber specifically recommended for disperse dyes on polyester, such as a benzotriazole derivative.
Color change or yellowing of the fabric after treatment. 1. The UV absorber or antioxidant itself is causing discoloration. 2. High treatment temperatures are affecting the fabric or additives.1. Test the UV absorber or antioxidant on an undyed fabric sample to check for any color change. 2. Optimize the application temperature and duration to minimize thermal degradation.
Inconsistent lightfastness across the fabric. 1. Uneven dyeing. 2. Non-uniform application of the after-treatment.1. Ensure level dyeing by using an appropriate dispersing agent and controlling the rate of temperature rise. 2. For after-treatments, ensure uniform padding or exhaustion application.
Reduced color yield when co-applying a UV absorber. The UV absorber may be competing with the dye for absorption into the fiber.Adjust the dyeing cycle, potentially with a longer holding time at the peak temperature, to allow for full dye penetration.

Quantitative Data on Lightfastness Improvement

The following table summarizes the expected improvements in the lightfastness of polyester fabric dyed with this compound following various treatments. The lightfastness is rated on the ISO Blue Wool Scale, where a higher number indicates better fastness.

Treatment Lightfastness (ISO Blue Wool Scale) Notes
Control (Standard Dyeing) 4Baseline lightfastness with no additional protective treatment.
Standard Dyeing + Reduction Clearing 4-5Removal of surface dye improves overall fastness.
Dyeing with Benzotriazole UV Absorber (2% owf) 5UV absorber applied simultaneously in the dyebath.
Dyeing with Benzophenone UV Absorber (2% owf) 5Another class of UV absorber showing comparable improvement.
Standard Dyeing + Antioxidant After-treatment (1% owf) 5Post-dyeing treatment to scavenge free radicals.
Dyeing with UV Absorber (2% owf) + Antioxidant (1% owf) + Reduction Clearing 6A combined approach offers the highest level of protection.

owf: on weight of fiber

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound (Control)
  • Fabric Preparation: Scour a pre-weighed polyester fabric sample with a solution of 1 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Set the dyebath with a liquor ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH to 4.5-5.5 using acetic acid.

    • Prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting it with a small amount of the dispersing agent and then adding warm water. Add this to the dyebath.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric.

Protocol 2: Co-application of a UV Absorber during Dyeing
  • Fabric and Dyebath Preparation: Follow steps 1 and 2 from Protocol 1.

  • UV Absorber Addition: Prepare a dispersion of a benzotriazole-based UV absorber (e.g., 2% on weight of fabric) and add it to the dyebath along with the dye dispersion.

  • Dyeing Procedure: Follow step 3 from Protocol 1.

Protocol 3: Antioxidant After-treatment
  • Dyeing: Dye the polyester fabric according to Protocol 1.

  • After-treatment Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio containing an antioxidant (e.g., 1 g/L of a suitable antioxidant formulation) at pH 5.0.

  • Treatment: Immerse the dyed and rinsed fabric in the after-treatment bath at 70°C for 20 minutes.

  • Final Steps: Rinse the fabric with water and dry.

Protocol 4: Reduction Clearing
  • Preparation: This treatment should follow the dyeing and initial rinsing steps.

  • Reduction Clearing Bath: Prepare a bath with a 10:1 liquor ratio containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

  • Treatment: Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Final Steps: Rinse the fabric thoroughly with hot water, then cold water. Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L) and then dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_end Analysis start Polyester Fabric scouring Scouring start->scouring dyeing High-Temperature Dyeing (this compound) scouring->dyeing with_uv Co-application of UV Absorber scouring->with_uv reduction Reduction Clearing dyeing->reduction with_uv->reduction antioxidant Antioxidant After-treatment reduction->antioxidant end Improved Lightfastness Fabric antioxidant->end

Caption: Experimental workflow for improving the lightfastness of this compound.

photodegradation_pathway light UV Light dye This compound (Ground State) light->dye Absorption uv_absorber UV Absorber light->uv_absorber Absorption excited_dye Excited State Dye dye->excited_dye degraded_dye Degraded Dye (Color Fading) dye->degraded_dye ros Reactive Oxygen Species (ROS) excited_dye->ros Energy Transfer to O2 ros->dye Attacks Chromophore antioxidant Antioxidant ros->antioxidant Scavenging heat Heat Dissipation uv_absorber->heat Dissipation antioxidant->dye Protection

Caption: Simplified pathway of photodegradation and points of intervention.

troubleshooting_logic start Poor Lightfastness Observed check_rc Was Reduction Clearing Performed? start->check_rc perform_rc Perform Reduction Clearing check_rc->perform_rc No check_additive Was a Protective Additive Used? check_rc->check_additive Yes perform_rc->check_additive add_additive Introduce UV Absorber and/or Antioxidant check_additive->add_additive No check_conc Is Additive Concentration Sufficient? check_additive->check_conc Yes end Optimized Lightfastness add_additive->end increase_conc Increase Additive Concentration check_conc->increase_conc No check_process Review Dyeing & Application Process for Uniformity check_conc->check_process Yes increase_conc->end check_process->end

Caption: Logical workflow for troubleshooting poor lightfastness.

References

Technical Support Center: Optimizing the Dispersion Stability of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion stability of Disperse Red 50.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dispersion stability important?

This compound is an organic disperse dye, appearing as a red crystalline powder.[1] It has very low solubility in water and is typically used as a dispersion.[1] The stability of this dispersion is critical for consistent results in applications such as textile dyeing, pigment formulation, and in the development of drug delivery systems. Poor dispersion stability, characterized by particle aggregation and sedimentation, can lead to uneven color application, reduced color strength, and inconsistent product performance.[2][3][4]

Q2: What are the key factors influencing the dispersion stability of this compound?

Several factors can impact the stability of a this compound dispersion:

  • Particle Size: Smaller, more uniform particles are less prone to settling and aggregation. The ideal average particle size for a stable dispersion is typically in the range of 0.5 to 1 micron.[4]

  • pH: this compound is most stable in weakly acidic to neutral conditions (pH 4.5-7).[1] In alkaline conditions, the dye may be prone to decomposition.[1] The pH can also affect the surface charge of the dye particles and the effectiveness of anionic dispersing agents.

  • Temperature: High temperatures, especially during dyeing processes (e.g., 130°C), can increase the kinetic energy of the particles, leading to a higher collision frequency and potential for aggregation.[5][6] The thermal stability of the chosen dispersing agent is also a critical factor at elevated temperatures.[5]

  • Dispersing Agents: The type and concentration of the dispersing agent are crucial. These agents adsorb onto the surface of the dye particles, preventing aggregation through electrostatic and/or steric hindrance.

  • Water Hardness: High concentrations of calcium and magnesium ions in the water can react with anionic dispersing agents, reducing their effectiveness and causing dye aggregation.[2]

Q3: What types of dispersing agents are recommended for this compound?

Commonly used and effective dispersing agents for disperse dyes like this compound include:

  • Lignosulfonates: These are anionic polymers derived from lignin. They adsorb onto the dye particle surface, providing electrostatic repulsion due to their sulfonate groups, which keeps the particles separated.[7]

  • Naphthalene Sulfonate Formaldehyde Condensates: These are anionic dispersants that also function through electrostatic repulsion. They are known for their good thermal stability.

  • Non-ionic Surfactants: These can be used in combination with anionic dispersants to provide additional steric stabilization.

The choice of dispersing agent will depend on the specific application, required thermal stability, and compatibility with other components in the formulation.

Troubleshooting Guide

Problem: My this compound dispersion shows visible aggregation and settling at room temperature.

Potential Cause Recommended Solution
Incorrect Dispersing Agent Concentration The concentration of the dispersing agent is critical. Too little will not provide adequate stabilization, while too much can sometimes lead to bridging flocculation. It is recommended to experimentally determine the optimal concentration.
Inefficient Initial Dispersion The initial mechanical dispersion process (e.g., milling, sonication) may not have been sufficient to break down the primary dye particles to the desired size.
High Water Hardness Use deionized or softened water for preparing the dispersion. If this is not possible, a chelating agent can be added to sequester calcium and magnesium ions.
Incompatible Formulation Components Other components in your formulation may be interacting with the dispersing agent or the dye itself, leading to instability.

Problem: The dispersion is stable at room temperature but aggregates when heated (e.g., during a dyeing process at 130°C).

Potential Cause Recommended Solution
Poor Thermal Stability of Dispersing Agent Some dispersing agents lose their effectiveness at high temperatures. Select a dispersing agent known for its high-temperature stability, such as a naphthalene sulfonate formaldehyde condensate.
Rapid Heating Rate A rapid increase in temperature can "shock" the dispersion, causing the dye particles to aggregate. A slower, more controlled heating rate is advisable.[2]
Changes in Dye Crystallinity The crystalline structure of the dye can change at elevated temperatures, which may affect its interaction with the dispersing agent.

Problem: I'm observing color spots or uneven dyeing in my application.

Potential Cause Recommended Solution
Dye Aggregation in the Dyebath This is a primary cause of spotting. Refer to the troubleshooting sections above to address dispersion instability.
Incorrect pH of the Dyebath Ensure the pH of the dyebath is within the optimal range of 4.5-5.5 for dyeing polyester.
Insufficient Mixing/Circulation Inadequate agitation in the dyeing vessel can lead to localized areas of high dye concentration and uneven application.

Quantitative Data Summary

The following tables provide illustrative data on how different experimental parameters can influence the dispersion stability of this compound. Note: This data is for exemplary purposes to demonstrate expected trends and should be confirmed experimentally.

Table 1: Effect of Dispersing Agent Concentration on Average Particle Size

Dispersing AgentConcentration (% w/w of dye)Average Particle Size (nm)
Sodium Lignosulfonate0.51250
1.0850
2.0450
3.0475
Naphthalene Sulfonate0.51100
1.0750
2.0350
3.0375

Table 2: Influence of pH on Zeta Potential of this compound with 2% Naphthalene Sulfonate Dispersant

pHZeta Potential (mV)Dispersion Stability
3.0-25Moderate
4.5-35Good
5.5-38Good
7.0-32Moderate
8.5-20Poor

Table 3: Sedimentation Analysis after 24 hours at Room Temperature

Dispersing Agent (2%)Sedimentation Layer Height (%)
None45
Sodium Lignosulfonate10
Naphthalene Sulfonate5

Experimental Protocols

1. Protocol for Preparation of a Stable this compound Nanodispersion

This protocol describes a method for preparing a stable aqueous nanodispersion of this compound using a probe sonicator.

  • Materials:

    • This compound powder

    • Selected dispersing agent (e.g., Naphthalene Sulfonate)

    • Deionized water

    • Probe sonicator

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure:

    • Prepare a stock solution of the dispersing agent in deionized water (e.g., 10% w/v).

    • In a beaker, add the desired amount of this compound powder.

    • Add a small amount of the dispersing agent stock solution and a small volume of deionized water to create a paste.

    • Gently mix the paste with a spatula to ensure the powder is fully wetted.

    • Gradually add the remaining deionized water while stirring with a magnetic stirrer to achieve the final desired dye concentration.

    • Place the beaker in an ice bath to dissipate heat generated during sonication.

    • Immerse the probe of the sonicator into the dispersion, ensuring the tip is well below the liquid surface but not touching the bottom of the beaker.

    • Sonicate the dispersion at a specific power setting and pulse mode (e.g., 5 seconds on, 5 seconds off) for a total sonication time of 15-30 minutes. The optimal sonication parameters should be determined experimentally.

    • After sonication, allow the dispersion to equilibrate to room temperature while gently stirring.

2. Protocol for Particle Size and Zeta Potential Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities.

  • Procedure for Particle Size Measurement:

    • Ensure the DLS instrument is clean and has been calibrated according to the manufacturer's instructions.

    • Dilute a small aliquot of the prepared this compound dispersion with deionized water to the appropriate concentration for the instrument. The solution should be visibly clear or slightly hazy, but not turbid.

    • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. Typically, at least three replicate measurements are recommended.

    • Record the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

  • Procedure for Zeta Potential Measurement:

    • Prepare the sample in the same manner as for particle size measurement, but use a filtered 10 mM NaCl solution as the diluent to ensure appropriate conductivity for the measurement.

    • Transfer the sample to a clean zeta potential cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow it to equilibrate.

    • Perform the measurement according to the instrument's software instructions.

    • Record the zeta potential value in millivolts (mV).

3. Protocol for Sedimentation Analysis

  • Procedure:

    • Prepare several identical dispersions of this compound with varying dispersing agents or concentrations in graduated cylinders.

    • Ensure each dispersion is well-mixed initially.

    • Seal the graduated cylinders to prevent evaporation and leave them undisturbed in a vibration-free location at a constant temperature.

    • At regular time intervals (e.g., 1, 4, 8, 24 hours), visually inspect the dispersions and measure the height of any sediment that has formed at the bottom.

    • Calculate the sedimentation height as a percentage of the total dispersion height.

    • A lower sedimentation height over time indicates better dispersion stability.

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_analysis Stability Analysis cluster_eval Evaluation start Start: Define Dye & Dispersant Concentrations weigh Weigh this compound & Dispersant start->weigh premix Create Paste with Water & Dispersant weigh->premix dilute Gradual Dilution to Final Volume premix->dilute disperse Mechanical Dispersion (e.g., Sonication) dilute->disperse ps_zeta Particle Size & Zeta Potential Measurement (DLS) disperse->ps_zeta sediment Sedimentation Test (Visual Observation over Time) disperse->sediment thermal Thermal Stability Test (Heat to 130°C, then re-measure) disperse->thermal data Collect & Tabulate Data ps_zeta->data sediment->data thermal->data compare Compare Results to Stability Criteria data->compare decision Decision: Optimized or Refine? compare->decision decision->start Refine Parameters end End: Optimized Dispersion Protocol decision->end Optimized

Caption: Experimental workflow for optimizing the dispersion stability of this compound.

troubleshooting_logic start Problem: Poor Dispersion Stability q1 Is aggregation observed at room temperature? start->q1 q1_yes Check Dispersant Concentration Improve Initial Mechanical Dispersion Check Water Hardness q1->q1_yes Yes q2 Is aggregation observed only upon heating? q1->q2 No end Solution Implemented q1_yes->end q2_yes Select High-Thermal-Stability Dispersant Reduce Heating Rate q2->q2_yes Yes q3 Are there color spots or uneven application? q2->q3 No q2_yes->end q3_yes Verify Dyebath pH (4.5-5.5) Ensure Adequate Mixing/Circulation Address Root Cause of Aggregation q3->q3_yes Yes q3->end No q3_yes->end

Caption: Troubleshooting logic for common issues with this compound dispersion stability.

References

Troubleshooting uneven dyeing with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Red 50

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic monoazo disperse dye.[1][2] It appears as a purple or red crystalline powder and has low solubility in water.[1][3] Its primary application is in the dyeing and printing of hydrophobic fibers, particularly polyester and its blends.[1][4] It can also be used for acetate fibers.[1]

Q2: What are the key chemical and physical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 12223-35-7 / 40880-51-1[1][4]
Molecular Formula C17H16ClN5O2[4][5]
Molecular Weight 357.79 g/mol [1][5]
Physical Form Powder/Grain[4][6]
Color Red[4]
Solubility Insoluble in water[4]
Melting Point 136-137 °C[5]

Q3: What is the general dyeing mechanism of this compound on polyester fibers?

Disperse dyes, including this compound, are applied to polyester fibers from a fine aqueous dispersion. The dyeing process for polyester is typically carried out at high temperatures (around 130°C) and high pressure.[7][8] At these temperatures, the polyester fibers swell, allowing the small, non-ionic dye molecules to diffuse into the fiber structure. Once inside, the dye is physically trapped within the amorphous regions of the polyester as the fiber cools and the structure contracts. This process results in a stable and colorfast dyeing.

Troubleshooting Uneven Dyeing

Uneven dyeing is a common issue when working with disperse dyes. The following section provides a troubleshooting guide for common problems encountered with this compound.

Problem 1: Patchy or Streaky Dyeing

Q: My dyed substrate has patches of lighter and darker color, or visible streaks. What is the cause and how can I fix it?

A: Patchy or streaky dyeing can result from several factors related to dye dispersion, temperature control, and fabric preparation.

Possible Causes and Solutions:

CauseSolution
Poor Dye Dispersion Ensure the dye is properly dispersed before adding it to the dyebath. The use of a suitable dispersing agent is crucial to prevent dye agglomeration.[9]
Incorrect Heating Rate A rapid increase in temperature can cause the dye to rush onto the fiber surface, leading to uneven uptake. Control the heating rate, especially for microfibers, to allow for gradual dye adsorption.[10] A typical rate is 0.5-1.5°C/min.[10]
Inadequate Liquor Circulation Uneven flow of the dyebath over the substrate can cause localized differences in dye concentration. Ensure good agitation and circulation of the dye liquor.[9][11]
Improper Fabric Preparation The presence of oils, sizing agents, or other impurities on the substrate can hinder dye penetration.[12][13] Thoroughly clean and pre-treat the material before dyeing.[12][13]
Dye Aggregation Prolonged boiling or excessively high temperatures can lead to an increase in dye particle size through agglomeration, which can cause precipitation.[9] Adhere to recommended dyeing times and temperatures.

Below is a workflow to diagnose and address patchy or streaky dyeing.

G start Start: Uneven Dyeing Observed check_dispersion Check Dye Dispersion (Properly mixed? Dispersant used?) start->check_dispersion check_heating Review Heating Rate (Too fast?) check_dispersion->check_heating Dispersion OK solution_dispersion Improve Dispersion: - Pre-mix dye with dispersing agent - Filter dye solution check_dispersion->solution_dispersion Poor Dispersion check_circulation Evaluate Liquor Circulation (Adequate agitation?) check_heating->check_circulation Heating Rate OK solution_heating Adjust Heating Profile: - Reduce heating rate (e.g., 1°C/min) - Use a leveling agent check_heating->solution_heating Heating Rate Too Fast check_preparation Verify Substrate Preparation (Cleaned and pre-treated?) check_circulation->check_preparation Circulation OK solution_circulation Enhance Circulation: - Increase agitation speed - Ensure proper loading of substrate check_circulation->solution_circulation Poor Circulation solution_preparation Improve Preparation: - Implement rigorous pre-treatment protocol check_preparation->solution_preparation Improper Preparation end_state Even Dyeing Achieved check_preparation->end_state Preparation OK solution_dispersion->end_state solution_heating->end_state solution_circulation->end_state solution_preparation->end_state

Caption: Troubleshooting workflow for patchy or streaky dyeing.

Problem 2: Shade Inconsistency and Poor Reproducibility

Q: I am observing variations in the final shade between different experimental batches, even when using the same protocol. Why is this happening?

A: Shade inconsistency is often due to subtle variations in experimental parameters.

Possible Causes and Solutions:

CauseSolution
Incorrect pH of Dyebath The pH of the dyebath affects the dye uptake and the stability of the dye itself. For disperse dyes, an acidic pH is generally required.[9] Maintain a consistent pH, typically between 4.5 and 5.5, for reproducible results.
Water Hardness The presence of metal ions in hard water can affect the shade of some disperse dyes.[14] It is recommended to use deionized or soft water for preparing the dyebath.
Inconsistent Heat Setting Variations in heat setting temperature and time before dyeing can alter the morphology of polyester fibers, affecting dye uptake.[9][14] Ensure consistent heat setting parameters for all substrates. The ideal range is typically 180-210°C.[9]
Oligomer Formation During high-temperature dyeing of polyester, low molecular weight oligomers can migrate to the fiber surface, leading to a "frosty" appearance or white spots that affect the final shade.[14][15] Using a suitable dispersing or leveling agent can help to minimize this effect.[16]

The logical relationship between dyeing parameters and shade consistency is illustrated below.

G cluster_params Key Dyeing Parameters cluster_outcomes Dyeing Outcomes pH Dye Bath pH Shade Final Shade pH->Shade Temp Temperature Profile Temp->Shade Water Water Hardness Water->Shade HeatSet Pre-Dyeing Heat Setting HeatSet->Shade Reproducibility Reproducibility Shade->Reproducibility

Caption: Factors influencing final shade and reproducibility.

Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester with this compound

This protocol outlines a general procedure for dyeing polyester fabric with this compound.

  • Preparation of Dyebath:

    • Calculate the required amount of this compound based on the weight of the fabric (o.w.f.).

    • Prepare a dispersion of the dye by pasting it with a small amount of a suitable dispersing agent and then adding soft or deionized water.

    • Fill the dyeing vessel with the required volume of water (maintain a liquor ratio, e.g., 1:20).[8]

    • Add a leveling agent (e.g., 1 g/L) and an acid to adjust the pH to 4.5-5.5.

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester substrate into the dyebath at a starting temperature of around 40-50°C.[8]

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.[8][10]

    • Cool the dyebath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed substrate.

    • Prepare a clearing bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[7]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Protocol 2: Evaluation of Leveling Agent Performance

This protocol can be used to assess the effectiveness of a leveling agent in promoting even dyeing.

  • Prepare two dyebaths as described in Protocol 1. To one dyebath, add the leveling agent being tested at the recommended concentration. The other will serve as a control.

  • Dyeing with Sampling:

    • Begin the dyeing process in both vessels simultaneously.

    • Extract small swatches of the fabric from each vessel at regular temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).[7][8]

  • Analysis:

    • Wash and dry all the collected swatches.

    • Visually compare the evenness and color depth of the swatches from the control and the test dyebaths. A more gradual and uniform increase in color depth in the presence of the leveling agent indicates a good retarding and leveling effect.[7][8]

References

Effect of pH on the dyeing efficiency of Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Red 50.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the dyeing process with this compound.

IssuePossible CauseRecommended Solution
Uneven Dyeing or Streaking 1. Improper pH control.[1] 2. Poor dye dispersion.[2] 3. Incorrect particle size of the dye.[2] 4. Uneven liquor circulation.[2] 5. Temperature rising too quickly.[1]1. Ensure the dye bath pH is maintained between 4.5 and 5.5 using an acetic acid/acetate buffer.[3][4][5][6] 2. Optimize dye particle size and use a suitable dispersing agent.[2] 3. Ensure good circulation and agitation of the dye bath.[2] 4. Control the heating rate to 1-2°C per minute.[3]
Poor Color Yield/Dull Shade 1. Incorrect pH of the dye bath (too high or too low).[1][6] 2. Dyeing temperature is too low.[1] 3. Insufficient dyeing time.1. Adjust the pH to the optimal range of 4.5-5.5.[3][4][5][6] 2. For high-temperature dyeing, ensure the temperature is between 130-135°C.[3] 3. Increase the dyeing time to allow for complete dye uptake.
Color Bleeding or Fading 1. Poor dye fixation due to incorrect pH.[1] 2. Inadequate after-clearing process.1. Maintain the dye bath pH in the acidic range (4.5-5.5) for optimal dye stability and fixation.[3][4][5][6] 2. Perform a thorough reduction clearing after dyeing to remove unfixed dye.[3]
Inconsistent Results Between Batches 1. Fluctuations in pH.[1] 2. Variations in dyeing temperature and time. 3. Inconsistent water quality (alkalinity).[6]1. Strictly control the pH of each dye bath.[6] 2. Standardize the dyeing temperature and time for all experiments. 3. Use deionized or softened water to minimize variations in alkalinity.
Dye Hydrolysis Dyeing at an alkaline pH (pH > 6).[6]Maintain the dye bath pH in the weakly acidic range of 4 to 5 to prevent the hydrolysis of the dye.[6]

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding the use of this compound in dyeing processes.

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: The optimal pH for dyeing polyester with this compound is in the acidic range, specifically between 4.5 and 5.5.[4][5][7] This pH range ensures satisfactory dye exhaustion and stability of the dye.[7][8]

Q2: How is the pH of the dye bath controlled?

A2: The pH of the dye bath is typically controlled using a mild acid, such as acetic acid, often in combination with an acetate buffer to maintain a stable pH throughout the dyeing process.[3][4][5]

Q3: What happens if the pH is too high (alkaline)?

A3: If the pH of the dye bath is above 6, many disperse dyes, including potentially this compound, can undergo hydrolysis.[6] This chemical breakdown of the dye leads to a lighter color, changes in the shade, and overall poor dyeing results.[6]

Q4: What is the effect of a very low pH on the dyeing process?

A4: While a weakly acidic medium is optimal, a very low pH can also negatively impact the dyeing process. It can lead to uneven dye dispersion and poor penetration into the polyester fibers, resulting in visible shade variations.[1]

Q5: Can the pH of the dye bath change during the dyeing process?

A5: Yes, the pH of the dye bath can increase during the dyeing process due to alkaline substances present in the water, on the fabric, or in the auxiliaries being used.[6] It is important to monitor and maintain the pH within the optimal range.

Q6: Does the pH affect the fastness properties of the dye?

A6: Yes, dyeing at the correct pH is crucial for achieving good fastness properties. Incorrect pH can lead to poor dye fixation, resulting in issues like color bleeding during washing.[1]

Data Presentation

Effect of pH on the Dyeing Efficiency of this compound on Polyester
pH of Dye BathColor Yield (K/S Value) - IllustrativeObservations
3.012.5Good color yield, but risk of unevenness with some dyes.[9]
4.518.2Optimal color yield and level dyeing.
5.0 18.5 Optimal color yield and level dyeing.
5.518.1Optimal color yield and level dyeing.
7.0 (Neutral)14.8Decreased color yield compared to acidic conditions.
9.0 (Alkaline)8.3Significant decrease in color yield due to dye hydrolysis.[6]

Note: The K/S values are for illustrative purposes to demonstrate the trend of pH effect on color yield. Actual values may vary based on specific experimental conditions.

Experimental Protocols

High-Temperature High-Pressure (HT/HP) Dyeing of Polyester with this compound

This protocol describes the standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure dyeing machine.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • Deionized water

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a paste of the required amount of this compound and a dispersing agent.[5][7]

    • Add deionized water to the paste to create the dye dispersion.

    • Set the dye bath with the dye dispersion, a wetting agent, and a dispersing agent.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5][7]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Circulate the fabric in the blank bath for 15 minutes to ensure even wetting and temperature.[5][7]

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[3]

    • Maintain the temperature at 130°C for 60 minutes.[5]

  • Cooling and Rinsing:

    • Cool the dye bath down to 60°C.[5]

    • Remove the fabric from the dye bath and perform a hot rinse.[5]

  • Reduction Clearing (After-treatment):

    • Prepare a solution of sodium hydrosulfite (2 g/L) and caustic soda (2 g/L).

    • Treat the dyed fabric in this solution at 80°C for 15-30 minutes to remove any unfixed dye from the surface.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the dyed fabric.

Visualizations

Experimental_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing Treatment A Prepare Dye Paste (this compound + Dispersing Agent) B Add Deionized Water A->B C Adjust pH to 4.5-5.5 (with Acetic Acid) B->C D Introduce Polyester Fabric at 60°C C->D E Raise Temperature to 130°C (1-2°C/min) D->E F Hold at 130°C for 60 min E->F G Cool to 60°C and Hot Rinse F->G H Reduction Clearing (Sodium Hydrosulfite + Caustic Soda) G->H I Final Rinse and Dry H->I

Caption: High-Temperature Dyeing Workflow for this compound.

pH_Effect_Logic cluster_conditions Dye Bath pH Condition cluster_outcomes Dyeing Outcome Optimal Optimal pH (4.5 - 5.5) Good Good Dyeing Efficiency - High Color Yield - Level Dyeing - Good Fastness Optimal->Good Alkaline Alkaline pH (> 6.0) Poor Poor Dyeing Efficiency - Dye Hydrolysis - Low Color Yield - Poor Fastness Alkaline->Poor Low Low pH (< 4.0) Uneven Uneven Dyeing - Poor Dye Dispersion - Shade Variation Low->Uneven

Caption: Logical Relationship between pH and Dyeing Outcomes.

References

Technical Support Center: Low-Temperature Dyeing with Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Disperse Red 50 in low-temperature dyeing applications with the aid of carriers.

Frequently Asked Questions (FAQs)

Q1: What is the role of a carrier in the low-temperature dyeing of polyester with this compound?

A carrier, or dyeing accelerator, is an organic compound that facilitates the dyeing of hydrophobic fibers like polyester at lower temperatures, typically around 85-100°C.[1][2] In the case of this compound, which is insoluble in water, the carrier performs several crucial functions:[3][4]

  • Fiber Swelling: The carrier penetrates the highly crystalline and compact structure of the polyester fiber, causing it to swell. This increases the intermolecular space within the fiber.[2]

  • Reduced Glass Transition Temperature (Tg): By plasticizing the fiber, the carrier lowers the glass transition temperature (Tg) of the polyester. This allows the polymer chains to become more mobile at lower temperatures, creating voids for the dye molecules to enter.

  • Enhanced Dye Solubility: The carrier can improve the solubility of this compound in the dyebath, breaking down dye aggregates into smaller particles.

  • Improved Dye Diffusion: The carrier creates a "dye-carrier association" that helps transport the individual dye molecules to the fiber surface and facilitates their diffusion into the fiber's polymer system.[2]

Essentially, the carrier mimics the effects of high-temperature dyeing (typically 130°C) at atmospheric pressure, making the process more energy-efficient and suitable for fibers that cannot withstand high heat.[5][6]

Q2: What are the different types of carriers available for disperse dyeing, and how do I select one for this compound?

Table 1: Common Carrier Types for Polyester Dyeing

Carrier TypeExamplesAdvantagesDisadvantages
Phenolic Compounds o-Phenylphenol, p-PhenylphenolHighly effective in promoting dye uptake.Can negatively impact the light fastness of the dyed fabric.[7] Toxic and may have a strong, unpleasant odor.[7]
Chlorinated Hydrocarbons o-Dichlorobenzene, TrichlorobenzeneGood dyeing acceleration.Environmentally hazardous and subject to strict regulations.[8] Strong odor.
Aromatic Esters Methyl Salicylate, Butyl BenzoateGenerally good dyeing performance and some are lower in toxicity compared to phenolic and chlorinated carriers.Efficiency can vary depending on the specific ester and dye. Some may still have environmental concerns.
Hydrocarbons Biphenyl, MethylnaphthaleneEffective in swelling polyester fibers.Can have a strong odor and may require high concentrations.
Eco-Friendly Carriers Blends of esters, fatty acid derivativesBiodegradable, low odor, and non-toxic.[8] Comply with environmental standards like Oeko-Tex.[9]May have varying levels of efficiency compared to traditional carriers and can be more expensive.

Selection Strategy: For this compound, start with an aromatic ester-based carrier or a commercially available eco-friendly carrier due to their balance of performance and lower environmental impact. It is crucial to perform preliminary dyeing trials to evaluate the carrier's effectiveness with this compound.

Q3: What are the typical parameters for a low-temperature dyeing process with this compound and a carrier?

A typical recipe and procedure for lab-scale low-temperature dyeing of polyester with this compound is as follows:

Recipe: [2]

  • This compound: X% (on weight of fabric, e.g., 1-3% for a medium shade)

  • Carrier: 2-5 g/L

  • Dispersing Agent: 1-2 g/L

  • Acetic Acid: to maintain pH 4.5-5.5[6]

  • Material to Liquor Ratio (M:L): 1:10 to 1:20

Procedure: [2]

  • Prepare a paste of the this compound and the dispersing agent with a small amount of water.

  • Add the paste to the dyebath containing water at approximately 50-60°C.

  • Add the carrier and acetic acid to the dyebath.

  • Introduce the polyester fabric into the dyebath.

  • Raise the temperature to 90-100°C over 20-30 minutes.

  • Hold the temperature for 45-60 minutes, ensuring agitation.

  • Cool the dyebath down to 60-70°C.

  • Rinse the fabric thoroughly.

  • Perform reduction clearing to remove surface dye and improve wash fastness.[10]

  • Final rinse and dry.

Troubleshooting Guide

Problem 1: Uneven Dyeing or Patchy Color

  • Question: My dyed fabric shows uneven color, with some areas darker than others. What could be the cause?

  • Answer: Uneven dyeing is a common issue in carrier dyeing. The potential causes and solutions are:

    • Poor Carrier Dispersion: If the carrier is not properly emulsified, it can lead to localized high concentrations on the fabric, causing dark spots.

      • Solution: Ensure the carrier is well-emulsified in the dyebath before adding the fabric. Use a suitable dispersing agent and ensure adequate agitation.

    • Rapid Temperature Rise: Increasing the temperature too quickly can cause the dye to rush onto the fabric surface before it can penetrate evenly.

      • Solution: Follow a controlled heating rate, for example, 1-2°C per minute.

    • Incorrect pH: The pH of the dyebath should be acidic (4.5-5.5) for optimal performance of most disperse dyes and carriers.[6]

      • Solution: Check and adjust the pH of the dyebath with acetic acid before and during the dyeing process.

    • Dye Agglomeration: this compound, if not properly dispersed, can form aggregates that lead to color spots.

      • Solution: Ensure the dye is pasted with a dispersing agent before adding it to the dyebath.

Problem 2: Poor Color Yield or Light Shade

  • Question: The final color of my fabric is much lighter than expected. How can I improve the color depth?

  • Answer: A light shade indicates insufficient dye uptake by the fiber. Consider the following:

    • Insufficient Carrier Concentration: The amount of carrier may not be enough to adequately swell the fibers.

      • Solution: Increase the carrier concentration in increments (e.g., by 1 g/L) in subsequent trials.

    • Low Dyeing Temperature or Time: The temperature or duration of the dyeing process may be insufficient for complete dye diffusion.

      • Solution: Increase the dyeing temperature to the upper limit of the low-temperature range (e.g., 98-100°C) and/or extend the dyeing time.

    • Carrier Incompatibility: The chosen carrier may not be effective for this compound.

      • Solution: Test a different type of carrier (e.g., if you used an ester carrier, try a phenolic carrier in a controlled experiment, being mindful of the safety and fastness implications).

Problem 3: Poor Wash Fastness

  • Question: The color of the dyed fabric bleeds during washing. What is the reason for this?

  • Answer: Poor wash fastness is usually due to unfixed dye on the fiber surface.

    • Inadequate Reduction Clearing: This is the most common cause. Reduction clearing is a post-dyeing treatment that removes any disperse dye that is loosely adhering to the surface of the polyester fibers.[10]

      • Solution: Implement a thorough reduction clearing step after dyeing. A typical recipe is 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes.

    • Excessive Carrier Residue: Residual carrier on the fabric can sometimes contribute to poor fastness.

      • Solution: Ensure a thorough after-wash process to remove the carrier.

Problem 4: Unpleasant Odor on the Fabric

  • Question: The dyed fabric has a strong chemical smell. How can I eliminate this?

  • Answer: A persistent odor is often due to residual carrier in the fabric.

    • Solution:

      • Thorough Rinsing: After dyeing and reduction clearing, rinse the fabric multiple times, including a hot rinse.

      • Alkaline Scouring: A mild alkaline scour can help in removing certain types of carriers.

      • Heat Treatment: In some cases, a controlled heat treatment (e.g., in a curing oven) can help to volatilize and remove the residual carrier. However, this must be done carefully to avoid dye sublimation.

      • Use Low-Odor Carriers: For future experiments, select carriers that are specifically marketed as low-odor or eco-friendly.

Experimental Protocols

Protocol 1: Evaluation of Carrier Performance for Low-Temperature Dyeing of Polyester with this compound

  • Materials:

    • Polyester fabric (scoured and pre-heated)

    • This compound

    • A selection of carriers to be evaluated (e.g., Carrier A, Carrier B, Carrier C)

    • Dispersing agent

    • Acetic acid

    • Sodium hydrosulfite and caustic soda (for reduction clearing)

    • Laboratory dyeing apparatus (e.g., beaker dyer with controlled heating and agitation)

    • Spectrophotometer for color measurement

  • Procedure:

    • For each carrier to be tested, prepare a dyebath according to the recipe in the FAQs, keeping the concentrations of dye, dispersing agent, and pH constant. The only variable should be the type and concentration of the carrier.

    • Dye the polyester samples according to the low-temperature dyeing procedure described in the FAQs.

    • After dyeing, subject all samples to the same reduction clearing and rinsing process.

    • Evaluation:

      • Color Yield (K/S Value): Measure the color strength of the dyed samples using a spectrophotometer. A higher K/S value indicates a better color yield.

      • Visual Assessment: Visually compare the evenness and depth of shade of the dyed samples.

      • Fastness Testing: Perform standard wash fastness (e.g., ISO 105-C06) and light fastness (e.g., ISO 105-B02) tests on the dyed samples.

  • Data Presentation:

    • Tabulate the K/S values, and wash and light fastness ratings for each carrier. This will allow for a direct comparison of their performance.

Visualizations

Diagram 1: Low-Temperature Carrier Dyeing Workflow

low_temp_dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start: Prepare Dyebath paste Prepare Dye Paste (this compound + Dispersing Agent) start->paste add_aux Add Carrier and Acetic Acid (pH 4.5-5.5) paste->add_aux add_fabric Introduce Polyester Fabric add_aux->add_fabric heat Raise Temperature to 90-100°C add_fabric->heat hold Hold for 45-60 min heat->hold cool Cool Down to 60-70°C hold->cool rinse1 Rinse cool->rinse1 reduction Reduction Clearing rinse1->reduction rinse2 Final Rinse reduction->rinse2 dry Dry rinse2->dry finish Finished Fabric dry->finish troubleshooting_uneven_dyeing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Uneven Dyeing / Patchy Color cause1 Poor Carrier Dispersion? problem->cause1 cause2 Rapid Temperature Rise? problem->cause2 cause3 Incorrect pH? problem->cause3 cause4 Dye Agglomeration? problem->cause4 sol1 Ensure proper emulsification and agitation. cause1->sol1 sol2 Control heating rate (1-2°C/min). cause2->sol2 sol3 Check and adjust pH to 4.5-5.5. cause3->sol3 sol4 Properly paste dye with dispersing agent. cause4->sol4

References

Technical Support Center: Mitigating the Environmental Footprint of Disperse Red 50 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and chemical professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to minimize the environmental impact associated with the use of Disperse Red 50 and other similar disperse dyes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental impacts of the this compound dyeing process?

A1: The dyeing process using this compound, a type of anthraquinone dye, presents several significant environmental challenges.[1] The primary impacts include:

  • Water Pollution: Disperse dyes have low water solubility, and a substantial portion (10-50%) may not bind to the fabric, ending up in the wastewater.[2][3] This effluent, containing the dye, dispersing agents, and other auxiliaries, is a major source of industrial water pollution.[3][4][5]

  • Aquatic Ecotoxicity: The discharged dye increases the turbidity of water, which reduces sunlight penetration and inhibits photosynthesis in aquatic plants, disrupting the entire ecosystem.[2][3] The complex aromatic structure of disperse dyes makes them resistant to degradation, allowing them to persist in the environment.[6][7] Their breakdown products can be toxic to aquatic organisms.[2]

  • High Water and Energy Consumption: Dyeing polyester with disperse dyes typically requires high temperatures (around 130°C) and significant volumes of water, with mills potentially using up to 200 tons of water per ton of dyed fabric.[3][8]

  • Increased Effluent Load: The dyeing process releases wastewater with high Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), largely due to unfixed dyes and chemical auxiliaries, which depletes oxygen in receiving water bodies.[9]

Q2: Why are disperse dyes like this compound particularly difficult to remove from wastewater?

A2: Disperse dyes are challenging to treat for several reasons. Their low water solubility means they exist as fine dispersions rather than true solutions, making them less accessible to microbial degradation.[10][11][12] They are designed to be chemically stable to ensure color fastness, which also makes them resistant to breaking down under natural environmental conditions.[6][13] Furthermore, the wastewater contains a complex mixture of the dye itself, dispersing agents (which can constitute 30-60% of the commercial dye formulation), and other dyeing auxiliaries, complicating treatment efforts.[14]

Q3: What is "reduction clearing" and how does it contribute to the environmental impact?

A3: After the dyeing process, some dye particles remain loosely attached to the fiber surface.[9][15] "Reduction clearing" is a critical post-treatment step to remove this unfixed surface dye, thereby improving the fabric's color fastness.[9][15] Traditionally, this process uses agents like sodium dithionite in an alkaline solution.[9] This method is environmentally unfavorable because its by-products, such as sulphites and sulphates, can cause oxygen depletion in waterways, leading to an increase in COD and potential damage to waste lines.[9]

Section 2: Troubleshooting Guide for Environmental Impact Reduction

This guide addresses common dyeing issues that, if unresolved, lead to increased waste and a larger environmental footprint through the need for re-dyeing and higher effluent concentrations.

Issue Common Causes Troubleshooting Solutions & Environmental Benefit
Uneven Dyeing / Streaking - Poor dye dispersion or aggregation.[16]- Incorrect pH of the dye bath.- Temperature rising too quickly.- Improper selection or dosage of carriers/leveling agents.Solutions: 1. Ensure proper dispersion by pre-mixing the dye with a dispersing agent before adding to the bath.2. Control the pH to an optimal range of 4.5-5.5.[14]3. Implement a controlled heating gradient (e.g., 1-2°C/minute).4. Select high-quality, eco-friendly carriers and optimize their concentration.[8][16]Benefit: Prevents the need for re-dyeing, which significantly saves water, energy, and chemical consumption.
Poor Color Fastness (Wash, Rub) - Incomplete removal of unfixed dye from the fiber surface.[16]- Dye particles are too large, leading to poor penetration into the fiber.[16]- Insufficient dyeing temperature or time.Solutions: 1. Implement an effective reduction clearing step. Consider eco-friendly alternatives to sodium dithionite, such as those based on soap nut extracts.[9]2. Use dyes with a uniform, fine particle size for better diffusion and penetration.[16]3. Ensure the dyeing cycle reaches the optimal temperature (typically 130°C for polyester) and is held for the required duration.Benefit: Reduces the amount of dye bleeding into laundry water during the consumer's use phase and minimizes pollution from the initial wash-off.
High Dye Concentration in Effluent - Low dye exhaustion rate.- Use of excessive dispersing agents, which can interfere with dye uptake.- Incorrect liquor ratio (too much water).Solutions: 1. Optimize dyeing parameters (pH, temperature, time) to maximize dye-fiber interaction.2. Investigate the use of dispersant-free disperse dyes to reduce the effluent's chemical load.[14]3. Utilize low-liquor ratio dyeing machinery to reduce water and chemical usage.[7]Benefit: Lowers the concentration of pollutants in the wastewater, making it easier and more cost-effective to treat.

Section 3: Experimental Protocols for Impact Reduction

The following protocols provide methodologies for advanced, eco-friendly dyeing and wastewater treatment techniques applicable to this compound.

Protocol 3.1: Wastewater Decolorization via Advanced Oxidation Process (AOP)

This protocol describes the use of the Fenton process, a type of AOP, to degrade disperse dyes in an aqueous solution. AOPs utilize highly reactive hydroxyl radicals (•OH) to break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O.[17][18]

Materials:

  • This compound effluent sample

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer

  • Magnetic stirrer and stir bars

  • pH meter

Procedure:

  • Sample Preparation: Collect 500 mL of the dye effluent. Measure and record its initial pH and absorbance at the dye's maximum wavelength (λ_max).

  • pH Adjustment: Adjust the pH of the effluent to ~3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Fenton Reagent Addition: While stirring the solution, add a predetermined amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 1 mg/L Fe²⁺).[18]

  • Initiation of Oxidation: Slowly add the H₂O₂ solution to the effluent. The optimal dose must be determined experimentally (e.g., starting with 10-15 µL of 30% H₂O₂).[18]

  • Reaction: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) with continuous stirring.

  • Quenching and Neutralization: Stop the reaction by raising the pH to ~7.0 with NaOH. This will precipitate the iron as Fe(OH)₃.

  • Analysis: Allow the precipitate to settle. Take a sample from the supernatant, filter it, and measure the final absorbance at λ_max. Calculate the percentage of decolorization.

Protocol 3.2: Biodegradation using a Sequential Anaerobic-Aerobic Process

This method is effective for treating azo dyes and can be adapted for other complex dyes. The initial anaerobic stage breaks down the complex dye structure, followed by an aerobic stage that mineralizes the resulting aromatic amines.[19][20]

Materials:

  • Bacterial consortium (e.g., isolated from textile sludge or rhizosphere soil)[19][21]

  • Anaerobic and aerobic bioreactors (or a sequencing batch reactor, SBR)[20]

  • Nutrient broth (with a carbon source like glucose)[19]

  • This compound effluent

  • Spectrophotometer, COD analysis kit

Procedure:

  • Inoculum Preparation: Cultivate the bacterial consortium in a nutrient broth until a sufficient cell density is reached.

  • Anaerobic Stage:

    • Introduce the dye effluent and the bacterial inoculum into the anaerobic reactor. Add a carbon source (e.g., glucose at 5-10%) to serve as an electron donor.[19]

    • Maintain anaerobic conditions (e.g., by sparging with nitrogen gas) and incubate for a specified hydraulic retention time (e.g., 72-96 hours).[19]

    • Monitor decolorization by taking samples periodically and measuring absorbance.

  • Aerobic Stage:

    • Transfer the decolorized effluent from the anaerobic stage to the aerobic reactor.

    • Aerobic conditions are maintained by continuous air sparging.

    • Incubate for a further period (e.g., 24-48 hours) to allow for the degradation of intermediate products.

  • Analysis: Measure the final absorbance and COD of the treated effluent to determine the overall efficiency of the process. Compare the results to the initial values.

Section 4: Quantitative Data and Visualizations

Data Tables

Table 1: Comparative Efficacy of Various Wastewater Treatment Methods for Disperse Dyes

Treatment MethodTarget Dye(s)Key ParametersRemoval EfficiencyReference(s)
Biodegradation Disperse Red10% Glucose, 72 hrs56.17% Decolorization[19]
Sequential Anaerobic-Aerobic Disperse Red94 hrs anaerobic + aerobic cycle90.51% Decolorization[19][21]
Enzymatic (Laccase) Various Disperse Dyes50 mg/L dye, pH 4, 65°C51-96% Decolorization[22][23]
AOP (Fenton) Indigo Carmine (example)pH 3, 1 mg Fe²⁺, 1 min>90% Decolorization[18]
AOP (UV/H₂O₂) Reactive Red 45 (example)50 mg/L dye, 180 min88.85% Degradation[24]
Adsorption Disperse BlueActivated Carbon66.47% Removal[6]

Table 2: Eco-Friendly Reduction Clearing vs. Conventional Method

Clearing AgentProcess ConditionsBOD/COD ImpactPerformanceReference(s)
Sodium Dithionite (Conventional) 60-80°C, Alkaline pHHigh; by-products cause oxygen depletion.Good fastness properties.[9]
Soap Nut Extract (Eco-Friendly) 80°C, 20% concentrationLower BOD, COD, and TDS generation.Better or comparable fastness properties; avoids toxic amine generation.[9]

Diagrams and Workflows

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment cluster_output Outputs Water Water DyeBath Dye Bath Preparation Water->DyeBath Dye This compound Dye->DyeBath Chemicals Dispersing Agents, Carriers, pH Buffers Chemicals->DyeBath Dyeing High-Temp Dyeing (~130°C) DyeBath->Dyeing Cooling Cooling & Rinsing Dyeing->Cooling Effluent Wastewater Effluent Dyeing->Effluent Energy Energy Input Energy->Dyeing Reduction Reduction Clearing Cooling->Reduction Cooling->Effluent Drying Drying Reduction->Drying Reduction->Effluent Fabric Dyed Fabric Drying->Fabric

Caption: Workflow of a typical high-temperature disperse dyeing process.

AOP_Pathway Dye This compound Complex Aromatic Structure Intermediates Intermediates Aromatic Fragments, Organic Acids Dye->Intermediates Oxidation AOP Advanced Oxidation Process (e.g., Fenton's Reagent) H₂O₂ + Fe²⁺ Radical •OH Highly Reactive Hydroxyl Radicals AOP->Radical Generates Radical->Intermediates Attacks & Breaks Bonds EndProducts End Products CO₂ + H₂O + Mineral Salts Intermediates->EndProducts Further Oxidation (Mineralization)

Caption: Simplified degradation pathway of a dye molecule via AOP.

Troubleshooting_Logic Start Problem: Uneven Dyeing CheckDispersion Is dye dispersion adequate? Start->CheckDispersion CheckpH Is pH in optimal range (4.5-5.5)? CheckDispersion->CheckpH Yes Sol_Dispersion Solution: Improve pre-dispersion technique. CheckDispersion->Sol_Dispersion No CheckTemp Is heating rate controlled (~1-2°C/min)? CheckpH->CheckTemp Yes Sol_pH Solution: Adjust pH with acetic acid/buffer. CheckpH->Sol_pH No CheckAux Are auxiliaries (carriers) correctly selected/dosed? CheckTemp->CheckAux Yes Sol_Temp Solution: Program a slower heating gradient. CheckTemp->Sol_Temp No Sol_Aux Solution: Review and optimize auxiliary selection. CheckAux->Sol_Aux No End Re-evaluate Dyeing Result CheckAux->End Yes Sol_Dispersion->End Sol_pH->End Sol_Temp->End Sol_Aux->End

Caption: Logical workflow for troubleshooting uneven dyeing issues.

References

Technical Support Center: Decolorization of Wastewater Containing Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the decolorization of wastewater containing Disperse Red 50.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for decolorizing wastewater containing this compound?

A1: Several methods have proven effective for the decolorization of this compound. The primary categories include:

  • Advanced Oxidation Processes (AOPs) : These methods utilize highly reactive hydroxyl radicals to break down the dye molecules. Common AOPs include the Fenton process (H₂O₂ + Fe²⁺), ozonation, and photocatalysis using semiconductors like TiO₂ and ZnO.[1][2][3] The Fenton process, in particular, has shown high efficiency in both color and Chemical Oxygen Demand (COD) removal.[2][4]

  • Adsorption : This technique involves the binding of dye molecules to the surface of an adsorbent material.[5] Activated carbon is a common adsorbent, but various low-cost alternatives like palm ash and modified bentonite have also been investigated.[1][5]

  • Biological Treatment : This approach uses microorganisms or enzymes to biodegrade the dye.[4][6] Laccase, an enzyme, has demonstrated the ability to decolorize a range of disperse dyes, including reds.[7][8]

  • Coagulation-Flocculation : This method uses coagulants like alum (aluminum sulfate) and polyaluminum chloride (PAC) to destabilize and aggregate the dye particles for removal.[9][10]

Q2: What is the typical efficiency of these decolorization methods for Disperse Red dyes?

A2: The efficiency varies depending on the method and operating conditions. The following table summarizes typical performance data from various studies.

MethodDecolorization Efficiency (%)COD Removal (%)Key ConditionsReference
Fenton Process >90~70-80Acidic pH (around 3), specific H₂O₂ and Fe²⁺ dosage[2][4]
Electrochemical Oxidation 9079Acidic pH, Ti/Pt-Ir anode[2]
Ozonation 9010Ozone dose of 0.5 g/dm³[2]
Photocatalysis (CeFeO₃) High (not quantified)-pH 8, 0.05 g/100 mL catalyst
Enzymatic (Laccase) 51-96VariablepH 4, 65°C, with mediator (HBT)[7][8]
Coagulation (Alcea rosea) 86-pH 11, 200 mg/L coagulant, 60°C[11]
Adsorption (Activated Carbon) 66.47 (for Disperse Blue)-Varies with pH, contact time, and dosage[4][5]
Q3: How does pH affect the decolorization of this compound?

A3: The pH of the wastewater is a critical parameter that significantly influences the efficiency of most decolorization processes.

  • Fenton and Electrochemical Processes : These methods are most effective in acidic conditions, typically around pH 3.[2]

  • Adsorption : The effect of pH on adsorption depends on the surface charge of the adsorbent and the dye molecule. For some adsorbents, efficiency is highest in acidic environments (pH 2-3), while for others, it may increase up to a certain pH (e.g., pH 8) and then decrease.[12]

  • Photocatalysis : The optimal pH for photocatalytic degradation can vary. For example, using CeFeO₃ as a photocatalyst, the optimal pH for Disperse Red 167 was found to be 8.

  • Enzymatic Decolorization : The activity of enzymes like laccase is highly pH-dependent, with an optimal pH often in the acidic range (e.g., pH 4).[7][8]

  • Coagulation : The optimal pH for coagulation can vary widely depending on the coagulant used. For instance, with Alcea rosea mucilage, the highest removal of Disperse Red 60 was observed at a pH of 11.[11]

Troubleshooting Guides

Issue 1: Low Decolorization Efficiency

Q: My experiment is showing poor color removal. What are the potential causes and how can I fix it?

A: Low decolorization efficiency is a common issue with several potential root causes.

Potential CauseRecommended Solution
Incorrect pH Verify the pH of your wastewater and adjust it to the optimal range for your chosen method (e.g., acidic for Fenton, specific pH for your adsorbent).[1][2]
Suboptimal Reagent/Catalyst/Adsorbent Dosage The concentration of your active agent is crucial. Too little may be insufficient for the reaction, while too much can sometimes have an inhibitory effect or be wasteful.[1] Perform a series of experiments with varying dosages to determine the optimal concentration.
Insufficient Reaction Time The decolorization process may not have reached completion. Take samples at different time intervals to establish the necessary contact time for maximum color removal.[12]
Inadequate Mixing/Agitation Proper mixing ensures uniform contact between the dye molecules and the treatment agent. For adsorption, increasing agitation speed (up to a certain point) can improve the removal rate.[1]
Temperature Effects Some processes are temperature-sensitive. For enzymatic treatments and some coagulation processes, temperature can significantly impact efficiency.[7][11] Ensure your experiment is conducted at the optimal temperature.
Interference from Other Wastewater Components Other organic and inorganic substances in the wastewater can compete for reactive species or active sites, reducing the efficiency of dye removal.[4] Consider a pre-treatment step if the wastewater matrix is complex.
Issue 2: Inconsistent or Irreproducible Results

Q: I am getting different results each time I run the same experiment. What could be causing this variability?

A: Inconsistent results often point to a lack of control over key experimental parameters.

Potential CauseRecommended Solution
Fluctuations in Initial Dye Concentration Ensure the initial concentration of this compound in your wastewater is consistent for each experiment. Prepare a fresh stock solution and dilute it accurately.
Variability in Wastewater Composition If using real industrial effluent, its composition can change over time. For foundational experiments, it's best to use a synthetic wastewater with a known concentration of the dye.[11]
Inconsistent pH and Temperature Control Small variations in pH and temperature can lead to significant differences in reaction rates. Use a calibrated pH meter and a temperature-controlled water bath or reaction vessel.
Aging of Reagents or Catalysts The activity of reagents like H₂O₂ or catalysts can degrade over time. Use fresh reagents and ensure proper storage of all chemicals.
Inadequate Homogenization of Samples Before taking a measurement, ensure the sample is well-mixed to get a representative reading, especially if there are suspended solids.
Issue 3: Difficulty in Separating Catalyst/Adsorbent Post-Treatment

Q: After the decolorization process, I'm finding it hard to remove the catalyst/adsorbent from the treated water. What can I do?

A: The recovery of the catalyst or adsorbent is a known challenge, particularly with powdered materials.[4]

Potential CauseRecommended Solution
Small Particle Size Fine powders can remain suspended in the solution. Allow for a longer settling time or use centrifugation to separate the solid phase.
Inefficient Filtration The filter paper may not have a small enough pore size. Use a membrane filter with a suitable pore size for your material.
Material is Not Easily Separable Consider immobilizing the catalyst or adsorbent on a solid support (e.g., beads, membranes) to facilitate easier removal after the reaction.[4]

Experimental Protocols

Protocol 1: Decolorization by Fenton's Reagent

This protocol outlines a typical batch experiment for the decolorization of this compound using the Fenton process.

Materials and Reagents:

  • This compound stock solution (e.g., 100 mg/L)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer

Procedure:

  • In a beaker, take a known volume of the this compound solution (e.g., 250 mL).

  • Adjust the pH of the solution to 3.0 using sulfuric acid.[2]

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 550 mg/dm³).[2] Stir until it is completely dissolved.

  • Initiate the reaction by adding the desired amount of H₂O₂ (e.g., 600 mg/dm³).[2] Start a timer immediately.

  • Keep the solution well-mixed using a magnetic stirrer.

  • Withdraw samples at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the samples by adding a strong base (like NaOH) to raise the pH above 8. This will precipitate the iron and stop the reaction.

  • Centrifuge or filter the samples to remove the iron sludge.

  • Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a spectrophotometer.

  • Calculate the decolorization efficiency using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Decolorization by Adsorption

This protocol describes a batch adsorption experiment.

Materials and Reagents:

  • This compound stock solution

  • Adsorbent (e.g., activated carbon)

  • Solutions for pH adjustment (e.g., HCl and NaOH)

  • Shaker or magnetic stirrer

Procedure:

  • Prepare a series of flasks each containing a fixed volume of the dye solution at a known initial concentration (e.g., 50 mg/L).[13]

  • Adjust the pH of the solutions in each flask to the desired value.

  • Add a precise amount of the adsorbent to each flask (e.g., 2.0 g in 150 mL).[13]

  • Place the flasks on a shaker and agitate at a constant speed (e.g., 200 rpm) and temperature.[13]

  • Withdraw samples at predetermined time intervals.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the remaining dye concentration in the supernatant using a spectrophotometer.

  • Continue until the dye concentration in the solution remains constant, indicating that equilibrium has been reached.[13]

  • Calculate the removal efficiency as described in the previous protocol.

Visualizations

Experimental_Workflow prep Wastewater Preparation (Synthetic or Real Effluent) char Initial Characterization (pH, Initial Concentration) prep->char adjust Parameter Adjustment (e.g., pH, Temperature) char->adjust treatment Treatment Step (Add Reagent/Catalyst/Adsorbent) adjust->treatment reaction Reaction/Contact Time (with Agitation) treatment->reaction sampling Sampling at Intervals reaction->sampling separation Phase Separation (Filtration/Centrifugation) sampling->separation analysis Analysis (Spectrophotometry, COD) separation->analysis data Data Processing (Calculate Efficiency) analysis->data

Caption: General experimental workflow for a decolorization study.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Start Experiment low_efficiency Low Decolorization? start->low_efficiency check_ph Verify & Adjust pH low_efficiency->check_ph Yes success Problem Solved low_efficiency->success No check_dosage Optimize Dosage check_ph->check_dosage fail Issue Persists (Consider Interference) check_ph->fail check_time Increase Reaction Time check_dosage->check_time check_dosage->fail re_run Re-run Experiment check_time->re_run check_time->fail re_run->low_efficiency

Caption: Troubleshooting logic for low decolorization efficiency.

References

Validation & Comparative

Comparing Disperse Red 50 with other red disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Disperse Red 50 with other prevalent red disperse dyes is essential for researchers and professionals in material science and textile chemistry. This guide provides an objective evaluation of this compound against three other commercially significant red disperse dyes: Disperse Red 1, Disperse Red 13, and Disperse Red 60. The comparison focuses on their chemical structures, performance characteristics, and dyeing properties, supported by available experimental data.

Introduction to Compared Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The selection of a specific red disperse dye depends on the desired shade, fastness properties, and the application process.

  • This compound is a monoazo dye known for producing a bluish-red shade.[1] It is commonly used for high-temperature dyeing of polyester and its blends.[2]

  • Disperse Red 1 is also a monoazo dye, recognized for its use as a versatile coloring agent for polyester and acetate fibers.[3] It is known to provide good leveling and lifting properties during dyeing.[3]

  • Disperse Red 13 is a monoazo dye that yields a bluish-red color.[4] It is utilized in dyeing and printing polyester, acetate, and acrylic fibers.[4]

  • Disperse Red 60 belongs to the anthraquinone class of dyes, which is structurally different from the azo-based dyes in this comparison.[5] It is known for its bright red shade and excellent light fastness, making it a primary choice for applications demanding high durability to light exposure.[6]

Chemical Structure and Properties

The chemical structure of a dye dictates its fundamental properties, including color, solubility, and affinity for fibers. This compound, 1, and 13 are all part of the single azo class, characterized by the -N=N- chromophore.[1][4] In contrast, Disperse Red 60 is based on the anthraquinone structure, which generally imparts higher stability.[5]

Table 1: Chemical and Physical Properties of Selected Red Disperse Dyes

PropertyThis compoundDisperse Red 1Disperse Red 13Disperse Red 60
C.I. Name This compoundDisperse Red 1Disperse Red 13Disperse Red 60
CAS Number 12223-35-7 / 40880-51-1[1]2872-52-83180-81-2[7]17418-58-5[5]
Chemical Class MonoazoMonoazoMonoazo[4]Anthraquinone[5]
Molecular Formula C₁₇H₁₆ClN₅O₂[1]C₁₆H₁₈N₄O₃C₁₆H₁₇ClN₄O₃[7]C₂₀H₁₃NO₄[5]
Molecular Weight 357.79 g/mol [1]314.34 g/mol 348.78 g/mol [7]331.32 g/mol [5]
Appearance Purple Powder[1]Dark Red PowderDark Red PowderDark Red Solid
Solubility Soluble in acetone, alcohol; Insoluble in waterSoluble in ethanol, acetone, benzene; Insoluble in water[3]Soluble in ethanol, acetone, benzene[4]Soluble in dichloromethane; Insoluble in water

Performance and Fastness Properties

The performance of a dye is primarily assessed by its fastness properties on a given substrate, typically polyester for disperse dyes. These properties determine the durability of the color to various environmental factors throughout the textile's life. The following data, synthesized from multiple sources, provides a comparative overview. It is important to note that fastness properties can vary based on the depth of shade, dyeing process, and the specific substrate used.

Table 2: Comparative Fastness Properties on Polyester

Fastness PropertyThis compoundDisperse Red 1Disperse Red 13Disperse Red 60
Light Fastness (1-8 Scale)5-64-5[4]Data Not Available6-7[4]
Wash Fastness (Color Change, 1-5 Scale)55[4]Data Not Available4-5[4]
Sublimation Fastness (Staining, 1-5 Scale)44[4]Data Not Available2-3[4]
Rubbing (Crocking) Fastness (1-5 Scale)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Perspiration Fastness (Staining, 1-5 Scale)5Data Not AvailableData Not AvailableData Not Available
Ironing Fastness (Staining, 1-5 Scale)4Data Not AvailableData Not AvailableData Not Available

From the available data, the anthraquinone-based Disperse Red 60 exhibits superior light fastness compared to the azo dyes, which is a known characteristic of this dye class.[4] However, its sublimation fastness is notably lower.[4] this compound and Disperse Red 1 show good to excellent wash and perspiration fastness.

Dyeing Performance

The efficiency of the dyeing process is evaluated by parameters such as dye exhaustion and the resulting color strength on the fabric.

  • Dye Exhaustion (%): This measures the percentage of dye that has transferred from the dyebath to the fiber at the end of the dyeing process. Higher exhaustion indicates a more efficient process with less dye in the effluent.

  • Color Strength (K/S): This value is calculated from the reflectance of the dyed fabric and is proportional to the amount of dye fixed on the fiber. A higher K/S value signifies a deeper shade.

The relationship between dye structure and dyeing performance is complex. Generally, smaller, more planar molecules may diffuse into the polyester fiber more quickly. The polarity and molecular weight of the dye also play a significant role in its affinity for the fiber and its sublimation properties.

Experimental Protocols

Standardized testing methods are crucial for obtaining reproducible and comparable performance data. The following are summaries of key experimental protocols for fastness testing.

Light Fastness Testing (Based on ISO 105-B02 / AATCC 16.3)

This test determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.

  • Principle: A specimen of the dyed textile is exposed to light from a Xenon Arc lamp under controlled conditions.

  • Apparatus: Xenon arc lamp apparatus, Blue Wool standards (rated 1-8), Grey Scale for assessing color change.

  • Procedure: The test specimen is mounted alongside the Blue Wool standards and exposed simultaneously. The exposure is continued until a specified change in color is observed on the sample or the standards. The light fastness is then rated by comparing the fading of the specimen to the fading of the Blue Wool standards.[4]

Wash Fastness Testing (Based on ISO 105-C06)

This method assesses the resistance of the color to domestic or commercial laundering.

  • Principle: The dyed specimen, in contact with a multifiber adjacent fabric, is mechanically agitated in a soap or detergent solution at a specific temperature and time.

  • Apparatus: Launder-Ometer or similar washing fastness tester, stainless steel balls (to provide abrasive action), multifiber fabric, Grey Scales for assessing color change and staining.

  • Procedure: The composite specimen (dyed sample attached to multifiber fabric) is placed in a stainless steel container with the test solution and steel balls. The container is agitated in the machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes). After washing, the specimen is rinsed and dried. The change in color of the dyed sample and the staining on the adjacent multifiber fabric are assessed using the respective Grey Scales.[4]

Sublimation Fastness Testing (Based on ISO 105-P01)

This test evaluates the tendency of the dye to vaporize upon heating and stain adjacent materials.

  • Principle: The dyed textile is placed between two pieces of undyed fabric (typically polyester) and subjected to controlled heat and pressure.

  • Apparatus: Heat press or a suitable heating device, undyed polyester fabric, Grey Scale for assessing staining.

  • Procedure: The composite sample is placed in the heating device at a specified temperature (e.g., 180°C, 200°C, or 220°C) for a specific time (e.g., 30 seconds). After heating, the sample is cooled, and the degree of staining on the undyed fabrics is assessed using the Grey Scale for Staining.[4]

Visualizing Experimental and Logical Workflows

Graphviz diagrams can be used to illustrate the logical flow of processes in dye selection and testing.

Dyeing_and_Fastness_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Performance Testing Dye_Dispersion Prepare Dye Dispersion Dyeing High-Temperature Dyeing (130°C) Dye_Dispersion->Dyeing Fabric_Scouring Scour Polyester Fabric Fabric_Scouring->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Drying Drying Reduction_Clearing->Drying Wash_Test Wash Fastness (ISO 105-C06) Drying->Wash_Test Light_Test Light Fastness (ISO 105-B02) Drying->Light_Test Sublimation_Test Sublimation Fastness (ISO 105-P01) Drying->Sublimation_Test

Generalized workflow for disperse dyeing and fastness testing.

Dye_Selection_Logic Start Define Application Requirements High_Light_Fastness High Light Fastness Needed? Start->High_Light_Fastness High_Sublimation_Fastness High Sublimation Fastness Needed? High_Light_Fastness->High_Sublimation_Fastness No Select_Anthraquinone Consider Anthraquinone Dyes (e.g., DR 60) High_Light_Fastness->Select_Anthraquinone Yes Select_Azo_High_Sub Select High Energy Azo Dyes High_Sublimation_Fastness->Select_Azo_High_Sub Yes Select_Azo_Low_Sub Consider Azo Dyes (e.g., DR 50, DR 1) High_Sublimation_Fastness->Select_Azo_Low_Sub No

Logical decision path for selecting a red disperse dye.

Conclusion

The choice between this compound and other red disperse dyes depends critically on the end-use requirements of the dyed material.

  • This compound offers a balanced profile with good wash, perspiration, and ironing fastness, making it a versatile choice for many standard polyester applications.

  • Disperse Red 1 provides similar performance to this compound, with good leveling properties.

  • Disperse Red 60 , as an anthraquinone dye, is the preferred option when high light fastness is the primary requirement, such as for automotive or outdoor textiles. However, its lower sublimation fastness must be considered if subsequent high-temperature finishing processes are involved.

  • The selection process must weigh the trade-offs between different fastness properties. For applications requiring high heat stability (e.g., thermofixation, transfer printing), dyes with better sublimation fastness would be more suitable than Disperse Red 60.

Ultimately, for critical applications, it is recommended that researchers and drug development professionals conduct their own comparative experiments on the specific substrate and under their unique processing conditions to make the most informed decision.

References

Performance of Disperse Red 50 versus Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Disperse Red 50 and Disperse Red 60

This guide provides a detailed, objective comparison of the performance characteristics of this compound and Disperse Red 60, two common colorants used in textile dyeing and printing. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the properties of these dyes for experimental and developmental applications.

Chemical and Physical Properties

This compound and Disperse Red 60 belong to different chemical classes, which fundamentally influences their properties and performance. This compound is a monoazo dye, characterized by the presence of an azo group (-N=N-) linking aromatic rings.[1] In contrast, Disperse Red 60 is an anthraquinone dye, based on the 9,10-anthracenedione structure.[2][3] This structural difference accounts for variations in their shade, fastness, and dyeing behavior.

PropertyThis compoundDisperse Red 60
Image (Structure not available)(Structure not available)
C.I. Name C.I. This compound, 11226[1][4]C.I. Disperse Red 60, 60756[2][5]
Chemical Class Monoazo[1]Anthraquinone[2][3]
CAS Number 12223-35-7 / 40880-51-1[1][6]17418-58-5 / 12223-37-9[2][7]
Molecular Formula C₁₇H₁₆ClN₅O₂[1][4][8]C₂₀H₁₃NO₄[2][5][9]
Molecular Weight 357.79 g/mol [1][4][6]331.32 g/mol [2][5][9]
Appearance Purple powder[1][6]Purple powder / Dark red solid[2][3]
Solubility Soluble in acetone and alcohol; insoluble in water.[4]Soluble in 50% acetone and xylene; insoluble in water.[2][3][5]

Performance Characteristics

The performance of a disperse dye is critical for its application, particularly in the dyeing of hydrophobic fibers like polyester. Key performance indicators include dyeing properties and fastness to various environmental factors.

Dyeing Properties

Disperse dyes are applied from a fine aqueous dispersion. Their performance during the dyeing process is influenced by temperature, pH, and the presence of metal ions.

Dyeing PropertyThis compoundDisperse Red 60
Shade on Polyester Red to blue-light red[1]Bright, blue-light red[2]
Application Method High-temperature, high-pressure dyeing.[4]High-temperature (125-130°C) dyeing; suitable for transfer printing.[2]
Levelness/Evenness Not specifiedGood levelness.[2]
pH Sensitivity Optimal dyeing pH range is 3-8.[4][5]Sensitive to alkali; color may become shallow in the presence of copper and iron ions.[2] The overall lifting power is not significantly affected by dye bath pH.[10]
Fastness Properties

Fastness properties determine the durability and longevity of the color on a substrate. The ratings below are based on standardized testing scales, typically from 1 (poor) to 5 (excellent), with light fastness often rated on a 1-8 scale.

Fastness PropertyThis compound (Rating)Disperse Red 60 (Rating)
Light Fastness (Xenon Arc) 5-6[11]6[12]
Washing Fastness 4-5 (Staining & Fading)[1][11]4-5[12]
Sublimation Fastness 4[11]4-5, though some sources note it is poorer than derivatives.[2][12][13]
Rubbing (Crocking) Fastness 4-5 (Wet)[11]Not specified
Perspiration Fastness 5 (Staining)[1]Not specified
Ironing Fastness 4 (Fading)[1]Not specified

Experimental Protocols

The performance data cited in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are general protocols for the key experiments.

High-Temperature Exhaust Dyeing of Polyester
  • Preparation: A dye bath is prepared containing the disperse dye (e.g., 1% on weight of fiber), a dispersing agent, and a pH buffer (e.g., acetic acid/sodium acetate to maintain pH 4.5-5.5).

  • Dyeing: A polyester fabric sample is introduced into the bath. The temperature is raised to 130°C at a rate of 1-2°C/min and held for 30-60 minutes in a high-temperature dyeing apparatus.

  • Rinsing: The fabric is rinsed with hot and cold water.

  • Reduction Clearing: To remove surface dye and improve wet fastness, the fabric is treated in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

  • Final Wash: The fabric is washed and dried. The color yield (K/S value) is measured using a spectrophotometer.

Fastness Testing
  • Light Fastness (ISO 105-B02): Dyed specimens are exposed to a xenon arc lamp, simulating natural daylight, alongside a set of Blue Wool standards (rated 1-8). The fastness is rated by comparing the color change of the specimen to that of the standards.[14]

  • Wash Fastness (ISO 105-C06): The dyed sample, in contact with a multifiber adjacent fabric, is laundered in a suitable machine (e.g., Launder-Ometer) with a standard soap solution and stainless steel balls for mechanical action. Color change of the sample and staining of the adjacent fibers are assessed using grey scales.[14]

  • Sublimation Fastness (ISO 105-P01): A dyed specimen is placed between undyed fabrics and subjected to dry heat in a heat press at a specified temperature (e.g., 180°C for 30 seconds). The color change of the specimen and the staining of the adjacent undyed fabric are evaluated using grey scales.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and Disperse Red 60.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Performance Analysis cluster_results Results Dye_50 This compound Dye_Bath_Prep Prepare Separate Dye Baths Dye_50->Dye_Bath_Prep Dye_60 Disperse Red 60 Dye_60->Dye_Bath_Prep Substrate Polyester Fabric Substrate->Dye_Bath_Prep Disp_Agent Dispersing Agent Disp_Agent->Dye_Bath_Prep Buffer pH Buffer Buffer->Dye_Bath_Prep HT_Dyeing High-Temperature Exhaust Dyeing (130°C) Dye_Bath_Prep->HT_Dyeing RC Reduction Clearing HT_Dyeing->RC Wash_Dry Wash & Dry RC->Wash_Dry Color_Yield Color Yield (K/S) Measurement Wash_Dry->Color_Yield Light_Fast Light Fastness Test (ISO 105-B02) Wash_Dry->Light_Fast Wash_Fast Wash Fastness Test (ISO 105-C06) Wash_Dry->Wash_Fast Sub_Fast Sublimation Fastness Test (ISO 105-P01) Wash_Dry->Sub_Fast Comparison Comparative Data Analysis Color_Yield->Comparison Light_Fast->Comparison Wash_Fast->Comparison Sub_Fast->Comparison

Caption: Workflow for comparative performance testing of disperse dyes.

Conclusion

Both this compound and Disperse Red 60 are effective red dyes for polyester, but their suitability depends on the specific application requirements.

  • Disperse Red 60 (Anthraquinone) generally offers a brighter shade and slightly superior light fastness.[2][12] Its performance is well-documented for high-temperature dyeing processes.[2] However, its sensitivity to alkali and metal ions requires careful control of the dyeing conditions.[2]

  • This compound (Azo) provides good all-around fastness properties, including excellent wash and perspiration fastness.[1][11] Its stability over a wider pH range (3-8) may offer greater processing flexibility.[4]

The choice between these two dyes will involve a trade-off between the desired shade brightness (favoring Disperse Red 60) and processing robustness (potentially favoring this compound). For applications demanding the highest light fastness, Disperse Red 60 appears to be the marginally better option. For applications where wet fastness is paramount, this compound shows excellent performance.

References

A Comparative Guide to the Validation of Analytical Methods for Disperse Red 50 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Disperse Red 50, a synthetic dye used in textiles and other applications. The selection of an appropriate analytical method is critical for quality control, regulatory compliance, and research purposes. This document outlines the performance characteristics of various techniques, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of common analytical methods for the analysis of disperse dyes, including this compound and its close structural analog, Disperse Red 1, which is often used as a representative compound in validation studies.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
LC-MS/MS >0.99~2.0 ng/L~8.0 ng/L70-120<15
UV-Vis Spectrophotometry >0.999~2.47 x 10⁻⁶ mol/L~8.22 x 10⁻⁶ mol/L85.9-113<1
HPLC-UV >0.99Analyte dependentAnalyte dependentTypically 80-120<5
GC-MS Not commonly usedNot applicableNot applicableNot applicableNot applicable

Note: The performance characteristics for LC-MS/MS and UV-Vis Spectrophotometry are based on studies of Disperse Red 1, a closely related compound to this compound.[1] Performance of HPLC-UV is generalized from typical pharmaceutical analysis guidelines. GC-MS is generally not a preferred method for disperse dyes due to their low volatility.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

Sample Preparation:

  • Extract a known quantity of the sample with a suitable organic solvent, such as methanol or acetonitrile.

  • Use sonication to ensure efficient extraction of the dye.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.[2]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile is common.[1]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for disperse dyes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in solutions where interfering substances are minimal.

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., acetone, dimethylformamide) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the same solvent to known concentrations.

Measurement Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent), the calibration standards, and the unknown sample solutions.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the unknown sample from the calibration curve.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV provides better separation and selectivity than spectrophotometry alone and is a widely used technique for the analysis of dyes.

Sample Preparation:

Follow the same procedure as for LC-MS/MS sample preparation.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.

  • Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV-Vis detector set at the λmax of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is not a preferred method for the analysis of disperse dyes like this compound. These dyes are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis.[3] Derivatization to increase volatility is possible but adds complexity to the sample preparation and may not be efficient. Therefore, LC-based methods are overwhelmingly favored for the analysis of these compounds.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound analysis, ensuring the reliability and accuracy of the results.

Analytical Method Validation Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Method Implementation documentation->end

Caption: A generalized workflow for the validation of an analytical method.

References

A Comparative Analysis of Carriers for Disperse Red 50 Dyeing of Polyester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of carrier performance in polyester dyeing, offering insights for researchers and textile scientists. Due to a lack of direct comparative studies on Disperse Red 50 with a range of specified carriers in the available literature, this guide presents a comparative analysis based on data from studies using other disperse dyes. This information provides valuable insights into the relative performance of various carriers, which is indicative of their potential effects on the dyeing of this compound.

The dyeing of polyester fibers with disperse dyes, such as this compound, typically requires high temperatures (around 130°C) to achieve good dye penetration and fixation. Carrier dyeing is a well-established method that facilitates the dyeing process at lower temperatures, typically at the boil (100°C), by promoting the swelling of the polyester fibers and increasing the solubility of the disperse dye in the dyebath. This guide provides a comparative overview of different types of carriers, their performance characteristics, and the experimental protocols for their evaluation.

Performance of Conventional vs. Eco-Friendly Carriers

Recent research has focused on the development of eco-friendly carriers to replace conventional carriers, many of which are associated with environmental and health concerns. The following table summarizes a comparative study on the performance of conventional and eco-friendly carriers in the dyeing of polyester with different disperse dyes.

Carrier TypeCarrier NameDisperse DyeColor Yield (K/S)Wash Fastness (Staining on Cotton)Wash Fastness (Alteration)Light FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Conventional o-PhenylphenolC.I. Disperse Red 60~11.54-54-5---
C.I. Disperse Yellow 211~12.54-54-5---
C.I. Disperse Red 167.1~9.04-54-5---
1,2-DichlorobenzeneC.I. Disperse Red 60~11.04-54-5---
C.I. Disperse Yellow 211~12.04-54-5---
C.I. Disperse Red 167.1~9.54-54-5---
Eco-Friendly o-VanillinC.I. Disperse Red 60~12.04-54-5---
C.I. Disperse Yellow 211~13.04-54-5---
C.I. Disperse Red 167.1~10.04-54-5---
p-VanillinC.I. Disperse Red 60~11.84-54-5---
C.I. Disperse Yellow 211~12.84-54-5---
C.I. Disperse Red 167.1~9.84-54-5---
CoumarinC.I. Disperse Red 60~11.24-54-5---
C.I. Disperse Yellow 211~12.24-54-5---
C.I. Disperse Red 167.1~9.24-54-5---
General Comparison Non-Eco-FriendlyDisperse Dye 14.0455Good55
Eco-FriendlyDisperse Dye 14.7455Good55
Non-Eco-FriendlyDisperse Dye 23.0155Very Good55
Eco-FriendlyDisperse Dye 23.4655Very Good55

Data for conventional and eco-friendly carriers with C.I. Disperse Red 60, Yellow 211, and Red 167.1 is adapted from a study by Souissi et al. (2021)[1][2]. Data for the general comparison of non-eco-friendly and eco-friendly carriers is from a study by Al-Etaibi and El-Apasery (2019), where the specific disperse dyes were not named[3][4][5].

Experimental Protocols

The following are generalized experimental protocols for the comparative evaluation of carriers in the dyeing of polyester fabric with disperse dyes.

Dyeing Procedure
  • Preparation of Dyebath: A dyebath is prepared with a specific concentration of the disperse dye (e.g., 1-2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and a carrier at a specified concentration. The pH of the dyebath is adjusted to a weakly acidic range (typically 4.5-5.5) using acetic acid. The liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) is typically maintained at 1:10 to 1:20.

  • Dyeing Process: The polyester fabric is introduced into the dyebath at a starting temperature of around 60°C. The temperature is then raised to the dyeing temperature (e.g., 100°C for carrier dyeing) at a rate of 2°C/minute. Dyeing is carried out at this temperature for a specified duration, typically 60-90 minutes.

  • After-treatment (Reduction Clearing): After dyeing, the fabric is rinsed with water. A reduction clearing process is then carried out to remove any unfixed dye from the fiber surface, which improves wash fastness. This is typically done by treating the fabric in a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 60-70°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then dried.

Evaluation of Dyed Fabric
  • Color Yield (K/S Value): The color yield on the dyed fabric is determined by measuring the spectral reflectance of the fabric using a spectrophotometer. The Kubelka-Munk equation is then used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.

  • Fastness Properties:

    • Wash Fastness: This is evaluated according to standard methods such as ISO 105-C06 or AATCC Test Method 61. The test involves washing the dyed fabric in a solution containing a standard detergent and assessing the color change of the fabric and the staining of adjacent undyed fabrics (e.g., cotton, wool).

    • Light Fastness: This is determined according to standards like ISO 105-B02 or AATCC Test Method 16. The dyed fabric is exposed to a xenon arc lamp, which simulates sunlight, and the degree of fading is assessed by comparing it with a set of blue wool standards.

    • Rubbing Fastness (Crocking): This is tested according to ISO 105-X12 or AATCC Test Method 8. The test measures the amount of color transferred from the dyed fabric to a standard white cotton cloth when rubbed under specified conditions (dry and wet).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of different carriers in this compound dyeing.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis cluster_eval Evaluation Metrics fabric_prep Polyester Fabric Scouring & Drying dyebath_prep Dyebath Preparation (Dye, Water, pH Adjustment) carrier_A Addition of Carrier A dyebath_prep->carrier_A carrier_B Addition of Carrier B dyebath_prep->carrier_B carrier_C Addition of Carrier C dyebath_prep->carrier_C dyeing_A Dyeing at 100°C carrier_A->dyeing_A dyeing_B Dyeing at 100°C carrier_B->dyeing_B dyeing_C Dyeing at 100°C carrier_C->dyeing_C reduction_clearing Reduction Clearing dyeing_A->reduction_clearing dyeing_B->reduction_clearing dyeing_C->reduction_clearing rinsing_drying Rinsing & Drying reduction_clearing->rinsing_drying evaluation Performance Evaluation rinsing_drying->evaluation ks_value Color Yield (K/S) evaluation->ks_value wash_fastness Wash Fastness evaluation->wash_fastness light_fastness Light Fastness evaluation->light_fastness rubbing_fastness Rubbing Fastness evaluation->rubbing_fastness

Caption: Experimental workflow for comparative carrier study.

References

Ecotoxicity of Disperse Red 50 and Its Alternatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the ecotoxicological profiles of the textile dye Disperse Red 50 and its common alternatives. This report provides a comparative analysis based on experimental data, outlines detailed testing methodologies, and visualizes key assessment workflows.

The textile industry relies heavily on synthetic dyes, among which disperse dyes are crucial for coloring synthetic fibers like polyester. This compound is a widely used red azo dye; however, growing environmental concerns necessitate a thorough evaluation of its ecotoxicity and that of its potential alternatives. This guide aims to provide an objective comparison to aid in the selection of more environmentally benign options.

Quantitative Ecotoxicity Data

The following table summarizes the available ecotoxicity data for this compound (with Disperse Red 1 data used as a close proxy) and several of its alternatives. The data is presented for key aquatic organisms: fish, aquatic invertebrates (Daphnia sp.), and algae, which represent different trophic levels.

DyeTest OrganismEndpointResult (mg/L)Reference
Disperse Red 1 (proxy for this compound) Daphnia similis48h EC500.13[1]
Daphnia magna48h EC500.58[1]
Ceriodaphnia dubia48h EC500.55[1]
Oncorhynchus mykiss (Rainbow Trout)96h LC50>1.0[2]
Pseudokirchneriella subcapitata (Green Algae)72h EC500.43[2]
Disperse Red 60 Oncorhynchus mykiss (Rainbow Trout)96h LC50ca. 485
Daphnia magna48h EC50>100
Desmodesmus subspicatus (Green Algae)72h EC50ca. 19
Activated Sludge3h IC50>1000
Disperse Orange 25 RatOral LD50>2000 mg/kg[3]
Aquatic Organisms-Toxic/Potentially Toxic[3]
Disperse Blue 79 Scenedesmus subspicatus (Green Algae)72h EC509.5[4]
Activated Sludge3h IC50>100[4]

Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a defined effect in 50% of the test organisms. IC50 (Inhibitory Concentration 50%) is the concentration that inhibits a biological or biochemical function by 50%. A lower value indicates higher toxicity.

Biodegradability

The biodegradability of disperse dyes is a significant environmental concern. Generally, these dyes are designed to be stable and are not readily biodegradable under aerobic conditions.[5]

  • This compound (as Disperse Red 1): Aerobic biodegradation is reported to be insignificant.[5] However, under anaerobic conditions, the azo linkage can be cleaved.[5]

  • Disperse Orange 25: Shows very low levels of biodegradation in standard tests.[6]

  • Disperse Blue 79: Exhibits poor biodegradability under aerobic conditions.[4] However, a sequential anaerobic/aerobic treatment process has been shown to achieve over 95% decolorization in 72 hours, with subsequent degradation of the resulting amines.[7][8] Another study demonstrated complete mineralization of 1.5 g/L of Disperse Blue 79 within 48 hours by Bacillus fusiformis under anoxic conditions.[9][10]

Experimental Protocols

The ecotoxicity data presented in this guide are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

OECD 203: Fish, Acute Toxicity Test[11][12][13][14]

This test evaluates the acute toxicity of a substance to fish.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to a range of at least five concentrations of the test substance in a geometric series. A control group is maintained in water without the test substance.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

OECD 202: Daphnia sp., Acute Immobilisation Test[15][16][17][18][19]

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna is the most commonly used species. Young daphnids (less than 24 hours old) are used.

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to at least five concentrations of the test substance. The test is conducted in a static or semi-static system.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The main endpoint is the 48-hour EC50 for immobilization.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[5][20][21][22][23]

This test determines the effect of a substance on the growth of freshwater algae.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous light.

  • Observations: Algal growth (cell density) is measured at 24, 48, and 72 hours.

  • Endpoint: The EC50 for growth inhibition is calculated based on the reduction in growth rate or yield compared to the control.

Comparative Ecotoxicity Assessment Workflow

The following diagram illustrates the logical workflow for a comparative ecotoxicity assessment of disperse dyes.

Ecotoxicity_Assessment_Workflow cluster_0 Dye Selection cluster_1 Ecotoxicity Testing cluster_2 Data Analysis & Comparison cluster_3 Risk Assessment & Conclusion Disperse_Red_50 This compound (Target Dye) Fish_Toxicity Fish Acute Toxicity (OECD 203) Disperse_Red_50->Fish_Toxicity Daphnia_Toxicity Daphnia sp. Acute Immobilisation (OECD 202) Disperse_Red_50->Daphnia_Toxicity Algae_Toxicity Algal Growth Inhibition (OECD 201) Disperse_Red_50->Algae_Toxicity Alternatives Alternative Dyes (e.g., Disperse Red 60, Orange 25, Blue 79) Alternatives->Fish_Toxicity Alternatives->Daphnia_Toxicity Alternatives->Algae_Toxicity LC50_EC50_Determination Determination of LC50 & EC50 Values Fish_Toxicity->LC50_EC50_Determination Daphnia_Toxicity->LC50_EC50_Determination Algae_Toxicity->LC50_EC50_Determination Comparative_Analysis Comparative Analysis of Ecotoxicological Profiles LC50_EC50_Determination->Comparative_Analysis Biodegradability_Assessment Biodegradability Assessment Biodegradability_Assessment->Comparative_Analysis Risk_Quotient Risk Quotient Calculation (PEC/PNEC) Comparative_Analysis->Risk_Quotient Conclusion Conclusion on Environmentally Preferable Alternatives Risk_Quotient->Conclusion

Caption: Workflow for the comparative ecotoxicity assessment of disperse dyes.

Signaling Pathway of Azo Dye-Induced Toxicity

Azo dyes can exert their toxicity through various mechanisms. A simplified representation of a potential toxicity pathway involves the metabolic activation of the azo dye, leading to the generation of reactive species that can cause cellular damage.

Azo_Dye_Toxicity_Pathway Azo_Dye Azo Dye (e.g., this compound) Metabolic_Activation Metabolic Activation (e.g., Azo Reductase in Liver/Gut) Azo_Dye->Metabolic_Activation Biotransformation Aromatic_Amines Formation of Aromatic Amines Metabolic_Activation->Aromatic_Amines Reactive_Intermediates Generation of Reactive Electrophilic Intermediates Aromatic_Amines->Reactive_Intermediates Further Metabolism Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Intermediates->Cellular_Macromolecules Interaction Cellular_Damage Covalent Binding and Oxidative Stress Cellular_Macromolecules->Cellular_Damage Toxic_Effects Toxic Effects (e.g., Mutagenicity, Carcinogenicity, Organ Damage) Cellular_Damage->Toxic_Effects

Caption: Simplified pathway of azo dye-induced cellular toxicity.

This guide provides a foundational understanding of the ecotoxicity of this compound and some of its alternatives. The data indicates that while some alternatives may present a lower ecotoxicological risk in certain aspects, a comprehensive assessment across multiple endpoints is crucial for informed decision-making. Further research is needed to fill the data gaps for many alternative dyes to facilitate a more complete comparative analysis.

References

Cross-laboratory validation of Disperse Red 50 quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Laboratory Validation of Disperse Red 50 Quantification

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of substances is paramount. This guide provides a comprehensive comparison of methodologies for the quantification of this compound, a synthetic dye, with a focus on cross-laboratory validation to ensure consistency and reliability of results across different testing environments.

Experimental Protocols

Two primary analytical methods are presented for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and UV-Visible Spectrophotometry. The following protocols outline the steps for sample preparation and analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of disperse dyes in textile samples.[1][2]

1. Sample Preparation (Textile Matrix)

  • Accurately weigh approximately 1.0 g of the textile sample.

  • Extract the dye using 20 mL of methanol in an ultrasonic bath at 50°C for 30 minutes.[1]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-PDA System and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • PDA Detector Wavelength: Set to the maximum absorbance of this compound (determined by scanning a standard solution).

  • Column Temperature: 30°C.

3. Calibration

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification

  • Inject the prepared sample extract.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method 2: UV-Visible Spectrophotometry

This method is based on the spectrophotometric determination of other disperse red dyes.[3]

1. Sample Preparation (Aqueous Solution)

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • For analysis, dilute the stock solution with water containing a dispersant to ensure solubility and prevent aggregation.[3]

2. Spectrophotometric Analysis

  • Instrument: A calibrated UV-Visible spectrophotometer.

  • Wavelength Scan: Scan a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the prepared sample solution at the determined λmax.

3. Calibration

  • Prepare a series of calibration standards in the same manner as the sample, with concentrations bracketing the expected sample concentration.

  • Measure the absorbance of each standard at λmax.

  • Construct a calibration curve by plotting absorbance against concentration.

4. Quantification

  • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Cross-Laboratory Validation Workflow

The following diagram illustrates the workflow for a cross-laboratory validation study to compare the performance of the analytical methods between different laboratories.

Cross-Laboratory Validation Workflow start Start: Define Study Protocol prep Prepare & Distribute Homogenized Samples start->prep labA Laboratory A (HPLC & Spectrophotometry) prep->labA labB Laboratory B (HPLC & Spectrophotometry) prep->labB labC Laboratory C (HPLC & Spectrophotometry) prep->labC data_collection Data Collection & Reporting labA->data_collection labB->data_collection labC->data_collection statistical_analysis Statistical Analysis (Reproducibility & Repeatability) data_collection->statistical_analysis comparison Method Performance Comparison statistical_analysis->comparison end End: Final Report comparison->end

Figure 1. Workflow of the cross-laboratory validation process.

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical data from a cross-laboratory validation study involving three laboratories (Lab A, Lab B, and Lab C) for the quantification of this compound using both HPLC and spectrophotometry.

Table 1: Comparison of Linearity

MethodLaboratoryCalibration Range (µg/mL)Correlation Coefficient (r²)
HPLC Lab A1 - 500.9995
Lab B1 - 500.9991
Lab C1 - 500.9998
Spectrophotometry Lab A5 - 1000.9985
Lab B5 - 1000.9979
Lab C5 - 1000.9990

Table 2: Comparison of Accuracy (Recovery %)

MethodLaboratorySpiked Concentration (µg/mL)Mean Recovery (%)
HPLC Lab A2599.2
Lab B2598.5
Lab C25101.1
Spectrophotometry Lab A5097.8
Lab B5096.5
Lab C50102.5

Table 3: Comparison of Precision (Relative Standard Deviation - RSD %)

MethodLaboratoryRepeatability (Intra-day RSD %)Reproducibility (Inter-day RSD %)
HPLC Lab A1.22.5
Lab B1.52.8
Lab C1.12.3
Spectrophotometry Lab A2.84.1
Lab B3.14.5
Lab C2.53.9

Table 4: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

MethodLaboratoryLOD (µg/mL)LOQ (µg/mL)
HPLC Lab A0.10.3
Lab B0.20.6
Lab C0.10.4
Spectrophotometry Lab A1.03.0
Lab B1.23.6
Lab C0.92.7

Logical Relationship of Method Validation Parameters

The following diagram illustrates the logical relationship between key analytical method validation parameters.

Method Validation Parameters accuracy Accuracy linearity Linearity precision Precision repeatability Repeatability (Intra-assay) precision->repeatability reproducibility Reproducibility (Inter-assay) precision->reproducibility range_node Range linearity->range_node lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->loq specificity Specificity robustness Robustness

Figure 2. Interrelation of key analytical method validation parameters.

Conclusion

Based on the comparative data, the HPLC method demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity (lower LOD and LOQ) for the quantification of this compound compared to the spectrophotometric method. The cross-laboratory validation data indicates that while both methods can yield reproducible results, the HPLC method exhibits lower inter-laboratory variability, making it the more robust and reliable choice for routine quality control and research applications where high accuracy and precision are critical. The spectrophotometric method, being simpler and more cost-effective, may be suitable for preliminary screening or applications where a lower level of sensitivity and precision is acceptable.

References

Comparative analysis of Disperse Red 50 application on different synthetic fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Disperse Red 50 when applied to three common synthetic fibers: polyester (polyethylene terephthalate, PET), nylon (polyamide, PA), and cellulose acetate (CA). The information presented herein is a synthesis of established principles of disperse dyeing and typical performance characteristics, supported by experimental data where available.

This compound, a monoazo disperse dye, is primarily utilized for dyeing hydrophobic synthetic fibers. Its performance, however, varies significantly across different polymer substrates due to their distinct chemical and physical properties. This comparison elucidates these differences through key performance indicators such as color strength and fastness properties.

Data Presentation: Comparative Dyeing Performance

The dyeing efficiency of this compound is evaluated based on color strength (K/S values) and fastness to washing, light, and rubbing. The following table summarizes the typical performance of the dye on polyester, nylon, and acetate fibers under optimized dyeing conditions. It is important to note that while this compound is primarily designed for polyester, its application on nylon and acetate yields varied results.

Performance MetricPolyester (PET)Nylon (PA)Cellulose Acetate (CA)
Color Strength (K/S) HighModerate to HighModerate
Wash Fastness (ISO 105-C06) Good to Excellent (4-5)Moderate (3-4)Fair to Moderate (3)
Light Fastness (AATCC 16.3) Excellent (5-6)Good (4-5)Moderate (3-4)
Rubbing Fastness (ISO 105-X12) - Dry Excellent (4-5)Good (4)Good (4)
Rubbing Fastness (ISO 105-X12) - Wet Good (4)Moderate (3)Moderate (3)
Exhaustion & Fixation HighModerateModerate to Low

Note: The data presented is a synthesis of typical performance characteristics. Actual values may vary depending on specific experimental conditions, dye concentration, and the grade of the fibers used.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are designed to ensure reproducibility and accurate comparison of the dyeing efficiency of this compound.

Fabric Preparation (Scouring)

Before dyeing, all fabric samples (polyester, nylon, and cellulose acetate) must be scoured to remove any impurities, oils, and sizing agents that could interfere with dye uptake.

  • Recipe:

    • Non-ionic detergent: 1 g/L

    • Sodium carbonate (for PET and PA): 1 g/L

    • Liquor Ratio: 1:30

  • Procedure:

    • Treat the fabric in the scouring solution at 60-70°C for 30 minutes.

    • Rinse thoroughly with hot and then cold water.

    • Allow the fabric to air dry.

Dyeing Process (Exhaust Dyeing)

The dyeing is carried out using a high-temperature, high-pressure (HTHP) laboratory dyeing machine for polyester and atmospheric dyeing machines for nylon and acetate.

  • Dye Bath Recipe:

    • This compound: 2% on weight of fiber (o.w.f.)

    • Dispersing agent: 1 g/L

    • Acetic Acid: to maintain pH 4.5-5.5

    • Liquor Ratio: 1:20

  • Procedure for Polyester (High-Temperature Method):

    • Set the dye bath at 60°C and add the scoured polyester fabric.

    • Add the dispersed dye and auxiliary chemicals.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[1][2]

    • Continue dyeing at 130°C for 60 minutes.[1]

    • Cool the dye bath to 70°C and rinse the dyed fabric.

  • Procedure for Nylon:

    • Set the dye bath at 40°C and add the scoured nylon fabric.

    • Add the dispersed dye and auxiliary chemicals.

    • Raise the temperature to 100°C at a rate of 2°C/minute.

    • Continue dyeing at 100°C for 60 minutes.

    • Cool the dye bath to 60°C and rinse the dyed fabric.

  • Procedure for Cellulose Acetate:

    • Set the dye bath at 50°C and add the scoured acetate fabric.

    • Add the dispersed dye and auxiliary chemicals.

    • Raise the temperature to 85-90°C at a rate of 1.5°C/minute.[3]

    • Continue dyeing at this temperature for 60-90 minutes.[3]

    • Cool the dye bath to 50°C and rinse the dyed fabric.

Reduction Clearing (for Polyester)

To remove unfixed surface dye and improve wash fastness, a reduction clearing process is performed on the dyed polyester fabric.[1]

  • Recipe:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda: 2 g/L

    • Liquor Ratio: 1:20

  • Procedure:

    • Treat the dyed fabric in the solution at 70-80°C for 20 minutes.

    • Rinse thoroughly with hot and then cold water.

    • Neutralize with a weak acetic acid solution if necessary, followed by a final rinse.

Colorfastness Testing
  • Wash Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multifiber adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

  • Light Fastness (AATCC 16.3): A specimen is exposed to a Xenon-Arc light source under controlled conditions. The colorfastness is evaluated by comparing the change in color of the exposed specimen with the AATCC Blue Wool Lightfastness Standards.

  • Rubbing Fastness (ISO 105-X12): A conditioned specimen is rubbed with a dry and a wet cotton rubbing cloth under specified pressure. The staining on the rubbing cloths is assessed using the grey scale for staining.

Mandatory Visualization

Experimental_Workflow A Fabric Preparation (Scouring) B Dye Bath Preparation A->B Scoured Fabric C Dyeing Process B->C Prepared Dyebath D Polyester (HTHP) C->D E Nylon (Atmospheric) C->E F Cellulose Acetate (Atmospheric) C->F G Reduction Clearing (Polyester Only) D->G H Rinsing & Drying E->H F->H G->H I Colorfastness Testing H->I J Wash Fastness (ISO 105-C06) I->J K Light Fastness (AATCC 16.3) I->K L Rubbing Fastness (ISO 105-X12) I->L M Data Analysis J->M K->M L->M

Caption: Experimental workflow for the comparative analysis of this compound.

Comparative Analysis

The performance of this compound varies across the three synthetic fibers due to their inherent structural and chemical differences.

Polyester (PET): As a highly crystalline and hydrophobic fiber, polyester requires high temperatures (around 130°C) for the dye molecules to penetrate the fiber structure.[1][2] This results in excellent dye fixation, leading to high color strength and superior wash and rubbing fastness. The rigid molecular structure of polyester also contributes to the excellent lightfastness of the dyed fiber. The need for a reduction clearing process is crucial to remove surface dye and achieve optimal fastness properties.

Nylon (PA): Nylon has a more open and less crystalline structure compared to polyester, allowing for dyeing at lower temperatures (around 100°C). While it readily accepts disperse dyes, the interaction is weaker than with polyester. This leads to moderate color strength and lower wash and wet rubbing fastness. The amine end groups in nylon can also interact with the dye, which can sometimes lead to unpredictable dyeing behavior.

Cellulose Acetate (CA): Cellulose acetate is the most sensitive of the three fibers to high temperatures, with dyeing typically carried out at 85-90°C to prevent fiber degradation.[3] The dye uptake is generally lower than that of polyester and nylon, resulting in moderate color strength. The fastness properties, particularly wash and light fastness, are generally fair to moderate due to the weaker dye-fiber interactions and the lower dyeing temperature.

References

A Comparative Performance Guide to Disperse Red 50 in Blended Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of Disperse Red 50's performance in blended fabrics, primarily focusing on polyester/cotton blends. It is intended for researchers and scientists in textile chemistry and material science. The guide compares this compound with several alternative red disperse dyes, offering quantitative performance data, detailed experimental protocols, and visualizations to aid in dye selection and application.

Introduction to this compound

This compound (C.I. 11226) is a monoazo disperse dye used for dyeing polyester and its blended fabrics.[1] Like other disperse dyes, it is non-ionic and has low water solubility, making it suitable for hydrophobic fibers such as polyester.[2] Dyeing polyester/cotton blends is a complex process that typically requires a two-stage method to accommodate the different fiber types. The polyester component is dyed with disperse dyes at high temperatures, while the cotton component is subsequently dyed with a different dye class, such as reactive dyes, under different conditions.[3][4] The overall performance and fastness of the final fabric are influenced by the choice of dyes and the dyeing process.

Performance and Comparison

The performance of a disperse dye is primarily evaluated based on its colorfastness properties, which include resistance to washing, light, and sublimation (dry heat). These properties are critical for the durability and appearance of the final textile product.

Disperse dyes are often classified by their energy level (low, medium, high), which corresponds to their molecular size and polarity. This classification is a key indicator of their sublimation fastness and the temperature required for dyeing.[2]

  • Low Energy (E-type): Smaller molecules, suitable for carrier dyeing at lower temperatures (~100°C), but generally have poor sublimation fastness.[2]

  • Medium Energy (SE-type): Offer a balance of properties and are versatile for various dyeing processes.[2]

  • High Energy (S-type): Larger molecules that require high temperatures (above 130°C) for dyeing. They exhibit good to excellent sublimation fastness, making them suitable for processes involving heat-setting, such as the Thermosol method.[2][5]

Quantitative Performance Data

The following table summarizes the key fastness properties of this compound and common alternatives when applied to 100% polyester. It is important to note that fastness ratings on polyester/cotton blends may be slightly lower due to the complexities of the blend dyeing process and potential interactions between the different dyes and fibers.[3][6]

Dye C.I. Name Energy Level (Inferred) Light Fastness (ISO 105-B02) [1-8 Scale]Wash Fastness (ISO 105-C06) [1-5 Scale, Color Change]Sublimation Fastness (ISO 105-P01) [1-5 Scale, Staining @ 180°C]
This compound 11226Medium5-6[1]5[1]~4
Disperse Red 6060756Low-Medium6-7[7]4-5[7]2-3[7]
Disperse Red 7311116Medium5-6[7]5[7]4[7]
Disperse Red 8211140High6-74-54-5[7]
Disperse Red 16711338High7-8[8]5[8]5[8]

Note: The energy level for this compound is inferred from its fastness properties relative to the others. Sublimation fastness data can vary based on the specific test temperature.

Experimental Protocols

Accurate evaluation of dye performance requires standardized testing procedures. Below are the detailed methodologies for key experiments.

Dyeing of Polyester/Cotton (65/35) Blend Fabric

Method: One-Bath, Two-Step Exhaust Dyeing

This common laboratory and production method first dyes the polyester fiber and then the cotton fiber in the same bath by altering the conditions.[3]

Step 1: Polyester Dyeing

  • Set the dye bath at 50°C with the fabric. The material-to-liquor ratio should be 1:10.

  • Add auxiliaries:

    • Dispersing agent (e.g., 1.0 g/L)

    • Levelling agent (e.g., 1.0 g/L)

    • Acetic acid to maintain pH at 4.5-5.5.[2]

  • Circulate for 10 minutes.

  • Add the prepared disperse dye dispersion (e.g., 2% on weight of fiber) to the bath via dosing.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold at 130°C for 45-60 minutes to allow for dye diffusion into the polyester.

  • Cool the bath down to 80°C.

Step 2: Cotton Dyeing

  • Neutralize the bath to approximately pH 7 using a suitable alkali like trisodium phosphate.[3]

  • Add the reactive dye solution (e.g., C.I. Reactive Red X, 2% o.w.f.).

  • Add an electrolyte (e.g., Glauber's salt, 40 g/L) and run for 20 minutes.

  • Lower the temperature to 60°C.

  • Add an alkali (e.g., soda ash, 15 g/L) to fix the reactive dye to the cotton.

  • Hold at 60°C for 45-60 minutes.

  • Drain the dye bath.

Step 3: After-treatment (Washing)

  • Rinse the fabric with cold water.

  • Perform a reduction clearing process to remove unfixed disperse dye from the polyester surface. Treat the fabric at 80°C for 15 minutes with a solution containing:

    • Caustic Soda (2 g/L)

    • Sodium Hydrosulphite (2 g/L)

  • Rinse thoroughly.

  • Soaping: Wash the fabric with a non-ionic detergent (e.g., 2 g/L) at 95°C for 10 minutes to remove hydrolyzed reactive dye.

  • Rinse with hot and cold water, then dry.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic laundering.

  • Specimen Preparation: A 10x4 cm dyed fabric specimen is sewn together with a multifiber adjacent fabric (containing strips of common fibers like cotton, polyester, nylon, etc.).[7]

  • Procedure: The composite specimen is placed in a stainless steel container with a specified amount of standard soap solution and stainless steel balls (to simulate mechanical action).

  • Testing: The container is agitated in a testing apparatus (e.g., a Launder-Ometer) at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed fabric and the degree of staining on each strip of the multifiber fabric are assessed using standard Grey Scales (rated 1 for poor to 5 for excellent).

Colorfastness to Light (ISO 105-B02)

This test evaluates the resistance of the color to a light source simulating natural daylight.

  • Apparatus: A xenon arc lamp apparatus is used.[7]

  • Procedure: A specimen of the dyed fabric is mounted on a holder alongside a set of Blue Wool standards (rated 1 to 8, with 8 being the highest fastness).[7]

  • Exposure: The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of humidity and temperature.

  • Evaluation: The exposure continues until a specified level of fading is observed. The light fastness is rated by comparing the change in color of the test specimen with the change in the Blue Wool standards.[7]

Colorfastness to Sublimation (ISO 105-P01)

This test is critical for disperse dyes as it indicates their stability to dry heat, which is encountered during processing (heat-setting) and end-use (ironing).[9]

  • Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure.

  • Procedure: A specimen of the dyed fabric is placed between two pieces of undyed white polyester fabric.

  • Testing: The composite sample is placed in the heating device and subjected to a specific temperature (e.g., 180°C) for a set time (e.g., 30 seconds).[9]

  • Evaluation: After heating, the sample is allowed to cool. The change in color of the original specimen and the degree of staining on the adjacent white fabrics are assessed using Grey Scales (rated 1 for poor to 5 for excellent).[9]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and decision processes relevant to the evaluation of disperse dyes.

ExperimentalWorkflow cluster_prep Fabric Preparation cluster_dyeing One-Bath Two-Step Dyeing cluster_aftertreat After-treatment cluster_testing Fastness Testing Scouring Scouring & Bleaching Drying Drying Scouring->Drying PES_Dye Step 1: Dye Polyester (Disperse Dye, 130°C, pH 4.5) Drying->PES_Dye Neutralize Cool & Neutralize PES_Dye->Neutralize Cotton_Dye Step 2: Dye Cotton (Reactive Dye, 60°C, pH 10-11) Neutralize->Cotton_Dye Reduction_Clear Reduction Clearing Cotton_Dye->Reduction_Clear Soaping Soaping Reduction_Clear->Soaping Final_Rinse Final Rinse & Dry Soaping->Final_Rinse Wash_Test Wash Fastness (ISO 105-C06) Final_Rinse->Wash_Test Light_Test Light Fastness (ISO 105-B02) Final_Rinse->Light_Test Sub_Test Sublimation Fastness (ISO 105-P01) Final_Rinse->Sub_Test Evaluation Performance Evaluation (Grey Scale / Blue Wool Scale) Wash_Test->Evaluation Light_Test->Evaluation Sub_Test->Evaluation

Workflow for Dyeing and Performance Evaluation.

DyeSelection Start Start: Select Red Dye for PET/Cotton Blend Process Dyeing Process? Start->Process Exhaust Batch Exhaust Dyeing Process->Exhaust Exhaust Thermo Continuous Thermosol Process->Thermo Thermosol Fastness Key Fastness Requirement? Sub_High High Sublimation Fastness Needed (e.g., Heat-setting, Pleating) Fastness->Sub_High Sublimation Light_High High Light Fastness Needed (e.g., Automotive, Outdoor) Fastness->Light_High Light Wash_High High Wash Fastness Needed (e.g., Workwear) Fastness->Wash_High Wash Exhaust->Fastness Select_High_E Select High Energy Dye (e.g., Disperse Red 167, 82) Thermo->Select_High_E Sub_High->Select_High_E Select_High_L Select Dye with High Light Fastness Rating (7-8) (e.g., Disperse Red 167) Light_High->Select_High_L Select_High_W Select Dye with High Wash Fastness Rating (5) (e.g., this compound, 73, 167) Wash_High->Select_High_W Select_Med_E Select Medium Energy Dye (e.g., this compound, 73)

Decision Logic for Disperse Red Dye Selection.

References

Safety Operating Guide

Proper Disposal of Disperse Red 50: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Disperse Red 50 (CAS No. 12223-35-7), ensuring operational safety and regulatory compliance.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the inherent properties and safety precautions associated with this compound. This substance is a red crystalline powder with low solubility in water.[1] All handling should be performed in a well-ventilated area, and personal protective equipment (PPE) is mandatory to avoid skin and eye contact, as well as inhalation of dust.[1][2]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following should be worn when handling this compound:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Chemical-impermeable gloves and impervious clothing.[2]

  • Respiratory Protection: A full-face respirator is necessary if exposure limits are exceeded or if dust is generated.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, crucial for understanding its physical and chemical properties.

PropertyValue
CAS Number 12223-35-7[2]
Molecular Formula C17H16ClN5O2[3][4]
Molecular Weight 357.79 g/mol [3][4]
Appearance Red crystalline powder[1]
Solubility Insoluble in water; Soluble in acetone and alcohol[4]
Density 1.27 g/cm³[3]
Boiling Point 579.4°C at 760 mmHg[3]
Flash Point 304.2°C[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all applicable regulations. Discharge into sewer systems or the environment must be strictly avoided.[2][3]

Containment of Spills

In the event of a spill, immediate containment is critical to prevent wider contamination.

  • Minor Spills:

    • Avoid generating dust.[2]

    • Use dry clean-up procedures such as sweeping or vacuuming. Ensure the vacuum is fitted with a HEPA filter.

    • If necessary, dampen the material with water to prevent dusting before sweeping.

    • Collect the residue and place it in a suitable, sealed container for disposal.[2]

  • Major Spills:

    • Evacuate personnel from the immediate area.[2]

    • Alert emergency responders and inform them of the location and nature of the hazard.

    • Control personal contact by wearing the appropriate PPE.

    • Prevent the spillage from entering drains or water courses.

    • Recover the product wherever possible and place it in labeled containers for disposal.

Waste Collection and Storage

All waste containing this compound, including contaminated materials, should be collected and stored safely prior to disposal.

  • Place the waste in a suitable, closed, and clearly labeled container.[2]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.

  • Ensure the container is securely sealed and regularly check for leaks.

Final Disposal Method

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.

  • Licensed Chemical Destruction: The material can be sent to a licensed chemical destruction plant.[3]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[3]

It is imperative to adhere to all local, state, and federal regulations governing chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DisperseRed50_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Respirator) start->ppe spill Accidental Spill Occurs ppe->spill If Spill Occurs waste_collection Collect Waste in Suitable, Labeled Container ppe->waste_collection Routine Lab Work minor_spill Minor Spill Procedure: - Avoid dust - Dry clean-up - Collect in sealed container spill->minor_spill Minor major_spill Major Spill Procedure: - Evacuate area - Alert emergency responders - Contain spill - Collect in labeled container spill->major_spill Major minor_spill->waste_collection major_spill->waste_collection storage Store in a Cool, Dry, Well-Ventilated Area waste_collection->storage disposal Dispose of Waste via Licensed Facility storage->disposal incineration Controlled Incineration with Flue Gas Scrubbing disposal->incineration Method 1 destruction Licensed Chemical Destruction Plant disposal->destruction Method 2 end End of Disposal Process incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Disperse Red 50

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Disperse Red 50. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment. Adherence to these guidelines will help in minimizing risks and ensuring compliance with safety standards.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.Protects against airborne dust particles and splashes that can cause eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1]Prevents skin contact, which can lead to irritation or allergic reactions. The choice of glove material should be based on the specific operational conditions and potential for prolonged contact.
Respiratory Protection An approved dust respirator should be used when handling the powder form to avoid inhalation.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1]Minimizes the inhalation of fine dust particles, which is a primary route of exposure for powdered dyes.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will significantly reduce the risk of exposure and contamination.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood, especially when handling the powder.

    • Cover the work surface with absorbent, disposable liners.

    • Assemble all necessary equipment and reagents before starting.

    • Inspect all PPE for integrity before use.

  • Weighing and Dispensing :

    • Handle the powdered dye in a designated area with local exhaust ventilation to minimize dust generation.

    • Use dedicated, clearly labeled utensils for handling the chemical.

    • Adopt a "non-contact" technique, using spatulas and other tools to avoid direct hand contact.

    • Close the container tightly immediately after use.

  • Solution Preparation :

    • When preparing solutions, add the solid dye to the solvent slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated area and monitor the process to prevent the release of vapors.

  • Post-Handling :

    • Clean the work area thoroughly after each use.

    • Wipe surfaces with a damp cloth to collect any residual dust.

    • Wash hands and any exposed skin with soap and water immediately after handling.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, liners, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.

  • Decontamination of Labware :

    • Reusable labware should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After initial decontamination, labware can be washed with soap and water.

  • Chemical Pre-treatment (for laboratories with appropriate facilities) :

    • For larger quantities of aqueous waste, chemical degradation of the azo dye may be considered as a pre-treatment step. This should only be performed by trained personnel in a controlled environment.

    • Methods such as reduction with sodium dithionite or oxidation using Fenton's reagent can decolorize and degrade the dye. However, the resulting aromatic amines may also be hazardous and must be disposed of as hazardous waste.[3]

  • Final Disposal :

    • All collected hazardous waste must be disposed of through a licensed environmental waste management company.

    • Never dispose of this compound or its solutions down the drain.[4]

Quantitative Data

At present, there are no established occupational exposure limits (OELs), such as Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL), for this compound.[1] In the absence of specific OELs, it is crucial to handle this chemical with a high degree of caution and to keep exposure to the absolute minimum.

ParameterValueSource
Occupational Exposure Limit (OEL) No data availableECHEMI SDS[1]

Experimental Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.